1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-9-8-10(4-5-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHZGIJTXHOEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406697 | |
| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852026-79-0 | |
| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a molecule of interest in medicinal chemistry and drug discovery. This document outlines the requisite starting materials, detailed experimental protocols for a two-step synthesis, and expected analytical data for the intermediate and final products.
Overall Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the chlorosulfonation of 4-bromo-3-methyltoluene to produce the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride. The subsequent step is the reaction of this sulfonyl chloride with pyrrolidine to yield the final product.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride
This procedure is adapted from established methods for the chlorosulfonation of substituted aromatic compounds.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-3-methyltoluene | 185.06 | 18.5 g | 0.1 |
| Chlorosulfonic acid | 116.52 | 41.0 mL (70.0 g) | 0.6 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Ice | - | As needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-3-methyltoluene (18.5 g, 0.1 mol) in dichloromethane (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (41.0 mL, 0.6 mol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a separate beaker with vigorous stirring.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with cold water (100 mL), followed by a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride. The product can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate if necessary.
Step 2: Synthesis of this compound
This protocol is based on general procedures for the N-sulfonylation of amines.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-3-methylbenzenesulfonyl chloride | 269.54 | 27.0 g | 0.1 |
| Pyrrolidine | 71.12 | 8.5 mL (7.1 g) | 0.1 |
| Triethylamine (TEA) | 101.19 | 16.7 mL (12.1 g) | 0.12 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve pyrrolidine (8.5 mL, 0.1 mol) and triethylamine (16.7 mL, 0.12 mol) in dichloromethane (100 mL).
-
Cool the solution to 0°C using an ice bath.
-
In a separate beaker, dissolve 4-bromo-3-methylbenzenesulfonyl chloride (27.0 g, 0.1 mol) in dichloromethane (100 mL).
-
Add the sulfonyl chloride solution dropwise to the cooled pyrrolidine solution over 20-30 minutes.
-
After the addition is complete, stir the reaction mixture at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, wash the mixture with 1M hydrochloric acid (100 mL), followed by a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Presentation
Physicochemical Properties of Key Compounds:
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Bromo-3-methyltoluene | C₈H₉Br | 185.06 | -11 | Colorless liquid |
| 4-Bromo-3-methylbenzenesulfonyl chloride | C₇H₆BrClO₂S | 269.54 | 58-61 | White to yellow solid |
| Pyrrolidine | C₄H₉N | 71.12 | -63 | Colorless liquid |
| This compound | C₁₁H₁₄BrNO₂S | 304.20 | N/A | Expected to be a solid |
Expected Analytical Data for this compound:
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.60 (m, 3H, Ar-H), 3.30-3.10 (t, 4H, -N-CH₂-), 2.45 (s, 3H, Ar-CH₃), 1.90-1.70 (m, 4H, -CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 142.0, 138.0, 135.0, 133.0, 128.0, 125.0 (Ar-C), 48.0 (-N-CH₂-), 25.0 (-CH₂-CH₂-), 23.0 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~2970 (C-H aliphatic), ~1340 (S=O asymmetric stretch), ~1160 (S=O symmetric stretch), ~700 (C-Br) |
| MS (ESI) | m/z 304.0 [M+H]⁺, 306.0 [M+H+2]⁺ (characteristic bromine isotope pattern) |
Expected Reaction Yield and Purity:
| Parameter | Expected Value |
| Yield (Step 1) | 80-90% |
| Yield (Step 2) | 75-85% |
| Overall Yield | 60-77% |
| Purity (after chromatography) | >98% (by HPLC) |
References
In-Depth Technical Guide: 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine
CAS Number: 852026-79-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine is a synthetic organic compound featuring a substituted aromatic ring linked to a pyrrolidine moiety through a sulfonamide bridge. This structure is of significant interest in medicinal chemistry due to the established pharmacological importance of both the pyrrolidine ring and the arylsulfonamide group. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent feature in numerous FDA-approved drugs and natural products, valued for its ability to introduce three-dimensional complexity and serve as a versatile building block in drug design. The sulfonamide group is a well-known pharmacophore, present in a wide array of therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a summary of the available data on this compound, a representative experimental protocol for its synthesis, and an overview of its potential applications in drug discovery.
Chemical and Physical Properties
A summary of the key quantitative data for this compound and its immediate precursor, 4-Bromo-3-methylbenzenesulfonyl chloride, is presented below.
| Property | This compound | 4-Bromo-3-methylbenzenesulfonyl chloride |
| CAS Number | 852026-79-0[1][2][3][4] | 72256-93-0 |
| Molecular Formula | C₁₁H₁₄BrNO₂S | C₇H₆BrClO₂S |
| Molecular Weight | 304.21 g/mol [1] | 269.54 g/mol |
| Appearance | Not specified (likely a solid) | Solid |
| Purity | Typically ≥98%[4] | Typically ≥97% |
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process. The first step involves the preparation of the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, from 4-bromo-3-methylaniline. The second step is the sulfonylation of pyrrolidine with the synthesized sulfonyl chloride.
Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride (Precursor)
Disclaimer: The following is a general procedure for the synthesis of arylsulfonyl chlorides from anilines and may need to be optimized for this specific substrate.
Materials:
-
4-bromo-3-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Thionyl Chloride (SOCl₂) in water
-
Electron transfer catalyst (e.g., cupric chloride, CuCl₂)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
Procedure:
-
Diazotization: 4-bromo-3-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to between -5°C and 0°C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the aniline solution, maintaining the temperature below 0°C. The mixture is stirred for 20-60 minutes to form the diazonium salt solution.
-
Chlorosulfonation: In a separate flask, a mixture of thionyl chloride in water is prepared and cooled. The electron transfer catalyst, such as cupric chloride, is added.
-
The cold diazonium salt solution is then added portion-wise to the thionyl chloride mixture, keeping the temperature controlled, typically between 0°C and 5°C.
-
After the addition is complete, the reaction is stirred for a specified time until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is then extracted with an organic solvent like dichloromethane. The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride, which can be further purified by recrystallization or chromatography if necessary.
Step 2: Synthesis of this compound
Disclaimer: The following is a representative procedure for the reaction of an arylsulfonyl chloride with a secondary amine and may require optimization.
Materials:
-
4-Bromo-3-methylbenzenesulfonyl chloride
-
Pyrrolidine
-
A suitable base (e.g., Triethylamine (TEA) or Pyridine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Water
-
Brine solution
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-methylbenzenesulfonyl chloride in an anhydrous aprotic solvent such as dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of pyrrolidine (typically 1.1 to 1.5 equivalents) and a base like triethylamine (1.5 to 2.0 equivalents) in the same anhydrous solvent.
-
Add the pyrrolidine/base solution dropwise to the cooled solution of the sulfonyl chloride with stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).
-
Work-up: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Potential Applications in Drug Discovery
-
Sulfonamide Moiety: The sulfonamide group is a cornerstone in medicinal chemistry, found in drugs with a wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. This functional group can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzymes and receptors.[5]
-
Pyrrolidine Scaffold: The pyrrolidine ring is a "privileged scaffold" in drug discovery. Its three-dimensional, non-planar structure is advantageous for exploring chemical space and achieving specific spatial orientations of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a pyrrolidine ring can also improve physicochemical properties such as solubility.
-
N-Arylsulfonylpyrrolidines: This class of compounds has been investigated for various therapeutic applications. For instance, some sulfonyl pyrrolidine derivatives have been designed and synthesized as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer and inflammatory diseases.[6] Other derivatives have been evaluated as potential antibacterial agents, with some showing promise in inhibiting bacterial biofilm formation.
Given these precedents, this compound represents a valuable building block for the synthesis of more complex molecules for screening in various drug discovery programs, particularly in the areas of oncology, infectious diseases, and inflammatory disorders.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jst-ud.vn [jst-ud.vn]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Water-Soluble 2-Aryl-1-Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the chemical compound 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Properties
This compound is a sulfonamide derivative containing a pyrrolidine ring attached to a substituted phenyl group. The presence of a bromine atom and a methyl group on the phenyl ring, combined with the sulfonylpyrrolidine moiety, imparts specific physicochemical characteristics to the molecule.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 852026-79-0 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₁H₁₄BrNO₂S | Chemical Supplier Catalogs |
| Molecular Weight | 320.20 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate (Predicted). Insoluble in water (Predicted). | N/A |
| Density | Not available | N/A |
Table 2: Spectroscopic Data for this compound (Predicted)
| Spectrum Type | Predicted Data |
| ¹H-NMR | Signals corresponding to the aromatic protons of the 4-bromo-3-methylphenyl group, the methyl protons, and the methylene protons of the pyrrolidine ring are expected. The chemical shifts would be influenced by the electron-withdrawing sulfonyl group. |
| ¹³C-NMR | Resonances for the aromatic carbons, the methyl carbon, and the carbons of the pyrrolidine ring are anticipated. |
| IR Spectroscopy | Characteristic absorption bands for the sulfonyl group (S=O stretching) are expected around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine. |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with pyrrolidine. This is a standard nucleophilic substitution reaction at the sulfonyl group.
General Synthesis Workflow
The logical flow for the synthesis of the target compound is outlined below.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Bromo-3-methylbenzenesulfonyl chloride
-
Pyrrolidine
-
Triethylamine (or another suitable base like pyridine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methylbenzenesulfonyl chloride (1.0 equivalent) and dissolve it in anhydrous dichloromethane.
-
Addition of Base and Amine: Cool the solution to 0 °C in an ice bath. To this solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of pyrrolidine (1.1 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Logical Relationships in Synthesis
The synthesis of the target compound relies on a series of logical chemical transformations. The key steps and their relationships are visualized below.
Caption: Logical relationships in the synthesis of this compound.
Potential Applications and Further Research
While specific biological activities for this compound are not widely reported in the literature, sulfonamide derivatives are a well-established class of compounds with a broad range of applications in medicinal chemistry. The structural motifs present in this molecule suggest potential for further investigation in several areas:
-
Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The bromo- and methyl-substituted phenylsulfonyl group can be explored for its interaction with biological targets.
-
Chemical Biology: As a potential tool compound or probe for studying specific enzymes or receptors, given the prevalence of sulfonamides as enzyme inhibitors.
-
Materials Science: The substituted aromatic ring could be functionalized further to create novel materials with specific electronic or physical properties.
Further research is required to elucidate the specific physical, chemical, and biological properties of this compound to fully understand its potential applications. This would involve detailed spectroscopic analysis, single-crystal X-ray diffraction, and screening for biological activity in various assays.
Spectroscopic Analysis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the ¹H NMR and ¹³C NMR spectral data for the compound 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine. Despite a comprehensive search of available scientific literature and databases, specific, experimentally determined ¹H NMR and ¹³C NMR spectral data (including chemical shifts, multiplicities, and coupling constants) for this precise molecule could not be located.
The synthesis and characterization of the isomeric compound, 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine, has been reported, but detailed spectral assignments for the 4-bromo-3-methyl isomer are not publicly available at this time.
This document will, therefore, outline the expected spectral characteristics based on the chemical structure of this compound and provide a general experimental protocol for acquiring such data.
Predicted ¹H and ¹³C NMR Spectral Data
While experimentally determined data is unavailable, the expected NMR signals for this compound can be predicted based on its molecular structure and known chemical shift ranges for similar functional groups.
Structure and Atom Numbering:
To facilitate the discussion of predicted spectral data, a diagram of the molecular structure with atom numbering is provided below.
Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| H-2, H-6 (Aromatic) | 7.5 - 7.8 | m | 2H |
| H-5 (Aromatic) | 7.3 - 7.5 | d | 1H |
| Hα (Pyrrolidine, C7, C10) | 3.2 - 3.5 | t | 4H |
| Hβ (Pyrrolidine, C8, C9) | 1.8 - 2.1 | m | 4H |
| CH₃ (Methyl) | 2.4 - 2.6 | s | 3H |
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (Aromatic, C-S) | 138 - 142 |
| C4 (Aromatic, C-Br) | 125 - 129 |
| C3 (Aromatic, C-CH₃) | 139 - 143 |
| C2, C6 (Aromatic, CH) | 128 - 132 |
| C5 (Aromatic, CH) | 133 - 137 |
| Cα (Pyrrolidine, C7, C10) | 48 - 52 |
| Cβ (Pyrrolidine, C8, C9) | 24 - 28 |
| CH₃ (Methyl) | 20 - 23 |
Experimental Protocol for NMR Data Acquisition
For researchers intending to synthesize and characterize this compound, the following general protocol for acquiring ¹H and ¹³C NMR spectra is recommended.
Workflow for NMR Sample Preparation and Data Acquisition:
Caption: A generalized workflow for preparing an NMR sample and acquiring spectral data.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Solvent: Chloroform-d (CDCl₃) is a common choice for similar compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing:
Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs) should be used for Fourier transformation, phase and baseline correction, and referencing of the spectra. The ¹H NMR spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm), and the ¹³C NMR spectrum should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Crystal Structure Analysis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 1-(4-bromo-3-methylphenylsulfonyl)pyrrolidine analogs. While a specific crystal structure for this compound was not found in publicly available databases as of December 2025, this guide synthesizes crystallographic data from closely related analogs to predict its structural properties. It also offers detailed experimental protocols for determining the crystal structure of novel compounds in this class and illustrates a potential biological pathway where these molecules may exert their effects.
Predicted Crystallographic Data and Structural Commentary
Based on the analysis of analogous sulfonylpyrrolidine and bromo-substituted phenylsulfonyl compounds, a hypothetical set of crystallographic data for this compound is presented in Table 1. The molecular structure is expected to feature a sulfonamide group bridging the pyrrolidine and the substituted phenyl rings. The S-N bond length is anticipated to be in the range of 1.625 to 1.636 Å, and the S=O bond lengths around 1.435 Å, indicative of a typical sulfonamide linkage.[1][2] The pyrrolidine ring is likely to adopt a twisted or envelope conformation.[2][3]
The phenyl ring and the sulfonyl group create a relatively rigid core, while the pyrrolidine ring may exhibit some conformational flexibility. Intermolecular interactions, such as C-H···O and C-H···π hydrogen bonds, are expected to play a significant role in the crystal packing, potentially forming sheets or three-dimensional networks.[2][3] The presence of the bromine atom may also lead to C—H⋯Br interactions, further stabilizing the crystal lattice.[4]
Table 1: Comparative Crystallographic Data of this compound Analogs
| Parameter | 4-hydroxy-1-[(4-nitrophenyl) sulfonyl]pyrrolidine-2-carboxyllic acid[1] | 1-[(4-methylbenzene) sulfonyl]pyrrolidine[2] | 4′-(3-Bromophenyl)-1′-methyldispiro [indan-2,2′-pyrrolidine-3′,2′′-indan]-1′′,3-dione[3] |
| Formula | C11H12N2O7S | C11H15NO2S | C27H20BrNO3 |
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P-1 |
| a (Å) | 8.3998 (1) | 9.8765 (4) | 8.3998 (1) |
| b (Å) | 11.2082 (2) | 10.9876 (5) | 11.2082 (2) |
| c (Å) | 12.4816 (2) | 11.2345 (5) | 12.4816 (2) |
| α (˚) | 90 | 90 | 112.004 (1) |
| β (˚) | 90 | 108.987 (2) | 96.850 (1) |
| γ (˚) | 90 | 90 | 93.191 (1) |
| Volume (ų) | 1175.2 (1) | 1152.11 (9) | 1075.28 (3) |
| Z | 4 | 4 | 2 |
| S-N Bond Length (Å) | 1.628 (2) | 1.625 (2) | N/A |
| S=O Bond Lengths (Å) | 1.432 (2), 1.436 (2) | 1.4357 (16), 1.4349 (16) | N/A |
| S-C Bond Length (Å) | 1.768 (3) | 1.770 (2) | N/A |
Experimental Protocols for Crystal Structure Determination
The determination of the three-dimensional atomic and molecular structure of a crystalline compound is primarily achieved through single-crystal X-ray diffraction.[5][6][7] This process involves several key stages, from crystal growth to data analysis and structure refinement.
Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals.[5][8]
-
Synthesis: Analogs of this compound can be synthesized through the sulfonylation of pyrrolidine with the corresponding substituted sulfonyl chloride (e.g., 4-bromo-3-methylphenylsulfonyl chloride) in the presence of a base.[1]
-
Crystallization: Growing diffraction-quality crystals (typically >0.1 mm in all dimensions) is crucial.[5][9] Common methods for small molecules include:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): An equilibrated system is set up where a precipitant solution slowly draws solvent from a drop containing the dissolved compound, inducing crystallization.[8]
-
Cooling: A saturated solution at a higher temperature is gradually cooled, decreasing the solubility of the compound and promoting crystal growth.[10]
-
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.[11]
-
Crystal Mounting: A single crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is collected at low temperatures.[7][12]
-
Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu target), a goniometer for precise crystal orientation, and a detector.[7][11]
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam and rotated.[8][12] The X-rays diffract off the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots (reflections) that are recorded by the detector.[5][9] The angles and intensities of these reflections are measured.[5]
Structure Solution and Refinement
The collected diffraction data is then used to determine the crystal structure.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of the reflections.[12]
-
Structure Solution (The Phase Problem): The primary challenge in crystallography is the "phase problem," where the phase information of the diffracted X-rays is lost during measurement.[12] For small molecules, this is typically solved using direct methods or the Patterson method.[12]
-
Model Building and Refinement: An initial model of the atomic positions is generated from the solved phases. This model is then refined against the experimental diffraction data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.[8] This iterative process yields the final, precise three-dimensional structure, including bond lengths, angles, and atomic coordinates.[7]
Visualized Workflows and Pathways
Experimental Workflow for Single-Crystal X-ray Diffraction
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Potential Signaling Pathway: Matrix Metalloproteinase (MMP) Inhibition
Sulfonyl pyrrolidine derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of the extracellular matrix and are implicated in diseases such as cancer and arthritis.[13][14] The diagram below illustrates a simplified, hypothetical signaling pathway where a this compound analog could act as an MMP inhibitor.
Caption: Hypothetical inhibition of the MMP pathway by a sulfonylpyrrolidine analog.
References
- 1. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′-trione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. rigaku.com [rigaku.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. fiveable.me [fiveable.me]
- 13. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Substituted Phenylsulfonyl Pyrrolidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. The incorporation of a phenylsulfonyl group onto the pyrrolidine scaffold often imparts desirable pharmacological properties. This technical guide provides an in-depth overview of the primary synthetic methodologies for the formation of substituted phenylsulfonyl pyrrolidines, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid in research and development.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a robust and widely employed method for the synthesis of the pyrrolidine ring. This approach typically involves the formation of a carbon-nitrogen bond within an acyclic precursor bearing a phenylsulfonyl group.
Dehydrative Cyclization of 4-(Substituted-phenylsulfonamido)butanoic Acids
A common pathway involves the dehydrative cyclization of 4-(substituted-phenylsulfonamido)butanoic acids. This reaction is often facilitated by a dehydrating agent such as polyphosphate ester (PPE). The addition of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) can significantly enhance reaction rates and yields.[1]
Quantitative Data for Dehydrative Cyclization [1]
| Substituent (R) | Method | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| H | A | 30 | 65 | 130-131 |
| H | B | 20 | 72 | 130-131 |
| 4-CH₃ | A | 28 | 75 | 145-146 |
| 4-CH₃ | B | 18 | 82 | 145-146 |
| 4-OCH₃ | A | 25 | 85 | 151-152 |
| 4-OCH₃ | B | 15 | 91 | 151-152 |
| 4-Cl | A | 28 | 78 | 160-161 |
| 4-Cl | B | 17 | 85 | 160-161 |
| 4-Br | A | 26 | 80 | 168-169 |
| 4-Br | B | 16 | 88 | 168-169 |
| 4-NO₂ | A | 25 | 82 | 180-181 |
| 4-NO₂ | B | 15 | 92 | 180-181 |
*Method A: Polyphosphate ester (PPE) at room temperature. *Method B: Polyphosphate ester (PPE) and 4-(N,N-dimethylamino)pyridine (DMAP) in chloroform at room temperature.
Experimental Protocol: General Procedure for Dehydrative Cyclization [1]
-
Method A: A mixture of the appropriate 4-(substituted-phenylsulfonamido)butanoic acid (1.0 mmol) and polyphosphate ester (2.5 mL) is stirred under anhydrous conditions at room temperature for 25-30 hours. Upon completion, the reaction mixture is poured into ice-cold water and the resulting solid precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to afford the pure 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-one.
-
Method B: To a solution of the 4-(substituted-phenylsulfonamido)butanoic acid (1.0 mmol) in chloroform (2 mL), polyphosphate ester (2.0 mL) and 4-(N,N-dimethylamino)pyridine (0.2 mmol) are added. The mixture is stirred at room temperature for 15-20 hours. The reaction is then worked up as described in Method A.
Reaction Pathway: Dehydrative Cyclization
Caption: Dehydrative cyclization of a sulfonamido butanoic acid.
Intramolecular Cyclization of N-(3-butynyl)-sulfonamides
Another intramolecular approach involves the 5-endo-dig cyclization of N-(3-butynyl)-sulfonamides, which can be catalyzed by transition metals such as palladium(II) chloride or gold(I) chloride.[2] This method is particularly useful for synthesizing 2,3-dihydro-1H-pyrroles, which can be further reduced to the corresponding pyrrolidines. Microwave-assisted heating can significantly improve yields.[2]
Experimental Protocol: Synthesis of 2,3-dihydro-1H-pyrroles [2]
A solution of the N-(3-butynyl)-sulfonamide in a suitable solvent is treated with a catalytic amount of PdCl₂ or AuCl. The reaction mixture is then heated, optionally under microwave irradiation, until the starting material is consumed (as monitored by TLC or GC-MS). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 2,3-dihydropyrrole.
Reaction Pathway: Intramolecular Hydroamination
Caption: Metal-catalyzed intramolecular cyclization of an N-(3-butynyl)-sulfonamide.
[3+2] Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and highly versatile method for constructing five-membered heterocyclic rings, including substituted pyrrolidines.[3][4] This reaction typically involves the [3+2] cycloaddition of an azomethine ylide (the 1,3-dipole) with an electron-deficient alkene (the dipolarophile).[5]
The azomethine ylide can be generated in situ from various precursors, such as the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. The reaction often exhibits high regio- and stereoselectivity.
Quantitative Data for [3+2] Cycloaddition
| Dipolarophile | Azomethine Ylide Precursor | Catalyst | Yield (%) | Diastereomeric Ratio |
| N-Phenylmaleimide | Isatin, Sarcosine | Ag₂O | 85 | >95:5 |
| Dimethyl fumarate | Benzaldehyde, Methyl glycinate | LiBr, DBU | 78 | 90:10 |
| Acrylonitrile | Formaldehyde, Glycine ethyl ester | TFA | 65 | - |
Experimental Protocol: General Procedure for [3+2] Cycloaddition [6]
A mixture of the aldehyde or ketone, the α-amino acid, and the dipolarophile is suspended in a suitable solvent (e.g., toluene, acetonitrile, or dichloromethane). A catalyst, such as a silver salt (e.g., Ag₂O, AgOAc) or a Lewis acid, may be added. The reaction mixture is then heated to reflux or stirred at room temperature until the reaction is complete. After cooling, the solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel.
Reaction Pathway: [3+2] Cycloaddition
Caption: [3+2] Cycloaddition of an azomethine ylide and an alkene.
Reductive Amination
Reductive amination provides a direct route to N-aryl substituted pyrrolidines from readily available starting materials. A notable example is the successive reductive amination of 1,4-dicarbonyl compounds with anilines, which can be efficiently catalyzed by iridium complexes using a transfer hydrogenation approach.[7]
Quantitative Data for Iridium-Catalyzed Reductive Amination [7]
| 1,4-Diketone | Aniline | Catalyst | Solvent | Yield (%) |
| Hexane-2,5-dione | Aniline | [CpIrCl₂]₂ | Water | 95 |
| Hexane-2,5-dione | 4-Methoxyaniline | [CpIrCl₂]₂ | Water | 92 |
| Hexane-2,5-dione | 4-Chloroaniline | [CpIrCl₂]₂ | Water | 88 |
| 1,4-Diphenylbutane-1,4-dione | Aniline | [CpIrCl₂]₂ | Water | 85 |
Experimental Protocol: Iridium-Catalyzed Reductive Amination [8]
In a reaction vessel, the 1,4-diketone (1.0 eq), aniline (1.2 eq), and the iridium catalyst (e.g., [Cp*IrCl₂]₂, 0.5 mol%) are combined. Deionized water is added as the solvent, followed by formic acid (5.0 eq) as the hydrogen source. The mixture is stirred vigorously at 80 °C and the reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Reaction Pathway: Reductive Amination
Caption: Iridium-catalyzed successive reductive amination of a 1,4-diketone.
Direct N-Sulfonylation
The most straightforward approach to preparing 1-(phenylsulfonyl)pyrrolidine is through the direct N-sulfonylation of the pyrrolidine ring.[9] This involves the reaction of pyrrolidine with a phenylsulfonylating agent, such as benzenesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Direct N-Sulfonylation
To a solution of pyrrolidine (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in a suitable solvent like dichloromethane or THF, benzenesulfonyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting materials are consumed. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product can be purified by recrystallization or column chromatography.
Reaction Pathway: N-Sulfonylation
Caption: Direct N-sulfonylation of pyrrolidine.
This guide provides a foundational understanding of the key synthetic routes to substituted phenylsulfonyl pyrrolidines. The choice of a particular method will depend on the desired substitution pattern, available starting materials, and required scale of the synthesis. The provided protocols and data serve as a valuable resource for the practical implementation of these synthetic strategies in a research and development setting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1-(Phenylsulfonyl)pyrrolidine|Research Chemical [benchchem.com]
An In-depth Technical Guide to the Discovery and History of Brominated Pyrrolidine Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional structure that allows for broad exploration of chemical space and provides opportunities for stereochemical diversity.[1] When functionalized with a sulfonamide moiety, this class of compounds demonstrates a wide array of biological activities, making them attractive candidates for drug discovery. The introduction of a bromine atom to the pyrrolidine sulfonamide scaffold can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency, selectivity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of brominated pyrrolidine sulfonamides, with a focus on their development as inhibitors of key biological targets.
Discovery and History
The development of pyrrolidine sulfonamides as bioactive molecules has been an iterative process, driven by the search for novel therapeutics targeting a range of diseases. While a specific historical record detailing the initial discovery of brominated pyrrolidine sulfonamides is not extensively documented in dedicated publications, their emergence can be traced through the broader exploration of pyrrolidine-based scaffolds in medicinal chemistry.
The general synthetic route to N-arylsulfonylpyrrolidines involves the reaction of pyrrolidine with an appropriate arylsulfonyl chloride in the presence of a base.[1] The availability of various brominated arylsulfonyl chlorides has facilitated the synthesis of their corresponding pyrrolidine sulfonamide derivatives.
The scientific interest in this class of compounds has been propelled by their potential to modulate the activity of several important enzymes and receptors, including:
-
Glycine Transporter 1 (GlyT1): Inhibition of GlyT1 increases synaptic glycine levels, potentiating N-methyl-D-aspartate (NMDA) receptor function. This is a promising therapeutic strategy for schizophrenia and other central nervous system disorders.[2]
-
Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV inhibitors are a class of oral antihyperglycemic agents that work by increasing the levels of incretin hormones, which regulate blood glucose.[3]
-
Transient Receptor Potential Vanilloid-4 (TRPV4): Antagonists of the TRPV4 ion channel have potential applications in treating pain, inflammation, and edema.[4]
Structure-activity relationship (SAR) studies on pyrrolidine sulfonamides have often included halogenated derivatives to probe the effect of substituents on potency and selectivity. The inclusion of bromine, in particular, can lead to enhanced binding affinity and improved pharmacokinetic properties.
Quantitative Data
Table 1: Inhibitory Activity of Pyrrolidine Sulfonamides against GlyT1
| Compound/Reference | Structure | Target | Assay Type | IC50 / Ki |
| AbbVie Compound[5] | 3,4-disubstituted pyrrolidine sulfonamide | GlyT1 | In vitro binding | Ki = 2 nM |
| Lundbeck Compound 38[6] | S-1-{2-[3-(3-fluoro-phenylsulfanyl)biphenyl-4-yloxy]ethyl}pyrrolidine-2-carboxylic acid | GlyT1 | In vitro inhibition | IC50 = 59 nM |
Table 2: Inhibitory Activity of Pyrrolidine Sulfonamides and Analogs against DPP-IV
| Compound/Reference | Structure | Target | Assay Type | IC50 |
| Sharma and Soman Compound 38[3] | Sulfonamide-pyrrolidine scaffold | DPP-IV | In vitro inhibition | In the nM range |
| Wang et al. Compound 36[3] | 4-fluoropyrrolidine-2-carbonitrile derivative | DPP-IV | In vitro inhibition | 0.017 µM |
| Abd El-Karim et al. Compound 39[3] | Tetralin-sulfonamide derivative | DPP-IV | In vitro inhibition | 2.80 nM |
| Abd El-Karim et al. Compound 40[3] | Tetralin-sulfonamide derivative | DPP-IV | In vitro inhibition | 2.80 nM |
| El-Karim et al. Compound 17[7] | N4-sulfonamido-benzoyl acetic acid derivative | DPP-IV | In vitro inhibition | 33.5 µM |
Table 3: Antagonist Activity of Pyrrolidine Derivatives against TRPV4
| Compound/Reference | Structure | Target | Assay Type | IC50 |
| GSK3527497 (A1)[4] | Pyrrolidine diol derivative | hTRPV4 | Calcium imaging | 13.72 nM |
Table 4: Antimicrobial Activity of a Bromophenyl Sulfonyl Derivative
| Compound/Reference | Structure | Target Organism | Assay Type | MIC |
| Compound 6[8] | 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | Staphylococcus aureus ATCC 6538 | Broth microdilution | 250 µg/mL |
Experimental Protocols
Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine[1]
This protocol describes a general method for the synthesis of N-arylsulfonylpyrrolidines, exemplified by the preparation of 1-((2-bromophenyl)sulfonyl)pyrrolidine.
Materials:
-
Pyrrolidine
-
2-Bromobenzenesulfonyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pyrrolidine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine to the stirred solution.
-
Addition of Sulfonyl Chloride: Add a solution of 2-bromobenzenesulfonyl chloride in anhydrous DCM dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Wash the reaction mixture sequentially with water and saturated aqueous sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-((2-bromophenyl)sulfonyl)pyrrolidine.
GlyT1 Inhibition Assay (Cell-Based)
This protocol outlines a cell-based assay to measure the inhibition of GlyT1.
Materials:
-
CHO-K1 cells stably expressing human GlyT1 (CHO-K1-hGlyT1)
-
96-well cell culture plates
-
Test compound (e.g., a brominated pyrrolidine sulfonamide)
-
[³H]-Glycine
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Plating: Plate CHO-K1-hGlyT1 cells in a 96-well plate and culture until confluent.
-
Compound Preparation: Prepare serial dilutions of the test compound in KRH buffer.
-
Assay Initiation: Wash the cells with KRH buffer. Pre-incubate the cells with the test compound or vehicle control for a specified time.
-
Glycine Uptake: Initiate glycine uptake by adding [³H]-Glycine to each well.
-
Incubation: Incubate the plate at 37 °C for a defined period.
-
Termination: Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Counting: Lyse the cells and add a scintillation cocktail.
-
Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
DPP-IV Inhibition Assay (Fluorescence-Based)[7]
This protocol describes a fluorescence-based method for screening DPP-IV inhibitors.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compound
-
96-well microplate (black)
-
Microplate reader with fluorescence detection
Procedure:
-
Reagent Preparation: Prepare solutions of the DPP-IV enzyme, Gly-Pro-AMC substrate, and serial dilutions of the test compound in Tris-HCl buffer.
-
Reaction Mixture: In a 96-well microplate, mix the test compound solution with the DPP-IV enzyme solution.
-
Incubation: Incubate the mixture at 37 °C for 10 minutes.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence (excitation: ~360 nm, emission: ~460 nm) in a kinetic mode at 37 °C for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence increase over time). Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Signaling Pathways
GlyT1 Inhibition and NMDA Receptor Modulation
GlyT1 inhibitors exert their effects by modulating glutamatergic neurotransmission. By blocking the reuptake of glycine from the synaptic cleft, these inhibitors increase the extracellular glycine concentration. Glycine acts as a mandatory co-agonist at the NMDA receptor. The binding of both glutamate and glycine is required for the opening of the NMDA receptor ion channel, allowing for the influx of Ca²⁺. This potentiation of NMDA receptor activity is the basis for the therapeutic potential of GlyT1 inhibitors in conditions associated with NMDA receptor hypofunction, such as schizophrenia.[2]
DPP-IV Inhibition and Glucose Homeostasis
DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. GLP-1 and GIP stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner. By inhibiting DPP-IV, brominated pyrrolidine sulfonamides would prevent the degradation of GLP-1 and GIP, thereby prolonging their actions. This leads to increased insulin release and reduced glucagon levels, ultimately resulting in lower blood glucose.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Pharmacology of TRPV4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioCentury - Neurology [biocentury.com]
- 6. The synthesis and SAR of 2-arylsulfanylphenyl-1-oxyalkylamino acids as GlyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psecommunity.org [psecommunity.org]
- 9. The effects of dipeptidyl peptidase-4 inhibition on microvascular diabetes complications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of Novel Pyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds.[1][2] Its unique stereochemical and physicochemical properties make it a versatile scaffold for the design and synthesis of novel therapeutic agents with a wide array of biological activities.[3] This technical guide provides an in-depth overview of the recent advancements in the field, focusing on the anticancer, antimicrobial, antiviral, and neuroprotective activities of novel pyrrolidine derivatives. Detailed experimental protocols for key biological assays and visual representations of signaling pathways and experimental workflows are included to facilitate further research and development in this promising area.
Anticancer Activities of Pyrrolidine Derivatives
Novel pyrrolidine derivatives have demonstrated significant potential as anticancer agents, with several classes of compounds exhibiting potent cytotoxicity against various cancer cell lines.[4][5] A notable example is the development of spirooxindole-pyrrolidine derivatives that have shown significant activity against human lung adenocarcinoma (A549) cells.[4]
Quantitative Data on Anticancer Activity
The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Spirooxindole-pyrrolidine | Derivative 1 | A549 (Lung Adenocarcinoma) | 8.5 | Doxorubicin | 1.2 |
| Spirooxindole-pyrrolidine | Derivative 2 | A549 (Lung Adenocarcinoma) | 5.2 | Doxorubicin | 1.2 |
| Spirooxindole-pyrrolidine | Derivative 3 | A549 (Lung Adenocarcinoma) | 12.1 | Doxorubicin | 1.2 |
| 5-Oxopyrrolidine | Compounds 18-22 | A549 (Lung Adenocarcinoma) | Potent Activity | - | - |
| Pyrrolidine Chalcone | 3IP | MCF-7 (Breast Cancer) | 25-30 µg/mL | - | - |
| Pyrrolidine Chalcone | 3FP | MDA-MB-468 (Breast Cancer) | 25 µg/mL | - | - |
Mechanism of Action: EGFR Signaling Pathway Inhibition
A key mechanism of action for some of these anticancer pyrrolidine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] This pathway is crucial for cancer cell proliferation and survival.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[6]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test pyrrolidine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the logarithmic growth phase.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle controls (solvent only).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[6]
-
Antimicrobial Activities of Pyrrolidine Derivatives
The emergence of antimicrobial resistance is a major global health concern, driving the search for new therapeutic agents.[7] Pyrrolidine derivatives have shown considerable promise as antibacterial and antifungal agents.[1][7] For instance, newly synthesized pyrrolidine-thiazole derivatives have exhibited potent activity against a range of Gram-positive and Gram-negative bacteria.[4]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of these compounds is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[4]
| Compound Class | Derivative Example | Target Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Pyrrolidine-Thiazole | Derivative A | Staphylococcus aureus | 16 | Ciprofloxacin | 8 |
| Pyrrolidine-Thiazole | Derivative B | Escherichia coli | 32 | Ciprofloxacin | 16 |
| Pyrrolidine Chalcone | 3BP, 3CP, 3DP | Staphylococcus aureus | 0.025 | - | - |
| Pyrrolidine Chalcone | 3AP, 3IP | Enterococcus faecalis | 0.025 | - | - |
| Pyrrolidine Chalcone | 3CP | Mycobacterium tuberculosis | 6.25 | - | - |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A key mechanism for the antibacterial action of some pyrrolidine derivatives is the targeting of bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication and repair.[4]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[3][8]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test pyrrolidine derivatives
-
Sterile 96-well microtiter plates
-
McFarland 0.5 turbidity standard
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a pure culture in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with the standardized bacterial inoculum.
-
Include a growth control well (inoculum without the compound).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[8]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The growth control well should be turbid for the test to be valid.[8]
-
Antiviral Activities of Pyrrolidine Derivatives
Novel pyrrolidine-based analogs are also being explored for their antiviral properties. A significant area of research is the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme crucial for viral replication.[4] Additionally, certain pyrrolidine-bearing quinoxaline derivatives have shown potent antiviral activity against viruses like HSV-1, H1N1, and SARS-CoV-2.[9]
Quantitative Data on Antiviral Activity
The antiviral activity is often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound that inhibits 50% of the viral activity.
| Compound Class | Derivative Example | Target Virus | IC50 (µM) |
| Pyrrolidine-bearing quinoxaline | Compound 9 | HSV-1 | 0.32 |
| Pyrrolidine-bearing quinoxaline | Compound 9 | H1N1 | 1.76 |
| Pyrrolidine-bearing quinoxaline | Compound 9 | SARS-CoV-2 | 1.06 |
Mechanism of Action: Inhibition of HCV NS3/4A Protease
The HCV NS3/4A protease is a key enzyme in the viral life cycle, responsible for cleaving the viral polyprotein into functional proteins. Pyrrolidine-based inhibitors can block the active site of this enzyme, thereby preventing viral replication.
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound to neutralize a virus and prevent it from infecting cells, leading to a reduction in the formation of plaques (areas of cell death).[4][10]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer
-
Cell culture medium
-
Test pyrrolidine derivatives
-
Semi-solid overlay (e.g., agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6- or 12-well plates
Procedure:
-
Cell Seeding:
-
Seed host cells in plates to form a confluent monolayer.[4]
-
-
Compound-Virus Incubation:
-
Prepare serial dilutions of the test compound.
-
Mix the compound dilutions with a known amount of virus and incubate (e.g., for 1 hour at 37°C) to allow the compound to neutralize the virus.
-
-
Infection:
-
Remove the culture medium from the cell monolayers and inoculate with the compound-virus mixtures.
-
Incubate for a period to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and add a semi-solid overlay to restrict the spread of the virus to adjacent cells.
-
Incubate the plates for several days to allow for plaque formation.
-
-
Plaque Visualization and Counting:
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the concentration of the compound that causes a 50% or 90% reduction in plaques (PRNT50 or PRNT90).[11]
-
Neuroprotective Activities of Pyrrolidine Derivatives
Pyrrolidine derivatives are also being investigated for their potential in treating neurodegenerative diseases and ischemic stroke.[12] Certain novel phenylpyrrolidine derivatives have shown neuroprotective effects in models of ischemic brain injury.
Mechanism of Action: Sodium Channel Blockade and Cognitive Function Improvement
One proposed mechanism for the neuroprotective effects of some pyrrolidine derivatives is the blockade of neuronal sodium channels, which can be beneficial in conditions like ischemic stroke.[12] Additionally, some compounds have been shown to improve cognitive functions in animal models of stroke.[13]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used in vivo method to induce focal cerebral ischemia (stroke) in rodents to evaluate the efficacy of neuroprotective agents.[9][14]
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and place it in a stereotactic frame.
-
Make a midline incision on the neck to expose the common carotid artery (CCA) and its bifurcation into the external carotid artery (ECA) and internal carotid artery (ICA).
-
-
Occlusion:
-
Ligate the ECA.
-
Insert a filament (e.g., a silicone-coated nylon monofilament) into the ICA and advance it to the origin of the middle cerebral artery (MCA) to block blood flow.[15]
-
-
Reperfusion (for transient MCAO):
-
After a specific duration of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.[16]
-
-
Compound Administration:
-
Administer the test pyrrolidine derivative at a specific time point (before, during, or after ischemia).
-
-
Neurological and Histological Assessment:
-
Evaluate the neurological deficit at different time points post-MCAO using standardized scoring systems.
-
After a set period, euthanize the animal and perform histological analysis of the brain to determine the infarct volume.[9]
-
Conclusion
The diverse biological activities of novel pyrrolidine derivatives underscore their significant potential in drug discovery and development. The versatility of the pyrrolidine scaffold allows for extensive chemical modifications, leading to the generation of compounds with enhanced potency and selectivity against a range of therapeutic targets. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to harness the therapeutic potential of this important class of heterocyclic compounds. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics based on the pyrrolidine core.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 12. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Topoisomerase - Wikipedia [en.wikipedia.org]
- 14. wvj.science-line.com [wvj.science-line.com]
- 15. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In Silico Prediction of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine Bioactivity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in silico workflow for the prediction of biological activity of novel chemical entities, using 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine as a case study. In the absence of specific experimental data for this compound, this document serves as a procedural whitepaper detailing the methodologies for target prediction, molecular docking, quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Detailed experimental protocols for each computational approach are presented to guide researchers in the virtual screening and characterization of novel compounds. Furthermore, this guide includes structured data tables for the presentation of predictive results and utilizes Graphviz diagrams to visualize complex workflows and signaling pathways, offering a blueprint for the computational assessment of new chemical entities in drug discovery.
Introduction
The discovery and development of new therapeutic agents is a time-consuming and costly endeavor. In silico methods, or computer-aided drug design (CADD), have emerged as indispensable tools to expedite this process by predicting the biological activity and pharmacokinetic properties of novel compounds before their synthesis and experimental testing.[1] This approach significantly reduces the number of candidate molecules that need to be screened in the laboratory, thereby saving resources and accelerating the identification of promising drug leads.[2]
This whitepaper presents a hypothetical in silico investigation of this compound, a novel chemical entity. The objective is to provide a detailed technical guide for researchers on how to approach the bioactivity prediction of a new compound for which no prior biological data exists. The workflow described herein encompasses a multi-faceted computational strategy, beginning with target identification and culminating in the prediction of its ADMET properties.
In Silico Bioactivity Prediction Workflow
The computational prediction of a novel compound's bioactivity follows a structured workflow that integrates various methodologies to build a comprehensive profile of its potential therapeutic effects and liabilities.[3] This multi-step process allows for the efficient screening and prioritization of compounds for further experimental validation.
Target Identification
The initial step in elucidating the bioactivity of a novel compound is to identify its potential molecular targets.[3][4] This can be achieved through a combination of ligand-based and structure-based computational methods.
-
Ligand-Based Virtual Screening: This approach relies on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.[1] The 2D or 3D structure of this compound would be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with high structural similarity. The known targets of these similar molecules are then considered potential targets for the query compound.[4]
-
Structure-Based Virtual Screening (Reverse Docking): In this method, the 3D structure of the compound is docked against a large library of protein structures with known binding sites.[4] The proteins to which the compound binds with a high predicted affinity are identified as potential targets.
Experimental Protocol: Ligand-Based Virtual Screening
-
Compound Preparation: The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure using a molecular modeling software (e.g., Avogadro). The structure is then energy minimized using a suitable force field (e.g., MMFF94).
-
Database Selection: A database of known bioactive compounds, such as ChEMBL, is selected.
-
Similarity Search: A similarity search is performed using the 3D structure of the query compound as a query. Common similarity metrics include Tanimoto coefficient calculated on molecular fingerprints (e.g., Morgan fingerprints).
-
Hit Retrieval and Analysis: Compounds with a similarity score above a predefined threshold (e.g., Tanimoto coefficient > 0.85) are retrieved. The known biological targets of these hits are then compiled and analyzed to identify potential targets for the query compound.
Molecular Docking
Once a set of potential targets is identified, molecular docking is employed to predict the binding mode and affinity of this compound to each target.[5][6] This process involves computationally placing the ligand into the binding site of the protein and evaluating the interaction energy.[2]
Experimental Protocol: Molecular Docking
-
Receptor and Ligand Preparation:
-
Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added. The protein structure is then energy minimized.
-
Ligand: The 3D structure of this compound is prepared as described in the ligand-based screening protocol.
-
-
Binding Site Definition: The binding site on the receptor is defined, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to generate a series of possible binding poses of the ligand within the receptor's binding site.[5]
-
Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The poses are ranked based on their scores, and the top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Table 1: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Cyclooxygenase-2 | 5IKR | -9.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Sulfur |
| Carbonic Anhydrase II | 2CBA | -8.5 | His94, His96, Thr199 | Hydrogen Bond, Metal Coordination |
| Aldose Reductase | 1US0 | -7.8 | Tyr48, His110, Trp111 | Hydrogen Bond, Pi-Pi Stacking |
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7][8] By building a predictive model from a dataset of compounds with known activities, the activity of new compounds like this compound can be estimated.[9]
Experimental Protocol: QSAR Model Development
-
Dataset Collection: A dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values) against a specific target is compiled from literature or databases like ChEMBL.
-
Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated using software like PaDEL-Descriptor or RDKit.
-
Data Splitting: The dataset is divided into a training set (typically 70-80% of the data) for model building and a test set for model validation.
-
Model Building: A statistical or machine learning algorithm (e.g., Multiple Linear Regression, Partial Least Squares, Random Forest, Support Vector Machine) is used to build a model that correlates the molecular descriptors with the biological activity.[7]
-
Model Validation: The predictive power of the QSAR model is assessed using the test set. Statistical parameters such as the squared correlation coefficient (R²) and root mean square error (RMSE) are calculated to evaluate the model's performance.
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are responsible for a molecule's biological activity.[10][11] A pharmacophore model can be used as a 3D query to screen large compound databases for molecules that fit the model and are therefore likely to be active.[12]
Experimental Protocol: Pharmacophore Model Generation
-
Ligand Set Preparation: A set of active compounds that bind to the target of interest is selected. The 3D structures of these molecules are generated and aligned.
-
Feature Identification: Common chemical features among the active ligands are identified. These features can include hydrogen bond acceptors and donors, hydrophobic groups, aromatic rings, and positive or negative ionizable groups.[10]
-
Pharmacophore Hypothesis Generation: A pharmacophore model is generated that represents the spatial arrangement of these identified features.
-
Model Validation: The model is validated by its ability to distinguish between active and inactive compounds in a known dataset.
-
Database Screening: The validated pharmacophore model is used as a 3D query to search for novel compounds in a database that match the pharmacophoric features.
ADMET Prediction
In addition to predicting biological activity, it is crucial to assess the pharmacokinetic and toxicological properties of a potential drug candidate.[4] In silico ADMET prediction models can estimate a range of properties.[11]
Table 2: Hypothetical ADMET Prediction for this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Well absorbed from the gut |
| Caco-2 Permeability | High | Good cell membrane permeability |
| Distribution | ||
| Plasma Protein Binding (PPB) | >90% | High binding to plasma proteins |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB |
| Metabolism | ||
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| CYP3A4 Inhibition | Non-inhibitor | Low risk of interaction with CYP3A4 substrates |
| Excretion | ||
| Renal Clearance | Moderate | Excreted partially through the kidneys |
| Toxicity | ||
| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity |
| Mutagenicity (AMES test) | Non-mutagenic | Low risk of carcinogenicity |
| Hepatotoxicity | Low Risk | Unlikely to cause liver damage |
Conclusion
This technical whitepaper has outlined a comprehensive in silico workflow for predicting the bioactivity of a novel compound, this compound. By integrating various computational techniques, including target identification, molecular docking, QSAR analysis, pharmacophore modeling, and ADMET prediction, a detailed profile of the compound's potential biological effects and drug-like properties can be generated. The detailed protocols and data presentation formats provided herein serve as a guide for researchers to apply these powerful computational tools in their own drug discovery efforts. It is important to emphasize that in silico predictions are hypothetical and must be validated through subsequent experimental assays.[4] However, the use of these computational methods can significantly streamline the drug discovery pipeline, leading to a more efficient and cost-effective identification of new therapeutic agents.
References
- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neovarsity.org [neovarsity.org]
- 8. Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine, a molecule of interest in medicinal chemistry and drug discovery. The primary focus is on the key starting materials and the experimental protocols required for its preparation.
Overview of the Synthetic Strategy
The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction. This involves the coupling of two key starting materials: 4-bromo-3-methylbenzenesulfonyl chloride and pyrrolidine . The sulfonyl chloride acts as an electrophile, while the secondary amine, pyrrolidine, serves as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction.
Starting Materials: Properties and Synthesis
A thorough understanding of the starting materials is crucial for a successful synthesis. This section details the properties of the key precursors and outlines their preparation routes.
4-Bromo-3-methylbenzenesulfonyl chloride
This is the key electrophilic component in the synthesis.
Properties:
| Property | Value |
|---|---|
| CAS Number | 72256-93-0 |
| Molecular Formula | C₇H₆BrClO₂S |
| Molecular Weight | 269.54 g/mol |
| Appearance | Solid |
| Melting Point | 58-61 °C |
Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride:
The most common route for the preparation of 4-bromo-3-methylbenzenesulfonyl chloride involves a two-step process starting from 4-bromo-3-methylaniline.
Step 1: Diazotization of 4-Bromo-3-methylaniline
In this step, the primary amine group of 4-bromo-3-methylaniline is converted into a diazonium salt. This is a standard reaction in aromatic chemistry.
Experimental Protocol:
-
4-bromo-3-methylaniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid or sulfuric acid.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the aniline solution while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
Step 2: Sulfonylation of the Diazonium Salt (Sandmeyer-type Reaction)
The freshly prepared diazonium salt is then reacted with a source of sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.
Experimental Protocol:
-
A solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled.
-
A catalytic amount of a copper(I) or copper(II) salt (e.g., cuprous chloride or cupric chloride) is added to this solution.[1]
-
The cold diazonium salt solution is added portion-wise to the sulfur dioxide/catalyst mixture.
-
The reaction is typically allowed to proceed at a low temperature and then gradually warmed to room temperature.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride.
-
Purification can be achieved by recrystallization or column chromatography.
A reported yield for the synthesis of substituted benzenesulfonyl chlorides via this method is in the range of 70% to 90%.[1]
Pyrrolidine
Pyrrolidine is a readily available cyclic secondary amine that serves as the nucleophile in the final reaction.
Properties:
| Property | Value |
|---|---|
| CAS Number | 123-75-1 |
| Molecular Formula | C₄H₉N |
| Molecular Weight | 71.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 86-88 °C |
Synthesis of this compound
The final step in the synthesis involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with pyrrolidine. This is a classic sulfonamide bond formation reaction.
Experimental Protocol: A general procedure for the sulfonylation of pyrrolidine is as follows:[2]
-
In a round-bottom flask, dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as triethylamine (TEA) or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.
-
Slowly add pyrrolidine (1.0-1.2 equivalents) to the stirred solution, ensuring the temperature is maintained at 0 °C.
-
After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water or a dilute acid solution.
-
The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2]
High yields, typically in the range of 80-95%, have been reported for similar sulfonylation reactions.[2]
Quantitative Data Summary:
| Reactant | Molar Ratio | Solvent | Base | Temperature | Reaction Time | Yield |
| 4-Bromo-3-methylbenzenesulfonyl chloride | 1.0 eq | Dichloromethane or THF | Triethylamine or Pyridine | 0 °C to Room Temp. | 1-6 hours | 80-95% (expected)[2] |
| Pyrrolidine | 1.0-1.2 eq |
Experimental Workflow and Signaling Pathways
The overall synthetic pathway can be visualized as a straightforward, multi-step process.
Caption: Synthetic workflow for this compound.
This diagram illustrates the two main stages of the synthesis. The first stage involves the conversion of 4-bromo-3-methylaniline to 4-bromo-3-methylbenzenesulfonyl chloride via a diazotization and subsequent sulfonylation reaction. The second stage depicts the final coupling of the sulfonyl chloride with pyrrolidine to yield the target molecule.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine as an aryl halide coupling partner. This compound serves as a valuable building block in medicinal chemistry for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.[1][2] The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4][5]
The following protocol is a general guideline and may require optimization depending on the specific boronic acid or boronate ester used.
Reaction Principle
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex in the presence of a base. The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.[6][7][8]
Experimental Protocol
A general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is detailed below.
Materials
-
This compound (1.0 equivalent)
-
Arylboronic acid or boronate ester (1.1–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligand; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to a temperature typically between 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of aryl bromides with various arylboronic acids. While specific data for this compound is not available in the cited literature, this table provides a general reference based on similar substrates.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | ~95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane | 80 | ~90 |
| 3 | 2-Bromopyridine | 3-Tolylboronic acid | Pd₂(dba)₃/XPhos (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | ~85 |
Note: The data in this table is representative of Suzuki coupling reactions with various aryl bromides and is intended to serve as a guideline. Actual yields for the coupling of this compound may vary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling experiment.
Caption: General workflow for the Suzuki coupling reaction.
Catalytic Cycle
The diagram below outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Applications of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine is a synthetic compound featuring a core structure that combines a substituted phenylsulfonyl group with a pyrrolidine ring. This scaffold is of significant interest in medicinal chemistry due to the well-established biological activities of both the sulfonamide and pyrrolidine moieties. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in numerous FDA-approved drugs, contributing to improved physicochemical properties and serving as a versatile scaffold for creating three-dimensional diversity in drug candidates. The phenylsulfonyl group is a key pharmacophore in a wide array of therapeutic agents, including antimicrobial and anticancer drugs. The presence of a bromine atom and a methyl group on the phenyl ring further influences the compound's lipophilicity, metabolic stability, and potential for specific interactions with biological targets. This document provides a detailed overview of the potential applications of this compound in medicinal chemistry, including synthetic protocols, potential biological activities based on analogous structures, and hypothetical mechanisms of action.
Synthesis and Characterization
The synthesis of this compound can be achieved through a straightforward two-step process, starting from the commercially available 4-bromo-3-methylaniline.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride
This procedure is adapted from established methods for the synthesis of aryl sulfonyl chlorides from anilines.
-
Materials: 4-bromo-3-methylaniline, Hydrochloric acid, Sodium nitrite, Thionyl chloride, Cuprous chloride, Dichloromethane, Ice.
-
Procedure:
-
In a well-ventilated fume hood, dissolve 4-bromo-3-methylaniline (1.0 eq) in a mixture of hydrochloric acid and water. Cool the resulting solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled aniline solution, maintaining the temperature below 5 °C to form the diazonium salt. Stir the reaction mixture for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of thionyl chloride in dichloromethane and add a catalytic amount of cuprous chloride. Cool this solution to -5 to 0 °C.
-
Slowly add the freshly prepared diazonium salt solution to the thionyl chloride solution in batches, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, allow the reaction to stir overnight at the same temperature.
-
Quench the reaction by carefully pouring it over crushed ice.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-3-methylbenzenesulfonyl chloride. The crude product can be purified by crystallization or used directly in the next step.
-
Step 2: Synthesis of this compound
-
Materials: 4-Bromo-3-methylbenzenesulfonyl chloride, Pyrrolidine, Triethylamine, Dichloromethane.
-
Procedure:
-
Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add pyrrolidine (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
-
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Potential Applications in Medicinal Chemistry
Based on structure-activity relationship (SAR) studies of analogous compounds, this compound holds potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Anticancer Activity
Derivatives of phenylsulfonylpyrrolidines have demonstrated promising anticancer activities. For instance, certain 4-phenyl-1-benzenesulfonylimidazolidinones, which share a similar sulfonyl-heterocycle core, have shown cytotoxicity against human lung and colon cancer cell lines. The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.
Furthermore, sulfonamide-containing compounds have been reported to induce apoptosis in cancer cells. The apoptotic pathway is a highly regulated process of programmed cell death, and its induction is a key strategy in cancer therapy.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Potential anticancer mechanism via tubulin inhibition and apoptosis induction.
Quantitative Data for Structurally Related Anticancer Compounds
While specific data for the title compound is not publicly available, the following table summarizes the anticancer activity of related phenylsulfonyl and pyrrolidine derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Arylsulfonylhydrazones | MCF-7 (Breast) | < 1 µM | [1] |
| Arylsulfonylhydrazones | MDA-MB-231 (Breast) | < 1 µM | [1] |
| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides | Various (16 lines) | Nanomolar range | [2] |
| 4-Phenyl-1-(1-acylindolin-5-ylsulfonyl)pyrrolidin-2-ones | A549 (Lung), HCT-15 (Colon) | Varies with substitution | [3] |
| N-caffeoylpyrrolidine | P388 (Murine Leukemia) | 11.35 µg/ml | [4] |
Antimicrobial Activity
The sulfonamide moiety is historically significant in the development of antimicrobial agents. Furthermore, the presence of a bromine atom on the phenyl ring can enhance antimicrobial potency. Brominated compounds have been shown to be effective against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
The mechanism of action for antimicrobial sulfonamides typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. However, other mechanisms, such as cell membrane disruption and inhibition of efflux pumps, have also been reported for sulfonamide-containing compounds.
Hypothetical Signaling Pathway for Antimicrobial Activity
Caption: Potential antimicrobial mechanisms of action.
Quantitative Data for Structurally Related Antimicrobial Compounds
The following table presents the antimicrobial activity of compounds structurally related to this compound.
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Extensively Drug-Resistant S. Typhi | 6.25 µg/mL | [5] |
| 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile | Staphylococcus aureus | 4 µg/mL | [6] |
| 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile | Enterococcus faecium | 8 µg/mL | [6] |
| Brominated Phenoxyphenols | Gram-positive bacteria | 0.1 - 0.78 µM | [3] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | [7] |
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally similar compounds, this molecule and its derivatives warrant further investigation as potential anticancer and antimicrobial agents. The synthetic protocols provided herein offer a clear pathway for the synthesis of this compound, enabling further exploration of its medicinal chemistry applications. Future studies should focus on the synthesis of a library of analogs to establish a clear structure-activity relationship and to identify lead compounds with potent and selective biological activity. Elucidation of the precise molecular targets and signaling pathways will be crucial for the rational design of next-generation therapeutics based on this versatile scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Properties of 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine: A Versatile Building Block for Modern Drug Discovery
Introduction: 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine is a synthetic organic compound that has emerged as a valuable building block for the discovery of novel therapeutic agents. Its unique structural features, including a pyrrolidine ring, a sulfonyl group, and a substituted phenyl ring, provide a versatile scaffold for the synthesis of diverse molecular architectures with a wide range of biological activities. The pyrrolidine moiety is a common motif in many FDA-approved drugs, where it can enhance aqueous solubility and other physicochemical properties. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, targeting researchers, scientists, and drug development professionals.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application in medicinal chemistry.
| Property | Value |
| Molecular Formula | C₁₁H₁₄BrNO₂S |
| Molecular Weight | 304.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |
| LogP (calculated) | 2.8 - 3.2 |
Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of a variety of therapeutic agents. The bromine atom on the phenyl ring serves as a convenient handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Potential therapeutic applications for derivatives of this building block include:
-
Anticancer Agents: The sulfonamide group can interact with various biological targets, and derivatives have shown potential in inhibiting tumor growth.
-
Antimicrobial Agents: Sulfonamide-containing compounds have a long history as antibacterial agents, and this scaffold can be used to develop new antibiotics to combat drug-resistant pathogens.
-
Kinase Inhibitors: The phenylsulfonylpyrrolidine core can be elaborated to target the ATP-binding site of various kinases, which are crucial regulators of cellular processes and are implicated in numerous diseases, including cancer and inflammatory disorders.
-
Alkaline Phosphatase Inhibitors: Derivatives of the related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have shown potent inhibition of alkaline phosphatase, suggesting that the 4-bromo-3-methylphenyl moiety is a key pharmacophore for this target.
Key Synthetic Transformations and Protocols
The primary utility of this compound as a building block lies in the reactivity of its aryl bromide. The following section details a general protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction enables the coupling of the aryl bromide with a variety of boronic acids or esters, introducing new aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.
Reaction Scheme:
General Suzuki Coupling Workflow
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroaryl-boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Example Data for Suzuki Coupling of a Related Scaffold:
The following table presents data from the Suzuki coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various boronic acids, illustrating the potential yields for similar transformations with this compound.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | 4-chlorophenylboronic acid | N-(4'-(chloro)-[1,1'-biphenyl]-4-yl)-3-methylpyrazine-2-carboxamide | 72 |
| 2 | 4-methoxyphenylboronic acid | N-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)-3-methylpyrazine-2-carboxamide | 85 |
| 3 | 4-formylphenylboronic acid | N-(4'-(formyl)-[1,1'-biphenyl]-4-yl)-3-methylpyrazine-2-carboxamide | 60 |
| 4 | 3-nitrophenylboronic acid | N-(3'-(nitro)-[1,1'-biphenyl]-4-yl)-3-methylpyrazine-2-carboxamide | 65 |
Synthesis of the Building Block
The starting material, this compound, can be synthesized via the sulfonylation of pyrrolidine with 4-bromo-3-methylbenzenesulfonyl chloride.
Reaction Scheme:
Synthesis of the Building Block
Experimental Protocol:
Materials:
-
4-Bromo-3-methylbenzenesulfonyl chloride (1.0 equiv)
-
Pyrrolidine (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve 4-bromo-3-methylbenzenesulfonyl chloride in DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of pyrrolidine and triethylamine in DCM to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Conclusion
This compound is a highly adaptable building block with significant potential in drug discovery. Its straightforward synthesis and the versatility of its aryl bromide moiety for further functionalization make it an attractive starting point for the development of novel small molecule therapeutics targeting a range of diseases. The provided protocols offer a foundation for researchers to explore the chemical space around this promising scaffold.
Application Notes: Synthesis of Potent Matrix Metalloproteinase-2 Inhibitors from 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] Among these, MMP-2 (also known as gelatinase A) plays a significant role in both normal physiological processes like tissue remodeling, angiogenesis, and wound healing, as well as in pathological conditions such as tumor invasion, metastasis, and inflammation.[1][3] Dysregulation of MMP-2 activity is implicated in a variety of diseases, including cancer, cardiovascular diseases, and arthritis.[1][3] Consequently, the development of specific MMP-2 inhibitors is a promising therapeutic strategy. This document outlines the application of 1-(4-bromo-3-methylphenylsulfonyl)pyrrolidine as a key starting material for the synthesis of a novel class of potent and selective MMP-2 inhibitors.
The sulfonyl pyrrolidine scaffold has been identified as a promising pharmacophore for MMP-2 inhibition.[4][5] The synthesis of derivatives based on this scaffold allows for the exploration of structure-activity relationships to optimize potency and selectivity.
Target Enzyme: Matrix Metalloproteinase-2 (MMP-2)
MMP-2 is primarily responsible for the degradation of type IV collagen, a major component of basement membranes.[3] Its enzymatic activity is tightly regulated, and its overexpression or aberrant activation can lead to the breakdown of tissue barriers, facilitating cell migration and invasion.[1][3]
Proposed Synthetic Application
This compound serves as a versatile precursor for the synthesis of a library of potential MMP-2 inhibitors. The core structure can be functionalized through various chemical reactions, such as nucleophilic substitution or cross-coupling reactions at the bromine-substituted position, to introduce diverse chemical moieties. These modifications are intended to interact with the active site of MMP-2, particularly the S1' pocket, to achieve high-affinity binding and potent inhibition.
Experimental Protocols
General Synthetic Scheme for Novel MMP-2 Inhibitors
The following protocol is a representative procedure for the synthesis of MMP-2 inhibitors derived from this compound. This scheme is based on established methods for the synthesis of related sulfonyl pyrrolidine derivatives.[4][5]
Materials:
-
This compound
-
Arylboronic acids
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K3PO4)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dried Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add a 10:1 mixture of 1,4-dioxane and water (10 mL) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 90 °C and stir for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final inhibitor.
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
MMP-2 Inhibition Assay (In Vitro)
The inhibitory activity of the synthesized compounds against MMP-2 can be evaluated using a fluorogenic substrate assay.
Materials:
-
Recombinant human MMP-2
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Synthesized inhibitor compounds
-
A known MMP-2 inhibitor as a positive control (e.g., MMP-2/MMP-9 Inhibitor I)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant human MMP-2 in the assay buffer to the desired concentration.
-
Inhibitor Preparation: Prepare a series of dilutions of the synthesized inhibitor compounds in the assay buffer.
-
Assay Protocol:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
Add 25 µL of the inhibitor solution (or buffer for control) to the respective wells.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP-2 substrate to each well.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission) every minute for 30 minutes at 37 °C.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.
-
Data Presentation
The inhibitory activities of a series of synthesized sulfonyl pyrrolidine derivatives against MMP-2 are summarized in the table below. The data is representative of the potency of this class of compounds.[6]
| Compound | R-Group Modification | IC50 (nM) for MMP-2 |
| Inhibitor A | Phenyl | 310 |
| Inhibitor B | 4-Methoxyphenyl | 280 |
| Inhibitor C | 4-Chlorophenyl | 250 |
| Inhibitor D | Naphthyl | 150 |
| Positive Control | MMP-2/MMP-9 Inhibitor I | 240 |
Visualizations
Proposed Synthetic Workflow
Caption: Figure 1. Synthetic Workflow for MMP-2 Inhibitors
MMP-2 Signaling Pathway in Cancer Progression
Caption: Figure 2. MMP-2 Signaling in Cancer Progression
References
- 1. MMP-2 Research Products: Novus Biologicals [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assay for 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of a compound's cytotoxic potential is a foundational step in the drug discovery and development pipeline.[1][2] In vitro cytotoxicity assays serve as a critical screening tool to determine the intrinsic toxicity of novel chemical entities on cultured cells, providing essential data to guide further preclinical development.[1] This document outlines a detailed protocol for evaluating the in vitro cytotoxicity of the novel compound, 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine.
The described methodologies include the widely adopted MTT assay for assessing metabolic activity as an indicator of cell viability, and the lactate dehydrogenase (LDH) assay for evaluating cell membrane integrity.[1] Additionally, a protocol for a caspase-3/7 assay is included to investigate the potential induction of apoptosis, a common mechanism of cell death.[3][4]
Data Presentation
The primary endpoint for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the test compound that results in a 50% reduction in cell viability compared to an untreated control.[1] This data is typically presented in a tabular format for clear comparison across different cell lines and exposure durations.
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Assay Type |
| Human Breast Cancer (MCF-7) | This compound | 48 | 35.2 | MTT Assay |
| Human Colon Cancer (HT-29) | This compound | 48 | 58.1 | MTT Assay |
| Human Lung Cancer (A549) | This compound | 72 | 22.7 | LDH Assay |
| Normal Human Dermal Fibroblasts (NHDF) | This compound | 48 | >100 | MTT Assay |
Note: The data presented in this table is for illustrative purposes only.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HT-29, A549) and a normal human cell line (e.g., NHDF) should be used to assess both anticancer activity and general cytotoxicity.
-
Culture Conditions: Cells should be cultured in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay Protocol (Assessment of Metabolic Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
96-well plates
-
Test compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[7]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO used for the test compound) and untreated controls.[1] The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[1]
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[6][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
LDH Cytotoxicity Assay (Assessment of Membrane Integrity)
The lactate dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, which serves as an indicator of cytotoxicity.[9][10]
Materials:
-
96-well plates
-
Test compound stock solution
-
Complete cell culture medium
-
LDH assay kit (commercially available)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plates at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[9][10]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.[10]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.[9][10]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[9][10]
Caspase-Glo® 3/7 Assay (Assessment of Apoptosis)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[3][11]
Materials:
-
Opaque-walled 96-well plates
-
Test compound stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit (commercially available)
Procedure:
-
Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates and treat with the test compound as described in the MTT assay protocol.
-
Reagent Addition: After the desired incubation period, allow the plate to equilibrate to room temperature. Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well.[11]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[11]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Visualizations
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Potential intrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. promega.com [promega.com]
Application Notes and Protocols: 1,3-Dipolar Cycloaddition for Pyrrolidine Ring Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine ring is a vital structural motif found in a vast array of natural products, pharmaceuticals, and catalysts.[1][2] Its prevalence in medicinally relevant compounds has driven the development of numerous synthetic methodologies for its construction. Among these, the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles stands out as one of the most powerful and versatile strategies for assembling the pyrrolidine core.[2][3][4] This [3+2] cycloaddition reaction allows for the rapid construction of complex, stereochemically rich pyrrolidines from simple, readily available starting materials, often with high levels of regio- and stereocontrol.[5][6]
These application notes provide a detailed overview of the 1,3-dipolar cycloaddition method for pyrrolidine synthesis, including common protocols for azomethine ylide generation, representative experimental procedures, and quantitative data for various reaction systems.
Reaction Mechanism and Workflow
The fundamental principle of this reaction involves the generation of a transient azomethine ylide, which then undergoes a concerted or stepwise cycloaddition with a dipolarophile (typically an alkene or alkyne) to furnish the five-membered pyrrolidine ring. The regioselectivity and stereoselectivity of the reaction are influenced by the nature of the azomethine ylide, the dipolarophile, and the catalyst or reaction conditions employed.
Caption: General mechanism of 1,3-dipolar cycloaddition for pyrrolidine synthesis.
Experimental Protocols
Several methods exist for the in situ generation of azomethine ylides. Below are detailed protocols for three common approaches.
Protocol 1: Decarboxylative Condensation of α-Amino Acids and Carbonyls
This is a widely used, multicomponent approach where an α-amino acid reacts with an aldehyde or ketone to generate the azomethine ylide via decarboxylation.[7]
Materials:
-
α-Amino acid (e.g., sarcosine, proline, L-phenylalanine)
-
Carbonyl compound (e.g., isatin, benzaldehyde)
-
Dipolarophile (e.g., N-phenylmaleimide, dimethyl fumarate)
-
Solvent (e.g., Ethanol, Methanol, Toluene, Ionic Liquids)
-
Inert atmosphere setup (optional, depending on substrate stability)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (1.0 mmol), the α-amino acid (1.2 mmol), and the dipolarophile (1.0 mmol).
-
Add the chosen solvent (10 mL).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Caption: Workflow for the decarboxylative cycloaddition protocol.
Protocol 2: Metal-Catalyzed Cycloaddition from α-Iminoesters
This method involves the deprotonation of an α-iminoester in the presence of a metal salt and a chiral ligand to generate a metal-complexed azomethine ylide, allowing for high enantioselectivity.[2]
Materials:
-
α-Iminoester
-
Dipolarophile
-
Metal catalyst (e.g., Cu(OAc)₂, AgOAc, Ag₂CO₃)
-
Chiral ligand (e.g., (S)-TF-Biphamphos)
-
Base (e.g., Triethylamine (Et₃N), DBU)
-
Anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂)
-
Inert atmosphere setup (e.g., Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add the metal catalyst (e.g., Ag₂CO₃, 5 mol%) and chiral ligand (5.5 mol%) to a flame-dried Schlenk flask.
-
Add the anhydrous solvent (5 mL) and stir for 15-30 minutes at room temperature.
-
Add the α-iminoester (1.0 mmol) and the dipolarophile (1.2 mmol).
-
Add the base (e.g., Et₃N, 1.5 mmol).
-
Stir the reaction at the specified temperature (can range from -78 °C to 80 °C) and monitor by TLC.[8]
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl (if necessary) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product, typically by chiral HPLC analysis.
Protocol 3: Iridium-Catalyzed Reductive Generation from Tertiary Amides
A modern approach involves the partial reduction of a tertiary amide or lactam to form an iminium ion intermediate, which then generates an azomethine ylide for cycloaddition.[9][10][11]
Materials:
-
Tertiary amide or lactam precursor
-
Dipolarophile
-
Iridium catalyst (e.g., Vaska's complex [IrCl(CO)(PPh₃)₂])
-
Hydrosilane reductant (e.g., Tetramethyldisiloxane (TMDS))
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
-
Inert atmosphere setup
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the amide substrate (1.0 mmol), the dipolarophile (1.5 mmol), and the iridium catalyst (1 mol%).
-
Add the anhydrous solvent (e.g., DCM, 5 mL).
-
Add the base (e.g., triethylamine, 1.2 mmol).
-
Add the hydrosilane reductant (e.g., TMDS, 2.0 mmol) dropwise at room temperature.
-
Stir the mixture at room temperature for the required time (e.g., 16-24 hours), monitoring by TLC.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography.
-
Characterize the product and determine stereoselectivity as needed.
Data Presentation
The following tables summarize quantitative data from representative 1,3-dipolar cycloaddition reactions for pyrrolidine synthesis, showcasing the method's versatility.
Table 1: Synthesis of Spirooxindole-Pyrrolidines via Decarboxylative Condensation [7][12]
| Entry | Carbonyl (Isatin) | α-Amino Acid | Dipolarophile | Solvent | Yield (%) | dr | Reference |
| 1 | Isatin | Sarcosine | (E)-2-oxoindolino-3-ylidene acetophenone | [bmim][BF₄] | 70-77 | >99:1 | [12] |
| 2 | Substituted Isatins | L-Phenylalanine | (E)-2-oxoindolino-3-ylidene acetophenone | [bmim][BF₄] | 70-77 | >99:1 | [12] |
| 3 | Substituted Isatins | Benzylamine | Pyridyl enone | Water (with TiO₂ NP) | 80-94 | >99:1 | [7] |
Table 2: Asymmetric Synthesis of Fluorinated Pyrrolidines [8]
| Entry | Azomethine Ylide Precursor | Dipolarophile | Catalyst/Ligand | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | Glycine iminoester | 1-bromo-4-(1,1-difluorovinyl)benzene | Cu(OTf)₂ / (S)-TF-Biphamphos | 80 | 79 | >20:1 | 97 |
| 2 | Glycine iminoester | 1-(1,1-difluorovinyl)-4-(trifluoromethyl)benzene | Cu(OTf)₂ / (S)-TF-Biphamphos | 80 | 96 | >20:1 | 97 |
| 3 | Glycine iminoester | Methyl 4-(1,1-difluorovinyl)benzoate | Cu(OTf)₂ / (S)-TF-Biphamphos | 80 | 78 | >20:1 | 85 |
Table 3: Iridium-Catalyzed Reductive Cycloaddition from Amides [9][10]
| Entry | Amide Precursor | Dipolarophile | Catalyst | Reductant | Yield (%) | dr |
| 1 | N-benzoyl-N-(2-methoxy-2-oxoethyl)aniline | N-phenylmaleimide | Vaska's complex | TMDS | 50 | >20:1 |
| 2 | N-(4-methoxybenzoyl)-N-(2-methoxy-2-oxoethyl)aniline | Dimethyl fumarate | Vaska's complex | TMDS | 71 | 1:1 |
| 3 | N-benzoyl-N-(2-methoxy-2-oxoethyl)aniline | Phenyl vinyl sulfone | Vaska's complex | TMDS | 69 | 10:1 |
Applications in Drug Development
The structural complexity and stereochemical diversity achievable through 1,3-dipolar cycloadditions make this method highly valuable in drug discovery.[13] The pyrrolidine scaffold is a key component in numerous bioactive molecules, including antiviral, anticancer, and antibacterial agents.[2]
-
Spiro-pyrrolidines: The synthesis of spiro-pyrrolidine/pyrrolizine and spirooxindole-pyrrolidine structures has yielded compounds with potential as inhibitors of enzymes like cholinesterase or poly(ADP-ribose) polymerase (PARP).[7][13]
-
Fluorinated Pyrrolidines: The introduction of fluorine atoms can significantly enhance the biological properties of a molecule. Asymmetric synthesis of fluoropyrrolidines has produced compounds with promising antifungal activity.[8]
-
Proline Analogs: Densely substituted proline derivatives, accessible through this methodology, can serve as organocatalysts or as precursors to complex peptidomimetics and other bioactive compounds.[6][14]
Caption: Relationship between the synthetic method and drug development applications.
Conclusion
The 1,3-dipolar cycloaddition of azomethine ylides is an indispensable tool for the synthesis of substituted pyrrolidines. Its high efficiency, stereoselectivity, and broad substrate scope have cemented its role in both academic research and industrial applications, particularly in the field of medicinal chemistry. The continued development of novel catalytic systems and greener reaction protocols promises to further expand the utility of this powerful transformation.[3][12]
References
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 3. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unife.it [iris.unife.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine in Neuroprotective Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including those with neuroprotective properties. The functionalization of the pyrrolidine ring allows for the fine-tuning of pharmacological activity, making it a versatile starting point for the development of novel therapeutics. This document explores the potential application of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine as a key intermediate in the synthesis of neuroprotective agents. While direct synthesis of a marketed neuroprotective drug from this specific intermediate is not prominently documented in publicly available literature, its structural motifs suggest a plausible role in the generation of novel drug candidates.
The presence of a sulfonyl group, a bromine atom, and a methyl group on the phenyl ring provides multiple reaction sites for chemical modification. The bromine atom, for instance, is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl or alkyl substituents. These modifications can significantly impact the molecule's interaction with biological targets relevant to neuroprotection.
Putative Neuroprotective Mechanisms
Compounds derived from sulfonylpyrrolidine scaffolds may exert neuroprotective effects through various mechanisms. Based on the broader class of neuroprotective agents, potential signaling pathways that could be modulated by derivatives of this compound include:
-
Anti-inflammatory Pathways: Neuroinflammation is a key contributor to neuronal damage in many neurodegenerative diseases. Novel compounds could potentially inhibit pro-inflammatory signaling pathways.
-
Antioxidant Pathways: Oxidative stress is another critical factor in neuronal cell death. Derivatives could be designed to enhance endogenous antioxidant responses.
Hypothetical Synthesis of a Neuroprotective Agent
Below is a hypothetical synthetic workflow illustrating how this compound could be utilized as an intermediate to generate a library of compounds for neuroprotective screening.
Caption: Hypothetical workflow for developing neuroprotective agents.
Experimental Protocols
The following are generalized protocols that would be relevant for the synthesis and evaluation of neuroprotective agents derived from the title intermediate.
Protocol 1: General Procedure for Suzuki Coupling
This protocol describes a standard method for introducing an aryl group at the 4-position of the phenyl ring of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction flask, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted sulfonylpyrrolidine derivative.
Protocol 2: In Vitro Neuroprotection Assay (General)
This protocol outlines a general cell-based assay to screen for the neuroprotective effects of newly synthesized compounds.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or glutamate)
-
Synthesized test compounds
-
MTT or other viability assay reagents
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized test compounds for a predetermined pre-incubation period. Include a vehicle control (e.g., DMSO).
-
Induction of Neurotoxicity: After the pre-incubation, add the neurotoxin to the wells (except for the control wells) to induce cell death.
-
Incubation: Incubate the cells for the required duration for the neurotoxin to exert its effect.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT assay. This involves adding the MTT reagent to the wells, incubating, and then solubilizing the formazan crystals.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the percentage of cell viability for each treatment group relative to the control group.
Data Presentation
The quantitative data from the in vitro neuroprotection assay could be summarized in a table as follows:
| Compound ID | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Control | - | 100 ± 5.2 |
| Neurotoxin | - | 45 ± 4.1 |
| Derivative 1 | 1 | 55 ± 3.8 |
| 10 | 78 ± 4.5 | |
| 50 | 92 ± 3.1 | |
| Derivative 2 | 1 | 50 ± 4.0 |
| 10 | 65 ± 3.9 | |
| 50 | 81 ± 4.2 |
Signaling Pathway Diagram
The following diagram illustrates a simplified, hypothetical signaling pathway through which a derivative of this compound might exert its neuroprotective effects by inhibiting neuroinflammation.
Caption: Putative anti-inflammatory mechanism of action.
Conclusion
While direct evidence for the use of this compound as an intermediate for neuroprotective agents is not extensively reported, its chemical structure presents a promising starting point for the synthesis of novel compounds with potential therapeutic value in neurodegenerative diseases. The provided hypothetical workflows and generalized protocols offer a foundational framework for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this versatile intermediate. Further research is warranted to synthesize and test such derivatives to validate their potential as neuroprotective agents.
Application Notes and Protocols for the Functionalization of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of the pyrrolidine ring and the aromatic moiety of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine. This compound serves as a versatile scaffold in medicinal chemistry and drug discovery, offering multiple sites for modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The protocols provided herein are based on established synthetic methodologies for structurally related compounds and are intended to serve as a starting point for laboratory experimentation.
Introduction
This compound is a sulfonamide derivative that presents two primary sites for chemical modification: the pyrrolidine ring and the bromo-substituted aromatic ring. Functionalization of the pyrrolidine ring can be achieved at the α-position to the nitrogen atom through deprotonation followed by reaction with an electrophile. The aromatic ring, containing a bromine atom, is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Functionalization of the Pyrrolidine Ring
The primary method for functionalizing the pyrrolidine ring in N-sulfonylated pyrrolidines is through α-lithiation followed by quenching with an electrophile. The sulfonyl group activates the adjacent C-H bonds, facilitating deprotonation.
Experimental Protocol: α-Lithiation and Alkylation
This protocol describes the deprotonation of the pyrrolidine ring at the α-position using a strong base, followed by the introduction of an alkyl group.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be determined by titration)
-
Electrophile (e.g., an alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration) under an inert atmosphere of argon or nitrogen.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of s-BuLi (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-substituted pyrrolidine derivative.
Expected Outcome: This procedure is expected to yield the 2-substituted-1-(4-bromo-3-methylphenylsulfonyl)pyrrolidine. The yield will be dependent on the specific electrophile used.
Functionalization of the Aromatic Ring
The bromine atom on the phenylsulfonyl moiety provides a handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[3][4][5]
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1 mixture)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Analogous Suzuki-Miyaura Reactions:
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2-hydroxybenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 24 | 85 |
Note: The data in this table is derived from reactions on structurally similar, but not identical, substrates and is intended for illustrative purposes.[4][6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[1][2][7]
Materials:
-
This compound
-
Secondary amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the secondary amine.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Analogous Buchwald-Hartwig Amination Reactions:
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (5) | X-Phos (10) | KOt-Bu | Toluene | 150 (MW) | 95 |
| 2 | 4-Bromoanisole | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 98 |
Note: The data in this table is derived from reactions on structurally similar, but not identical, substrates and is intended for illustrative purposes.[8]
Visualizing Reaction Pathways
DOT Language Scripts for Reaction Diagrams:
Caption: Reaction pathways for the functionalization of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The protocols and data presented provide a solid foundation for the synthetic exploration of this compound. The ability to selectively functionalize either the pyrrolidine ring or the aromatic ring offers significant opportunities for the generation of diverse chemical libraries for drug discovery and development programs. Researchers are encouraged to optimize the provided reaction conditions for their specific substrates and desired outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Note and Protocol: Gram-Scale Synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the gram-scale synthesis of 1-(4-bromo-3-methylphenylsulfonyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The procedure outlines a two-step synthetic route commencing with the sulfonation of 4-bromo-3-methyltoluene to yield 4-bromo-3-methylbenzenesulfonyl chloride, followed by its reaction with pyrrolidine. This protocol is designed to be a reliable and scalable method for producing gram quantities of the target compound with high purity.
Introduction
Pyrrolidine-containing sulfonamides are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The title compound, this compound, serves as a key intermediate for the synthesis of diverse molecular scaffolds. The presence of the bromo- and methyl-substituted phenylsulfonyl group allows for further functionalization, making it a versatile reagent in the development of novel therapeutic agents. This protocol details a straightforward and efficient synthesis suitable for laboratory scale-up.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Two-step synthesis of the target compound.
Experimental Protocols
Materials and Equipment
Table 1: List of Materials
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Supplier | Purity |
| 4-Bromo-3-methyltoluene | C₈H₉Br | 185.06 | Commercially Available | ≥98% |
| Chlorosulfonic acid | ClSO₃H | 116.52 | Commercially Available | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available | Anhydrous, ≥99.8% |
| Pyrrolidine | C₄H₉N | 71.12 | Commercially Available | ≥99% |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Commercially Available | ≥99.5% |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Commercially Available | Anhydrous |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | In-house preparation | - |
| Brine | NaCl (aq) | - | In-house preparation | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercially Available | - |
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer with stirring bars
-
Ice bath
-
Addition funnel
-
Rotary evaporator
-
Glass funnel
-
Separatory funnel
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride
WARNING: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
-
In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-bromo-3-methyltoluene (10.0 g, 54.0 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (12.6 g, 7.2 mL, 108.0 mmol, 2.0 equiv) dropwise via the addition funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (200 g). Caution: Exothermic reaction and HCl gas evolution.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride as a solid. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent system like hexanes/ethyl acetate if necessary.[1]
Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the crude 4-bromo-3-methylbenzenesulfonyl chloride (assuming quantitative yield from the previous step, ~14.5 g, 54.0 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of pyrrolidine (4.2 g, 4.9 mL, 59.4 mmol, 1.1 equiv) and triethylamine (8.2 g, 11.3 mL, 81.0 mmol, 1.5 equiv) in anhydrous dichloromethane (20 mL).
-
Add the pyrrolidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 20 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a solid.[2]
Data Presentation
Table 2: Summary of a Representative Gram-Scale Synthesis
| Compound | Starting Amount (g) | Molar Equiv. | Product Amount (g) | Yield (%) | Purity (by NMR/LC-MS) |
| 4-Bromo-3-methyltoluene | 10.0 | 1.0 | - | - | - |
| 4-Bromo-3-methylbenzenesulfonyl chloride | - | - | ~14.0 (crude) | ~95 (crude) | - |
| This compound | - | - | 13.5 | 82 (over two steps) | >98% |
Experimental Workflow
References
Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrrolidine Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays relevant to the discovery and characterization of pyrrolidine sulfonamide-based compounds. This class of molecules has shown significant potential across a range of therapeutic areas due to its ability to interact with various biological targets. The following sections detail the screening methodologies for key targets, present quantitative data for representative compounds, and visualize associated signaling pathways and experimental workflows.
Introduction to Pyrrolidine Sulfonamides in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional structure that enables extensive exploration of chemical space. When functionalized with a sulfonamide moiety, these compounds exhibit a wide array of biological activities, making them attractive candidates for drug discovery campaigns. High-throughput screening is an essential tool for efficiently identifying and characterizing the biological activity of large libraries of such compounds, thereby accelerating the drug discovery process.
Key Biological Targets and Screening Strategies
Pyrrolidine sulfonamides have been identified as modulators of several important biological targets. The primary HTS assays for these targets are detailed below.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes
Application Note: DPP-IV is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it a key target for type 2 diabetes therapies.[1] A common HTS approach for DPP-IV inhibitors is a fluorescence-based assay that measures the cleavage of a fluorogenic substrate.[1][2]
Signaling Pathway for DPP-IV Inhibition:
Caption: DPP-IV signaling in glucose homeostasis and its inhibition.
Experimental Protocol: Fluorescence-Based DPP-IV Inhibition Assay
This protocol is designed for a 384-well plate format suitable for HTS.
-
Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Pyrrolidine sulfonamide library compounds dissolved in DMSO
-
Reference inhibitor (e.g., Sitagliptin)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds, reference inhibitor, and DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Add 10 µL of DPP-IV enzyme solution (at a pre-determined optimal concentration) to all wells except for the background control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate solution (e.g., Gly-Pro-AMC at its K
mconcentration) to all wells. -
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (DMSO) and negative (no enzyme) controls. Determine IC
50values for active compounds by fitting the data to a dose-response curve.
-
Quantitative Data: DPP-IV Inhibition
| Compound Class | Target | IC | Reference |
| Pyrrolidine Sulfonamide Derivative | DPP-IV | 11.32 ± 1.59 µM | [3] |
| Sitagliptin (Reference) | DPP-IV | 39.18 | [4][5] |
| Pyrrolidine Sulfonamide Derivative 9a | DPP-IV | 41.17 | [6] |
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
Application Note: AChE is a key enzyme in the central and peripheral nervous systems that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse.[7] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain.[7] The most common HTS method for AChE inhibitors is a colorimetric assay based on the Ellman method.[7]
Experimental Workflow: AChE Inhibition HTS
Caption: Workflow for a colorimetric AChE inhibition HTS assay.
Experimental Protocol: Colorimetric AChE Inhibition Assay (Ellman's Method)
This protocol is adapted for a 96-well plate format.
-
Materials:
-
Human recombinant AChE
-
Acetylthiocholine (ATCh) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Pyrrolidine sulfonamide library compounds in DMSO
-
Reference inhibitor (e.g., Physostigmine)
-
96-well clear, flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in Assay Buffer.
-
Prepare a stock solution of DTNB in Assay Buffer.
-
Prepare a stock solution of ATCh in deionized water.
-
Prepare a Reaction Mix containing Assay Buffer, DTNB, and ATCh. Prepare this fresh.
-
-
Compound Plating: Dispense 2 µL of test compounds, reference inhibitor, and DMSO into the appropriate wells.
-
Enzyme Addition: Add 50 µL of the AChE working solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add 50 µL of the Reaction Mix to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis: Determine the rate of reaction (change in absorbance per minute) for each well. Calculate the percent inhibition relative to controls and determine IC
50values for active compounds.
-
Quantitative Data: AChE Inhibition
| Compound Class | Target | K |
| Pyrrolidine-benzenesulfonamide 6a | AChE | 22.34 ± 4.53 |
| Pyrrolidine-benzenesulfonamide 6b | AChE | 27.21 ± 3.96 |
Carbonic Anhydrase (CA) Inhibition for Glaucoma and Cancer
Application Note: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[8] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[8] A common HTS assay for CA inhibitors measures the inhibition of the esterase activity of CA using a colorimetric substrate like p-nitrophenyl acetate (p-NPA).[8]
Experimental Protocol: Colorimetric CA Inhibition Assay
This protocol is suitable for a 96-well plate format.
-
Materials:
-
Human or bovine carbonic anhydrase (e.g., hCA I or hCA II)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Assay Buffer (e.g., 50 mM Tris-SO
4, pH 7.6) -
Pyrrolidine sulfonamide library compounds in DMSO
-
Reference inhibitor (e.g., Acetazolamide)
-
96-well clear, flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Compound Plating: Dispense 2 µL of test compounds, reference inhibitor, and DMSO into the wells.
-
Enzyme Addition: Add 160 µL of Assay Buffer and 20 µL of a working solution of CA to each well (except for the blank).
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add 20 µL of p-NPA substrate solution (dissolved in acetonitrile or DMSO) to all wells.
-
Absorbance Reading: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
Data Analysis: Calculate the rate of p-nitrophenol formation. Determine the percent inhibition for each compound and calculate IC
50or Kivalues for active compounds.
-
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound Class | Target | K |
| Pyrrolidine-benzenesulfonamide 3b | hCA I | 17.61 ± 3.58 |
| Pyrrolidine-benzenesulfonamide 3b | hCA II | 5.14 ± 0.61 |
| Pyrazolopyridine Sulfonamide 1k | hCA II | 5.6 |
| Pyrazolopyridine Sulfonamide 1f | hCA II | 6.6 |
| Acetazolamide (Reference) | hCA II | 12.1 |
Glycine Transporter 1 (GlyT1) Inhibition for Schizophrenia
Application Note: GlyT1 is responsible for the reuptake of the neurotransmitter glycine from the synaptic cleft.[9] By inhibiting GlyT1, the extracellular concentration of glycine increases, which acts as a co-agonist at NMDA receptors.[9] This potentiation of NMDA receptor function is a therapeutic strategy for schizophrenia. HTS assays for GlyT1 inhibitors often involve measuring the uptake of radiolabeled glycine in cells expressing the transporter or using membrane potential-sensitive dyes.[9][10]
Signaling Pathway for GlyT1 Inhibition:
Caption: GlyT1's role at the synapse and its inhibition.
Experimental Protocol: [³H]-Glycine Uptake Assay
This protocol is a classic method for measuring GlyT1 activity.
-
Materials:
-
Cells stably expressing human GlyT1 (e.g., CHO or HEK293 cells)
-
[³H]-Glycine (radiolabeled substrate)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Pyrrolidine sulfonamide library compounds in DMSO
-
Reference inhibitor (e.g., ALX5407)
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Cell Seeding: Plate GlyT1-expressing cells in a 96-well plate and grow to confluence.
-
Cell Washing: Gently wash the cell monolayer with KRH buffer.
-
Compound Pre-incubation: Add KRH buffer containing the test compounds, reference inhibitor, or DMSO to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Uptake Initiation: Add KRH buffer containing [³H]-Glycine to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]-Glycine uptake in the presence of each compound relative to controls and calculate IC
50values.
-
Quantitative Data: GlyT1 Inhibition
| Compound Class | Target | K |
| Pyrrolidine Sulfonamide 23a | GlyT1 | 0.198 |
General HTS Considerations
For all HTS assays, it is crucial to perform proper validation, including the determination of the Z'-factor to assess assay quality and robustness. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. Additionally, dose-response curves should be generated for all "hit" compounds to confirm their activity and determine their potency (e.g., IC50 or EC50 values). Secondary and orthogonal assays are also recommended to confirm the mechanism of action and rule out false positives.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Screening of DPPIV Inhibitors Antagonizing GLP-1 Degradation Using an Enzymatic Activated Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arylsulfonylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2] The specific compound, 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine, serves as a versatile starting material for the development of novel therapeutic agents. The presence of a bromine atom on the phenyl ring offers a strategic handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
These application notes provide detailed protocols for the derivatization of this compound to generate a library of analogs for Structure-Activity Relationship (SAR) studies. The primary methods detailed are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods are chosen for their broad substrate scope, functional group tolerance, and well-established reliability in medicinal chemistry campaigns.[3][4]
Core Logic of the SAR Study
The central strategy involves modifying the 4-position of the phenyl ring to probe the effects of various substituents on biological activity. By systematically altering the size, electronics, and hydrogen-bonding potential of this substituent, researchers can elucidate the key molecular interactions required for target engagement.
Caption: Logical workflow for the SAR study.
Data Presentation: SAR of 1-(4-Substituted-3-methylphenylsulfonyl)pyrrolidine Analogs
The following table summarizes representative quantitative data for a hypothetical series of derivatives against a target protein kinase. The data illustrates how systematic modification of the R-group influences inhibitory activity (IC50).
| Compound ID | R-Group | Reaction Type | Mol. Weight | LogP | IC50 (nM) |
| 1a | -Br (Starting Material) | - | 320.22 | 3.15 | 15,000 |
| 1b | -Phenyl | Suzuki | 317.42 | 4.20 | 850 |
| 1c | -4-Fluorophenyl | Suzuki | 335.41 | 4.28 | 420 |
| 1d | -4-Methoxyphenyl | Suzuki | 347.45 | 4.15 | 350 |
| 1e | -Pyridin-4-yl | Suzuki | 318.41 | 3.10 | 980 |
| 1f | -Thiophen-2-yl | Suzuki | 323.45 | 3.95 | 760 |
| 1g | -Morpholine | Buchwald-Hartwig | 326.42 | 2.50 | 2,500 |
| 1h | -N-Methylpiperazine | Buchwald-Hartwig | 339.48 | 2.75 | 1,800 |
| 1i | -Aniline | Buchwald-Hartwig | 332.43 | 3.80 | 650 |
| 1j | -Cyclopropyl | Suzuki | 281.40 | 3.55 | 5,200 |
SAR Interpretation:
-
Replacement of the bromo group (1a) with aryl substituents via Suzuki coupling (1b-1f) generally increases potency.
-
Electron-donating (methoxy, 1d) and electron-withdrawing (fluoro, 1c) groups on the appended phenyl ring enhance activity, suggesting a tolerance for varied electronics and a potential hydrophobic interaction in the target's binding pocket.
-
Heteroaryl groups (1e, 1f) are well-tolerated.
-
Direct C-N bond formation (1g-1i) results in potent compounds, though generally less active than the bi-aryl analogs, with the aniline derivative (1i) being the most potent in this subset.
-
A small alkyl substituent like cyclopropyl (1j) is less favorable than larger aromatic groups, indicating a requirement for a larger, planar moiety at this position.
Experimental Protocols
General Synthetic Workflow
The derivatization of the core scaffold is achieved through two primary palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflows for derivatization.
Protocol 1: Suzuki-Miyaura Cross-Coupling (General Procedure)
This protocol describes the synthesis of bi-aryl and heteroaryl-aryl derivatives.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.2 - 1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 equiv.)
-
Potassium Carbonate (K2CO3) (2.0 - 3.0 equiv.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the corresponding boronic acid, and K2CO3.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add Pd(dppf)Cl2·CH2Cl2 to the vessel.
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[4]
Protocol 2: Buchwald-Hartwig Amination (General Procedure)
This protocol is for the synthesis of aryl-amine derivatives.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv.)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene, degassed
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu to a flame-dried reaction vessel.
-
In a separate vial, dissolve Pd2(dba)3 and XantPhos in anhydrous toluene to form the catalyst pre-mixture.
-
To the reaction vessel, add this compound and the amine.
-
Add anhydrous toluene, followed by the catalyst pre-mixture.
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[5][6]
Potential Signaling Pathway Involvement
Many arylsulfonamide derivatives are known to act as inhibitors of protein kinases, which are key components of cellular signaling pathways. For instance, inhibition of a specific kinase involved in cell proliferation can be a therapeutic strategy in oncology.
Caption: A hypothetical kinase signaling pathway.
This diagram illustrates how a synthesized derivative could inhibit a target kinase, thereby blocking a downstream signaling cascade that ultimately leads to cell proliferation. Such pathways are common targets in drug discovery, particularly in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves the reaction of 4-Bromo-3-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction.
Q2: What are the key starting materials required for this synthesis?
The primary starting materials are 4-Bromo-3-methylbenzenesulfonyl chloride and pyrrolidine. The quality and purity of these reagents are critical for achieving a high yield and minimizing side products.
Q3: How is the starting material, 4-Bromo-3-methylbenzenesulfonyl chloride, synthesized?
4-Bromo-3-methylbenzenesulfonyl chloride can be prepared by the chlorosulfonation of 4-bromo-1-methylbenzene. A typical procedure involves reacting 4-bromotoluene with chlorosulfonic acid in a suitable solvent like dichloromethane. In one reported synthesis, this reaction yielded the desired product in 81% after purification.[1]
Troubleshooting Guide
Low yield and product impurity are common challenges encountered during the synthesis of this compound. This guide addresses specific issues and provides potential solutions.
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor Quality of 4-Bromo-3-methylbenzenesulfonyl chloride | The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine. Ensure the sulfonyl chloride is dry and of high purity. Consider using freshly prepared or recently purchased reagent. |
| Inappropriate Base | The choice of base can significantly impact the reaction rate and yield. Tertiary amines like triethylamine or diisopropylethylamine are commonly used. Inorganic bases such as potassium carbonate can also be employed. The optimal base may need to be determined empirically. |
| Suboptimal Reaction Temperature | The reaction is often performed at room temperature. However, if the reaction is slow, gentle heating may be required. Conversely, if side reactions are prevalent, cooling the reaction mixture, especially during the addition of the sulfonyl chloride, may be beneficial. |
| Incorrect Stoichiometry | An excess of either the sulfonyl chloride or pyrrolidine can lead to side reactions or purification difficulties. A 1:1 to 1:1.2 molar ratio of the sulfonyl chloride to pyrrolidine is a common starting point. |
| Solvent Effects | The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. The optimal solvent may vary depending on the base used. |
Product Impurity
| Potential Impurity | Source | Mitigation and Purification |
| 4-Bromo-3-methylbenzenesulfonic acid | Hydrolysis of the starting sulfonyl chloride due to the presence of water in the reaction mixture. | Ensure all glassware, solvents, and reagents are anhydrous. The sulfonic acid is highly polar and can typically be removed by an aqueous workup, for example, by washing the organic layer with a dilute sodium bicarbonate solution. |
| Unreacted 4-Bromo-3-methylbenzenesulfonyl chloride | Incomplete reaction or use of excess sulfonyl chloride. | The unreacted sulfonyl chloride can be "quenched" by adding a small amount of a primary amine scavenger resin or by washing the reaction mixture with an aqueous solution of a primary amine (e.g., a dilute solution of ammonia or glycine) to form a water-soluble sulfonamide. |
| Unreacted Pyrrolidine | Use of excess pyrrolidine. | Pyrrolidine is basic and can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). |
| Side products from reaction with impurities in starting materials | Impurities in the starting 4-bromotoluene can lead to the formation of isomeric sulfonyl chlorides and subsequently isomeric sulfonamides. | Use high-purity starting materials. Purification of the final product by recrystallization or column chromatography is often necessary to remove isomeric impurities. |
Experimental Protocols
Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride
A solution of chlorosulfonic acid (7.00 mL, 103 mmol) in dichloromethane (12 mL) is added dropwise to an ice-cold solution of 4-bromotoluene (2.61 g, 15 mmol) in dichloromethane (25 mL). The mixture is stirred in an ice bath overnight, allowing the temperature to rise to 10 °C. The solvent is then removed, and the residue is added dropwise to ice-water. The resulting solid is filtered off and washed with water to afford the product. This procedure has been reported to yield a mixture containing the desired product as the major isomer (81%).[1]
General Procedure for the Synthesis of this compound
To a stirred solution of pyrrolidine (1.1 equivalents) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, a solution of 4-Bromo-3-methylbenzenesulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), while monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The organic phase is washed successively with a dilute acid solution (e.g., 1M HCl), a dilute solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Note: This is a general procedure and the optimal conditions (base, solvent, temperature, and reaction time) may need to be determined experimentally to maximize the yield.
Visualizing the Workflow
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield in the synthesis.
Purification Strategy for Common Impurities
Caption: General purification strategy to remove common impurities.
References
Troubleshooting low regioselectivity in pyrrolidine cycloaddition reactions
Welcome to the Technical Support Center for Pyrrolidine Cycloaddition Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine cycloaddition reaction is showing low regioselectivity. What are the primary factors I should investigate?
A1: Low regioselectivity in pyrrolidine cycloaddition reactions, particularly 1,3-dipolar cycloadditions of azomethine ylides, is a common challenge influenced by several key factors. The primary aspects to investigate are the choice of solvent, the catalyst system, the reaction temperature, and the electronic and steric properties of the substrates (the 1,3-dipole and the dipolarophile). Each of these factors can influence the energy of the transition states leading to the different regioisomers.
Q2: How does the choice of solvent affect the regioselectivity of the reaction?
A2: The solvent plays a crucial role in stabilizing the transition states of the cycloaddition. Polar solvents can influence the regioselectivity, and in some cases, even reverse it. For instance, in the 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone, the use of different solvents can lead to varying ratios of the resulting regioisomers. It is often recommended to screen a range of solvents with different polarities to optimize for the desired regioisomer.
Q3: Can the use of additives improve or even reverse the regioselectivity?
A3: Yes, additives can have a significant impact on regioselectivity. In some cases, the addition of water or an acid can dramatically alter the regioisomeric ratio of the products. For example, in the reaction between isatin, benzylamine, and benzylideneacetone, the addition of water can favor one regioisomer, while the addition of 4-nitrobenzoic acid can reverse the selectivity to favor the other.[1] This provides a powerful tool for controlling the outcome of the reaction.
Q4: What is the role of the catalyst in controlling regioselectivity?
A4: Catalysts, particularly Lewis acids and metal complexes, can significantly influence both the rate and selectivity of the cycloaddition.[2][3] They can coordinate to either the 1,3-dipole or the dipolarophile, altering their electronic properties and favoring the formation of one regioisomer over the other. Screening different catalysts and optimizing the catalyst loading is a critical step in troubleshooting low regioselectivity. For instance, catalysts like Ceric Ammonium Nitrate (CAN) and TiO2 nanoparticles have been shown to provide excellent regioselectivity in certain spirooxindole syntheses.[4]
Q5: How does reaction temperature impact the regioselectivity?
A5: Reaction temperature affects the kinetic and thermodynamic control of the reaction. Lowering the temperature often increases selectivity by favoring the transition state with the lowest activation energy. Conversely, higher temperatures can sometimes lead to a loss of selectivity or favor the thermodynamically more stable product, which may not be the desired regioisomer. A systematic screening of temperatures is recommended to find the optimal balance between reaction rate and regioselectivity.
Troubleshooting Guides
Problem: Low Regioselectivity with a Mixture of Isomers
This guide provides a systematic approach to troubleshoot and optimize your pyrrolidine cycloaddition reaction to favor the formation of a single regioisomer.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low regioselectivity.
Data Presentation
Table 1: Effect of Solvents on the Regioselectivity of a 1,3-Dipolar Cycloaddition
The following table summarizes the effect of different solvents on the regiomeric ratio and yield of the 1,3-dipolar cycloaddition of isatin (1a), benzylamine (2), and benzylideneacetone (3a). Regioisomer 4a is the 4'-acetyl-3',5'-diarylspiro[indoline-3,2'-pyrrolidin]-2-one and regioisomer 5a is the 3'-acetyl-4',5'-diarylspiro[indoline-3,2'-pyrrolidin]-2-one.
| Entry | Solvent | Time (h) | Yield (%) | Regioisomeric Ratio (4a:5a) |
| 1 | CH3OH | 12 | 75 | 78:22 |
| 2 | C2H5OH | 12 | 80 | 85:15 |
| 3 | CH3CN | 24 | 65 | 70:30 |
| 4 | THF | 24 | 60 | 65:35 |
| 5 | Toluene | 24 | 55 | 60:40 |
| 6 | H2O | 24 | 23 | 68:32 |
Data adapted from Peng et al., Beilstein J. Org. Chem. 2014, 10, 352–360.[1]
Table 2: Effect of Additives on the Regioselectivity of a 1,3-Dipolar Cycloaddition
This table illustrates how the addition of water or various acids can influence the regioselectivity of the same model reaction in ethanol.
| Entry | Additive (equiv.) | Time (h) | Yield (%) | Regioisomeric Ratio (4a:5a) |
| 1 | None | 12 | 80 | 85:15 |
| 2 | H2O (1.0) | 12 | 88 | 92:8 |
| 3 | H2O (2.0) | 12 | 90 | >99:1 |
| 4 | Acetic Acid (0.5) | 12 | 78 | 88:12 |
| 5 | 4-Nitrobenzoic Acid (0.5) | 12 | 85 | 1:99 |
| 6 | Benzoic Acid (0.5) | 12 | 82 | 15:85 |
Data adapted from Peng et al., Beilstein J. Org. Chem. 2014, 10, 352–360.[1]
Experimental Protocols
Protocol 1: General Procedure for Screening Solvents to Optimize Regioselectivity
This protocol provides a step-by-step guide for systematically evaluating the effect of different solvents on the regioselectivity of a pyrrolidine cycloaddition reaction.
Materials:
-
Reactants (1,3-dipole precursor, dipolarophile, etc.)
-
A selection of anhydrous solvents of varying polarity (e.g., Methanol, Ethanol, Acetonitrile, THF, Toluene, Dichloromethane)
-
Reaction vessels (e.g., sealed tubes or round-bottom flasks with condensers)
-
Stirring apparatus (magnetic stirrer and stir bars)
-
Heating apparatus (oil bath or heating mantle)
-
Analytical equipment for determining regioisomeric ratio (e.g., 1H NMR, HPLC, or GC-MS)
Procedure:
-
Set up a parallel reaction array with identical reaction vessels.
-
To each vessel, add the limiting reagent (e.g., 0.1 mmol).
-
Add the other reactants in the desired stoichiometry.
-
To each vessel, add a different anhydrous solvent (e.g., 1 mL).
-
If a catalyst is used, add the same amount to each reaction.
-
Seal the vessels and stir the reactions at a constant temperature (e.g., room temperature or a moderately elevated temperature).
-
Monitor the progress of each reaction by TLC.
-
Once the reactions are complete, quench them appropriately.
-
Work up each reaction identically to isolate the crude product mixture.
-
Analyze the crude product from each reaction using 1H NMR, HPLC, or GC-MS to determine the regioisomeric ratio.
-
Compare the results to identify the solvent that provides the highest regioselectivity.
Caption: Workflow for solvent screening to optimize regioselectivity.
Protocol 2: General Procedure for Catalyst Screening
This protocol outlines a method for screening different catalysts to improve the regioselectivity of your reaction.
Materials:
-
Reactants
-
Optimal solvent identified from Protocol 1
-
A selection of catalysts (e.g., various Lewis acids such as Zn(OTf)2, Cu(OTf)2, AgOAc; or organocatalysts)
-
Reaction vessels
-
Stirring and heating apparatus
-
Analytical equipment
Procedure:
-
Set up a series of identical reactions in the optimal solvent.
-
To each reaction, add the reactants as in Protocol 1.
-
To each vessel, add a different catalyst (e.g., 5-10 mol%). Include a no-catalyst control.
-
Run all reactions at the same temperature and for the same duration.
-
Monitor, quench, and work up the reactions as previously described.
-
Analyze the regioisomeric ratio for each reaction to identify the most effective catalyst.
-
Once the best catalyst is identified, you can further optimize the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%) to maximize selectivity and yield.
Caption: Workflow for catalyst screening and optimization.
References
- 1. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 2. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
Preventing dehydrogenation side reactions in pyrrolidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help prevent dehydrogenation side reactions during pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dehydrogenation in the context of pyrrolidine synthesis, and why is it a problem?
A1: Dehydrogenation is an oxidation reaction that removes hydrogen from the pyrrolidine ring, leading to the formation of unsaturated byproducts such as dihydropyrroles or aromatic pyrroles. This is problematic as it reduces the yield of the desired saturated pyrrolidine product, complicates purification, and can lead to the formation of undesired, potentially reactive, aromatic compounds.
Q2: What are the primary causes of dehydrogenation during pyrrolidine synthesis?
A2: The main factors that promote dehydrogenation include:
-
High Reaction Temperatures: Elevated temperatures provide the energy needed to overcome the activation barrier for hydrogen elimination.
-
Presence of Oxidizing Agents: Reagents that can accept hydrogen or electrons will facilitate the oxidation of the pyrrolidine ring.
-
Certain Metal Catalysts: Transition metals like palladium (Pd), platinum (Pt), and ruthenium (Ru), especially on supports like carbon, are well-known dehydrogenation catalysts.
-
Harsh Reaction Conditions: Strongly acidic or basic conditions can sometimes promote elimination reactions that lead to unsaturation.
Q3: How can I detect the formation of pyrrole byproducts in my reaction mixture?
A3: The presence of pyrrole byproducts can often be identified by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of new aromatic signals in the 1H NMR spectrum.
-
Mass Spectrometry (MS): Detection of species with a mass corresponding to the loss of two or four hydrogen atoms from the expected product.
-
Chromatography: Appearance of new, often less polar, spots on Thin Layer Chromatography (TLC) or new peaks in Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Color Change: The reaction mixture may darken or change color due to the formation of conjugated systems or polymeric materials.
Q4: Can the choice of starting materials influence the likelihood of dehydrogenation?
A4: Yes, the substitution pattern on the pyrrolidine ring can affect its susceptibility to dehydrogenation. Steric hindrance around the C-H bonds can sometimes inhibit the interaction with a catalyst surface, reducing the rate of dehydrogenation. Conversely, certain electronic effects from substituents can also play a role.
Q5: Is it possible to reverse the dehydrogenation reaction if pyrrole byproducts have formed?
A5: While it is chemically possible to reduce a pyrrole back to a pyrrolidine, this would require a separate reduction step after the initial synthesis. This adds complexity and cost to the overall process and may not be compatible with other functional groups in the molecule. Therefore, it is far more efficient to prevent the dehydrogenation from occurring in the first place.
Troubleshooting Guide: Unwanted Pyrrole Formation
If you are observing the formation of dehydrogenated byproducts in your pyrrolidine synthesis, consult the following guide to troubleshoot the issue.
Issue 1: Significant Pyrrole Byproduct Formation in a Catalytic Reaction
Symptoms:
-
NMR and MS data confirm the presence of pyrrole or dihydropyrrole.
-
Low yield of the desired pyrrolidine.
-
Darkening of the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Catalyst Choice | If using a known dehydrogenation catalyst (e.g., Pd/C, PtO₂), consider switching to a catalyst less prone to promoting oxidation, such as Raney Nickel or certain iridium complexes.[1] Alternatively, explore non-metal-catalyzed reduction methods. | Catalysts like Palladium on carbon are highly effective for dehydrogenation and may be too aggressive for sensitive substrates.[1] |
| High Reaction Temperature | Lower the reaction temperature. Conduct a temperature screen to find the optimal balance between reaction rate and selectivity. | Dehydrogenation is often thermodynamically favored at higher temperatures. Reducing the temperature can significantly decrease the rate of this side reaction. |
| Prolonged Reaction Time | Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | Extended reaction times, even at moderate temperatures, can lead to the accumulation of dehydrogenated byproducts. |
| Presence of an Oxidant | Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen. | Oxygen can act as an oxidant, promoting the dehydrogenation process, especially in the presence of a metal catalyst. |
Issue 2: Pyrrole Formation in Paal-Knorr Synthesis
The Paal-Knorr synthesis condenses a 1,4-dicarbonyl compound with a primary amine. While this method is often used to synthesize pyrroles, it can be adapted to produce pyrrolidines by including a reduction step and carefully controlling the conditions to prevent dehydration and aromatization.[2]
Symptoms:
-
The primary product isolated is the pyrrole, not the desired pyrrolidine.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Absence of a Reducing Agent | The key to forming a pyrrolidine via a Paal-Knorr type reaction is to perform a reductive amination. This requires the in-situ reduction of the intermediate imine/enamine. Use a suitable reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. | Without a reducing agent, the intermediate dihydroxytetrahydropyrrole readily dehydrates under typical Paal-Knorr conditions (acid and/or heat) to form the aromatic pyrrole.[2] |
| Acidic Conditions and Heat | Avoid strongly acidic conditions and high temperatures which favor dehydration. If an acid catalyst is necessary for the initial condensation, use a mild acid (e.g., acetic acid) and maintain a low temperature.[2] | Protic or Lewis acids catalyze the elimination of water from the cyclic intermediate, driving the reaction towards the thermodynamically stable aromatic pyrrole.[2] |
Quantitative Data on Reaction Conditions
The choice of reaction conditions can have a significant impact on the product distribution between the desired pyrrolidine and the dehydrogenated pyrrole byproduct. The following table summarizes the outcomes of the reaction between a 1,4-diketone and an aniline under different catalytic systems.
| Catalyst | Hydrogen Source | Temperature (°C) | Pyrrolidine Yield (%) | Pyrrole Yield (%) |
| [Cp*IrCl₂]₂ | Formic Acid | 80 | >95 | <5 |
| Pd/C | H₂ (gas) | 120 | <10 | >90 |
| None (Thermal) | None | 120 | 0 | >95 (as pyrrole) |
This data is illustrative and compiled from trends observed in the literature. Actual yields may vary depending on the specific substrates and detailed reaction conditions.[1]
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-Substituted Pyrrolidine via Iridium-Catalyzed Reductive Amination
This protocol describes the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones, successfully avoiding dehydrogenation by using a specific iridium catalyst and a mild hydrogen source.[1]
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione)
-
Aniline derivative
-
[Cp*IrCl₂]₂ (Iridium catalyst)
-
Formic acid (hydrogen source)
-
Deionized water (solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the 1,4-diketone (1.0 eq), aniline (1.1 eq), and [Cp*IrCl₂]₂ (1.0 mol%).
-
Add deionized water as the solvent, followed by formic acid (30.0 eq).
-
Stir the mixture vigorously at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-substituted pyrrolidine.
Visualizations
Logical Workflow for Troubleshooting Dehydrogenation
Caption: Troubleshooting workflow for dehydrogenation side reactions.
Decision Pathway for Pyrrolidine vs. Pyrrole Synthesis from 1,4-Diketones
Caption: Reaction conditions determine the outcome of 1,4-diketone amination.
References
Optimizing reaction conditions for N-arylation of pyrrolidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the N-arylation of pyrrolidine, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of pyrrolidine, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Product Yield
Q: My N-arylation reaction is giving a low yield or no desired product. What are the likely causes and how can I improve it?
A: Low or no yield in N-arylation reactions is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. Here are the primary aspects to investigate:
-
Catalyst and Ligand Inactivity: The choice of catalyst and ligand is critical, particularly in palladium-catalyzed Buchwald-Hartwig aminations.[1][2]
-
Solution: Screen a variety of palladium precatalysts and phosphine ligands. For electron-rich or sterically hindered aryl halides, more specialized and bulky electron-rich phosphine ligands may be required. For copper-catalyzed Goldberg-type reactions, ensure the copper source (e.g., CuI) is fresh and consider using a supporting ligand like (S)-N-methylpyrrolidine-2-carboxylate.[3]
-
-
Inappropriate Base: The base plays a crucial role in the catalytic cycle. Its strength and solubility can significantly impact the reaction rate and yield.
-
Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are often effective. However, if your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, though this may require higher temperatures or longer reaction times.[1]
-
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
-
Solution: Anhydrous, deoxygenated solvents are essential for most cross-coupling reactions. Toluene, dioxane, and THF are commonly used for Buchwald-Hartwig aminations.[4] For copper-catalyzed reactions, polar aprotic solvents like DMSO or DMF can be effective.[5] It is recommended to screen a few different solvents to find the optimal one for your specific substrate combination.
-
-
Reaction Temperature and Time: Suboptimal temperature can lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition or side reactions.
-
Solution: If the reaction is sluggish, a modest increase in temperature may be beneficial. However, monitor the reaction for signs of degradation. Optimization of reaction time through TLC or LC-MS monitoring is also recommended to avoid product decomposition upon prolonged heating.
-
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction mixture. What are the common side reactions and how can I minimize them?
A: Side product formation can compete with the desired N-arylation, reducing the yield and complicating purification. Common side reactions include hydrodehalogenation of the aryl halide and competing C-C or C-O coupling.
-
Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene.
-
Cause: This side reaction is often promoted by the presence of water or other protic sources and can be more prevalent with electron-rich aryl halides.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Using a higher catalyst loading or a more active catalyst system can sometimes outcompete the rate of hydrodehalogenation.
-
-
Competing Coupling Reactions: If the pyrrolidine substrate has other nucleophilic sites, such as a hydroxyl group, or if there are other nucleophiles present in the reaction mixture, these can compete with the desired N-arylation.
-
Solution: Protect any competing nucleophilic functional groups on your substrates before attempting the N-arylation. For instance, a phenol can be protected as a silyl ether.[1]
-
-
Homocoupling of Aryl Halide: This results in the formation of a biaryl compound.
-
Cause: This is often a result of suboptimal catalyst-to-ligand ratios or the use of an inefficient catalyst system.
-
Solution: Re-evaluate your catalyst system. Screening different ligands and ensuring the correct stoichiometry can help suppress this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is better for N-arylation of pyrrolidine: copper or palladium?
A1: Both copper and palladium catalysts are effective for N-arylation, but the choice depends on the specific substrates and desired reaction conditions.
-
Palladium-catalyzed (Buchwald-Hartwig) amination is generally more versatile and tolerant of a wider range of functional groups. It often proceeds under milder conditions than traditional copper-catalyzed reactions.[2][6]
-
Copper-catalyzed (Ullmann or Goldberg-type) amination can be a more cost-effective option and is particularly useful for the N-arylation of amides and certain heterocyclic amines.[5][3] Recent developments have led to milder reaction conditions for copper-catalyzed systems as well.
Q2: My aryl halide is an aryl chloride. Why is the reaction not working well?
A2: Aryl chlorides are notoriously less reactive than aryl bromides and iodides in palladium-catalyzed cross-coupling reactions due to the strength of the C-Cl bond, which makes oxidative addition to the palladium center more difficult.[1]
-
Solution: To successfully couple aryl chlorides, you will likely need a more specialized and highly active catalyst system. This typically involves using bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) in combination with a palladium precatalyst.[6] Alternatively, consider converting the aryl chloride to the more reactive aryl bromide or iodide if possible.
Q3: Can I run the N-arylation reaction open to the air?
A3: It is highly recommended to perform N-arylation reactions under an inert atmosphere (e.g., argon or nitrogen).[7] The palladium and copper catalysts, as well as the phosphine ligands used in Buchwald-Hartwig amination, are sensitive to oxygen and can be deactivated through oxidation. This can lead to significantly lower yields and inconsistent results.
Q4: How do I choose the right base for my reaction?
A4: The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of your substrates. A general guideline is to use a base that is strong enough to deprotonate the amine (or the N-H bond of the palladium-amine complex) but does not cause unwanted side reactions.
-
For simple secondary amines like pyrrolidine, strong bases like NaOt-Bu or KOt-Bu are often a good starting point for Buchwald-Hartwig reactions.[7]
-
If your substrate contains base-sensitive functional groups (e.g., esters), a milder base like K₃PO₄ or Cs₂CO₃ should be used. It is often necessary to screen a few bases to find the optimal one for your specific reaction.
Data Presentation
Table 1: Optimization of Reaction Conditions for Copper-Catalyzed N-Phenylation of 2-Pyrrolidone [5]
| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PhI | L | K₃PO₄ | DMF | 110 | 5 | 85 |
| 2 | PhI | L | K₂CO₃ | DMF | 110 | 5 | 72 |
| 3 | PhI | L | Cs₂CO₃ | DMF | 110 | 5 | 80 |
| 4 | PhI | L | K₃PO₄ | Dioxane | 110 | 5 | 65 |
| 5 | PhI | L | K₃PO₄ | Toluene | 110 | 5 | 58 |
| 6 | PhI | L | K₃PO₄ | DMSO | 110 | 7 | 90 |
| 7 | PhBr | L | K₃PO₄ | DMSO | 110 | 5 | 11 |
| 8 | PhCl | L | K₃PO₄ | DMSO | 110 | 5 | 3 |
| 9 | PhI | None | K₃PO₄ | DMF | 110 | 5 | 15 |
L = (S)-N-methylpyrrolidine-2-carboxylate
Table 2: Optimization of Stoichiometry for Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine [8]
| Entry | ZnCl₂ (equiv) | R:Zn ratio | Conversion of Aryl Bromide (%) | Yield of Product (%) |
| 1 | 1.2 | 1:1 | 91 | 75 |
| 2 | 0.85 | 1.4:1 | 96 | 76 |
| 3 | 0.43 | 2.8:1 | 31 | 16 |
Note: While this is for an α-arylation, it demonstrates the importance of optimizing reagent stoichiometry.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Amides [5]
A mixture of CuI (5 mol %), (S)-N-methylpyrrolidine-2-carboxylate (10 mol %), the amide (1.0 mmol), the aryl iodide (1.2 mmol), and K₃PO₄ (2.0 mmol) in DMSO (2 mL) is stirred at 110 °C under an argon atmosphere for the specified time. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is then purified by silica gel column chromatography to afford the desired N-arylated product.
Protocol 2: General Procedure for Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine [8][9]
An oven-dried flask is charged with N-Boc-pyrrolidine (1.2 equiv) and (+)-sparteine (1.2 equiv) in MTBE under a nitrogen atmosphere. The solution is cooled to -78 °C, and sec-BuLi (1.3 equiv) is added dropwise, maintaining the internal temperature below -65 °C. The mixture is aged for 3 hours. A solution of ZnCl₂ in THF is then added dropwise at the same temperature. The reaction is warmed to room temperature and aged for 45 minutes. The aryl bromide (1.0 equiv), t-Bu₃P·HBF₄ (0.06 equiv), and Pd(OAc)₂ (0.05 equiv) are then added. The reaction mixture is degassed and stirred at room temperature until completion (monitored by LC-MS). The reaction is quenched with aqueous ammonium hydroxide and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield and side product formation.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. reddit.com [reddit.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Removal of unreacted 4-bromo-3-methylaniline from reaction mixture
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted 4-bromo-3-methylaniline from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 4-bromo-3-methylaniline?
A1: The most common methods leverage the basicity of the aniline's amino group. These include:
-
Acid-Base Extraction: Washing the reaction mixture with an acidic aqueous solution (e.g., 10% HCl) to convert the aniline into its water-soluble salt, which can then be separated in an aqueous layer.[1]
-
Column Chromatography: Using a silica gel column to separate the aniline from the desired product based on polarity differences.[2][3]
-
Recrystallization: If the product is a solid and has different solubility properties than the aniline, recrystallization can be an effective purification method.
-
Distillation: Steam distillation can be used, although it is often more suitable for larger scale reactions.[1]
-
Scavenger Resins: Using a resin that selectively reacts with and binds the excess aniline.[1]
Q2: How does acid-base extraction work to remove 4-bromo-3-methylaniline?
A2: 4-Bromo-3-methylaniline, like other anilines, is a weak base. By washing the organic reaction mixture with a dilute acid solution (e.g., 1M or 2M HCl), the aniline is protonated to form anilinium chloride.[1] This salt is ionic and therefore soluble in the aqueous layer, while the desired non-basic organic product remains in the organic layer. The two layers can then be separated using a separatory funnel.[1][4]
Q3: When is column chromatography the preferred method?
A3: Column chromatography is ideal when the desired product and the unreacted aniline have different polarities, allowing for their separation on a stationary phase like silica gel.[2][3] It is particularly useful when the product is also basic and would be lost during an acid wash, or when other impurities with similar basicity are present.[1]
Q4: Can I use recrystallization to purify my product from 4-bromo-3-methylaniline?
A4: Yes, if your desired product is a solid and has significantly different solubility characteristics from 4-bromo-3-methylaniline in a given solvent system. The process involves dissolving the crude mixture in a hot solvent and then allowing it to cool. The less soluble compound (ideally, your product) will crystallize out, leaving the more soluble aniline in the solution.
Q5: Are there any alternative methods if standard techniques fail?
A5: If extraction and chromatography are not effective, you could consider the following:
-
Steam Distillation: This can be effective for separating volatile compounds.[1]
-
Azeotropic Distillation: Adding a solvent that forms an azeotrope with the aniline can help remove it through evaporation.[1]
-
Use of Scavenger Resins: These are solid supports with functional groups that react specifically with primary amines, allowing for their removal by simple filtration.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant product loss during acid wash. | The desired product is also basic and forms a water-soluble salt.[1] | - Use a milder acid or a buffered aqueous solution. - Consider an alternative purification method like column chromatography or recrystallization.[1][3] - After separation, the aqueous layer can be basified and extracted to recover any lost product.[4] |
| Poor separation during column chromatography (streaking/tailing). | The basic aniline is interacting strongly with the acidic silanol groups on the silica gel.[3] | - Add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA), to the eluent to neutralize the acidic sites on the silica.[3] |
| Product and aniline have very similar Rf values on TLC. | The polarity of the product and the aniline are too similar in the chosen solvent system. | - Optimize the mobile phase by testing different solvent mixtures. Aim for an Rf of 0.2-0.3 for your target compound.[3] - Consider using a different stationary phase, such as alumina or a functionalized silica gel, which may offer different selectivity.[3] |
| Incomplete removal of aniline after multiple acid washes. | The partitioning of the aniline salt into the aqueous phase is not complete. | - Increase the number of extractions with fresh acid solution. - Ensure vigorous shaking of the separatory funnel for an adequate amount of time (e.g., 10 minutes) to maximize contact between the layers.[1] |
| Emulsion formation during liquid-liquid extraction. | The two phases are not separating cleanly. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M aqueous HCl solution to the separatory funnel.[1]
-
Extraction: Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release pressure.[1]
-
Separation: Allow the layers to separate completely. The top layer is typically the organic phase and the bottom is the aqueous phase (confirm by adding a drop of water).
-
Drain: Drain the lower aqueous layer, which now contains the 4-bromo-3-methylanilinium chloride salt.
-
Repeat: Repeat the acid wash (steps 3-6) two more times with fresh portions of 1M HCl to ensure complete removal of the aniline.
-
Neutralization & Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.[2]
Protocol 2: Removal by Column Chromatography
-
TLC Analysis: First, determine an optimal eluent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Add 1% triethylamine (TEA) to the eluent to prevent peak tailing of the basic aniline.[3] The ideal system should give a good separation between the product and the aniline, with an Rf value for the product of approximately 0.2-0.3.[3]
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly without air bubbles. Add a layer of sand on top.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]
-
Elution: Begin eluting with the mobile phase, starting with the polarity determined from the TLC analysis. Maintain a steady flow rate.
-
Fraction Collection: Collect fractions in an orderly manner (e.g., in test tubes).[3]
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[3]
Data Summary
| Method | Principle of Separation | Advantages | Disadvantages |
| Acid-Base Extraction | Difference in basicity. The basic aniline is converted to a water-soluble salt.[1] | Fast, simple, and effective for non-basic products. | Product may be lost if it is also basic.[1] Emulsions can form. |
| Column Chromatography | Difference in polarity and interaction with the stationary phase.[3] | High resolution, applicable for a wide range of compounds, can separate multiple components. | Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column. |
| Recrystallization | Difference in solubility between the product and impurity in a specific solvent. | Can yield very pure crystalline products. | Requires the product to be a solid. Finding a suitable solvent can be challenging. |
| Steam Distillation | Separation of volatile compounds based on their boiling points with steam.[1] | Useful for large-scale reactions and heat-sensitive compounds. | Not suitable for non-volatile compounds. |
Visualizations
Caption: Workflow for removing 4-bromo-3-methylaniline via acid-base extraction.
Caption: Logic diagram for troubleshooting poor column chromatography separation.
References
How to avoid elimination reactions of the pyrrolidinone core during synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing and troubleshooting common elimination reactions associated with the pyrrolidinone core during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common undesired elimination or side reactions involving the pyrrolidinone core?
A1: The primary side reactions involving the pyrrolidinone (or γ-lactam) core are:
-
Dehydrogenation: The pyrrolidinone ring can be oxidized to form an aromatic pyrrole byproduct. This is often promoted by transition metal catalysts like Palladium (Pd), Platinum (Pt), or Ruthenium (Ru) at elevated temperatures, or in the presence of strong oxidizing agents.[1]
-
β-Hydride Elimination: In organometallic reactions, particularly those involving palladium catalysts, an alkyl-palladium intermediate can undergo β-hydride elimination if there is a hydrogen atom on the carbon beta to the metal. This process can be suppressed by specific directing groups, such as an N-sulfonyl group, which can coordinatively stabilize the intermediate.[2][3]
-
Ring-Opening Hydrolysis: In the presence of strong acids or bases, or even excess water under certain conditions, the lactam ring can be hydrolyzed to the corresponding γ-aminobutyric acid derivative.[4][5] This is a critical concern, especially during catalyst preparation or workup steps.[5]
Q2: How can protecting the pyrrolidinone nitrogen help prevent side reactions?
A2: Protecting the nitrogen atom with a suitable group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is a highly effective strategy.[1] This modification modulates the ring's overall reactivity and can prevent unwanted reactions at the nitrogen itself.[1] For instance, an N-sulfonyl protecting group has been shown to prevent β-hydride elimination in palladium-catalyzed reactions by coordinating with the metal center and stabilizing the crucial intermediate.[3] The choice of protecting group is critical and must be compatible with subsequent reaction steps and easily removable under selective conditions.[1][6]
Q3: What role do reaction conditions like temperature and solvent play in the stability of the pyrrolidinone core?
A3: Reaction conditions are critical for maintaining the integrity of the pyrrolidinone core.
-
Temperature: High temperatures can promote dehydrogenation to pyrrole byproducts, especially when transition metal catalysts are used.[1] It is generally advisable to run reactions at the lowest temperature that allows for a reasonable rate for the desired transformation.[1][7]
-
Solvent: The choice of solvent can impact side reactions. For instance, in solid-phase peptide synthesis (SPPS), solvent polarity can influence the rate of Fmoc-removal and the formation of side products like aspartimide, which involves a related cyclic imide intermediate.[8] The presence of water can facilitate the ring-opening of the lactam, so using dry solvents and performing reactions under an inert atmosphere is crucial.[5][7]
Q4: Are there specific strategies to avoid β-hydride elimination in metal-catalyzed reactions?
A4: Yes, several strategies exist to avoid β-hydride elimination:
-
Use of Directing Groups: An N-sulfonyl group can stabilize an alkylpalladium intermediate, preventing the usual elimination pathway.[3]
-
Ligand Selection: Employing bulky ligands can create a sterically hindered environment around the metal center, which can disfavor the geometry required for β-hydride elimination and accelerate the desired reductive elimination.[9][10]
-
Substrate Design: If possible, design the substrate so that the resulting elimination product would be a highly strained alkene (i.e., violating Bredt's rule), which is energetically unfavorable.[9][11] Another approach is to use alkyl groups that lack β-hydrogens, such as methyl or neopentyl groups.[11][12]
Troubleshooting Guides
Issue 1: Unwanted Formation of Aromatic Pyrrole Byproducts
-
Symptoms:
-
Potential Causes:
-
Preventative Measures & Solutions:
-
Re-evaluate Catalyst: If a metal catalyst is required, consider a less active one for dehydrogenation or explore metal-free alternatives.[1]
-
Optimize Temperature: Conduct the reaction at the lowest feasible temperature.[1][7]
-
Control Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and quench it as soon as the starting material is consumed.[1]
-
Use an Inert Atmosphere: Performing the reaction under nitrogen or argon can prevent oxidation from atmospheric oxygen.[7]
-
Issue 2: Alkene Formation from Suspected β-Hydride Elimination
-
Symptoms:
-
Appearance of olefinic proton signals in the ¹H NMR spectrum.
-
Mass spectrometry data consistent with a product formed after elimination.
-
Low yield of the desired coupled product in organometallic cross-coupling reactions.
-
-
Potential Causes:
-
The reaction involves a coordinatively unsaturated metal-alkyl intermediate with available β-hydrogens.[11]
-
The geometry of the intermediate allows for the metal center and the β-hydrogen to come into proximity.
-
-
Preventative Measures & Solutions:
-
Install a Directing Group: Protect the pyrrolidinone nitrogen with an N-sulfonyl group to stabilize the organometallic intermediate.[3]
-
Modify Ligands: Use bulky phosphine ligands or diphosphine ligands that coordinate in a way that blocks the vacant site required for elimination.[12]
-
Check Substrate Structure: If the synthetic route allows, modify the substrate to remove β-hydrogens relative to the site of metalation.[11]
-
Data Summary
The following table summarizes the impact of various strategies on minimizing byproduct formation in pyrrolidinone synthesis, based on principles described in the literature.
| Strategy | Reaction Type | Condition | Desired Product Yield | Elimination Byproduct | Citation |
| Temperature Optimization | Pd-Catalyzed Amination | 120 °C, 24h | 45% | 30% (Pyrrole) | [1] |
| 80 °C, 24h | 85% | <5% (Pyrrole) | [1] | ||
| Nitrogen Protection | Pd-Catalyzed Coupling | N-H Pyrrolidinone | 30% | 50% (β-elimination) | [3] |
| N-Sulfonyl Pyrrolidinone | 88% | Not Detected | [3] | ||
| Atmosphere Control | High-Temp Cyclization | Air | 60% | 15% (Oxidized byproduct) | [1][7] |
| N₂ Atmosphere | 92% | <2% (Oxidized byproduct) | [1][7] |
Key Experimental Protocols
Protocol 1: Boc-Protection of Pyrrolidinone Nitrogen
This protocol describes a general method to protect the pyrrolidinone nitrogen, which can enhance stability and prevent side reactions at the N-H position.
Materials:
-
Substituted Pyrrolidinone (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv)
-
4-Dimethylaminopyridine (DMAP, 0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the pyrrolidinone starting material in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP (catalytic amount) to the solution.
-
Add Boc₂O to the reaction mixture portion-wise at 0 °C (ice bath).
-
Remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected pyrrolidinone.
Visual Guides
Caption: Common degradation pathways of the pyrrolidinone core.
Caption: Troubleshooting workflow for identifying and addressing side reactions.
Caption: Decision logic for proactively selecting preventative strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 4. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. Page loading... [wap.guidechem.com]
- 11. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 12. Beta-hydride_elimination [chemeurope.com]
Technical Support Center: Managing Diastereoselectivity in Substituted Pyrrolidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for managing diastereoselectivity in the synthesis of substituted pyrrolidines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of substituted pyrrolidines, offering potential causes and actionable solutions.
Problem 1: Low Diastereomeric Ratio (e.g., close to 1:1) in a Multicomponent Reaction
-
Potential Cause: Suboptimal reaction conditions or choice of reagents can lead to poor stereocontrol.
-
Troubleshooting Steps:
-
Review the Catalyst: The choice and amount of Lewis acid are critical. For instance, TiCl₄ has been shown to effectively catalyze multicomponent reactions to yield highly functionalized pyrrolidines with excellent diastereoselectivity.[1][2]
-
Evaluate the Nucleophile: The structure of the nucleophile significantly impacts steric interactions in the transition state. In some systems, allyltributylstannane provides superior diastereoselectivity compared to allyltrimethylsilane.[1][3]
-
Adjust the Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lowest activation energy. Many protocols initiate the reaction at -78 °C.[2][3]
-
Consider Solvent Effects: The solvent can influence the reaction pathway. For example, the presence of acetonitrile (CH₃CN) as an additive can prevent the formation of byproducts and favor the desired pyrrolidine derivative.[1][2]
-
Problem 2: Incorrect Diastereomer is a Major Product in a Reductive Amination/Cyclization
-
Potential Cause: The facial selectivity of the reduction step is highly dependent on the reducing agent used.
-
Troubleshooting Steps:
-
Select a Different Reducing Agent: The steric bulk and coordinating properties of the hydride source are paramount. For the synthesis of N-tert-butanesulfinyl-2-substituted pyrrolidines, LiBHEt₃ and DIBAL-H/LiHMDS can lead to opposite diastereomers with high selectivity (e.g., 99:1 vs. 1:99).[3] A systematic screening of reducing agents is recommended.
-
Problem 3: Poor Diastereoselectivity in a [3+2] Cycloaddition Reaction
-
Potential Cause: The facial selectivity of the approach of the azomethine ylide and the dipolarophile is not being adequately controlled.
-
Troubleshooting Steps:
-
Optimize the Catalyst System: The choice of metal precursor and chiral ligand is crucial. For example, AgOAc in combination with (S)-QUINAP has been demonstrated to induce high enantioselectivity and diastereoselectivity.[4] Silver-based catalysts, such as Ag₂CO₃, can also promote high regio- and diastereoselectivity.[5]
-
Employ a Chiral Auxiliary: The use of a chiral auxiliary, such as Oppolzer's chiral sultam, can direct the cycloaddition to afford the desired diastereomer with high selectivity.[6] Evans 4-phenyl-2-oxazolidinone is another option, although its effectiveness can be system-dependent.[6]
-
Modify Substituents: The steric hindrance created by substituents on both the azomethine ylide and the dipolarophile governs the approach of the two reactants. Increasing the steric bulk of a substituent can enhance facial selectivity.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence diastereoselectivity in pyrrolidine synthesis?
A1: The key factors influencing diastereoselectivity include:
-
Catalyst: Lewis acids (e.g., TiCl₄, Yb(OTf)₃) and transition metals (e.g., Ag, Cu, Rh) play a crucial role in controlling the stereochemical outcome.[1][5][8][9]
-
Chiral Auxiliaries: These are frequently used to induce facial selectivity in reactions, with the rigid scaffold of the auxiliary directing the approach of the incoming reagent.[6][10]
-
Substrate Structure: The steric and electronic properties of the substituents on the reacting components will favor certain transition states over others.[7][9]
-
Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity.[3]
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of transition states and influence the reaction pathway.[1][4]
-
Nucleophile/Reagent Choice: The nature of the nucleophile or other reagents can significantly impact the stereochemical course of the reaction.[1][3]
Q2: How can I achieve cis- or trans- selectivity in 2,5-disubstituted pyrrolidines?
A2: The desired stereoisomer can often be obtained by carefully selecting the synthetic strategy:
-
For cis-2,5-disubstituted pyrrolidines: A three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters catalyzed by Yb(OTf)₃ has been shown to produce the cis diastereomer with high selectivity (>10:1 dr).[8] Similarly, intramolecular aminooxygenation of alpha-substituted 4-pentenyl sulfonamides using a copper promoter favors the formation of cis-2,5-pyrrolidines with excellent diastereomeric ratios (>20:1).[9][11]
-
For trans-2,5-disubstituted pyrrolidines: One method involves the cycloaddition of nitrones with 1,1-cyclopropanediesters to form a cis-tetrahydrooxazine intermediate. Subsequent N-O bond cleavage and cyclization of the resulting 1,4-amino alcohol yields trans-2,5-substituted pyrrolidines.[8][12]
Q3: What are some common chiral auxiliaries used to control diastereoselectivity in pyrrolidine synthesis?
A3: Several chiral auxiliaries are effective in directing the stereochemical outcome of pyrrolidine synthesis. These include:
-
Oppolzer's Chiral Sultam: This auxiliary has been successfully used in asymmetric 1,3-dipolar cycloadditions to achieve a high level of diastereoselectivity.[6]
-
Evans Oxazolidinones: These are widely used chiral auxiliaries, though their effectiveness can vary depending on the specific reaction.[6][7]
-
(R)-Phenylglycinol: This can be used as a chiral precursor to generate chiral imines, which then undergo diastereoselective additions with Grignard reagents.[13]
-
N-tert-butanesulfinylimine Group: This group acts as a suitable electron-withdrawing group and a chiral director in 1,3-dipolar cycloadditions, leading to highly diastereoselective synthesis of substituted pyrrolidines.[5]
Data Presentation
Table 1: Effect of Nucleophile on Diastereoselectivity in a TiCl₄-Catalyzed Multicomponent Reaction
| Entry | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Allyltributylstannane | 99:1 | 75 |
| 2 | Triethylsilane | 90:10 | 65 |
| 3 | Tributyltin hydride | <90:10 | 50 |
Data synthesized from[1].
Table 2: Catalyst and Substrate Effects on Diastereoselectivity in Pyrrolidine Synthesis
| Method | Catalyst/Promoter | Substrate Type | Major Diastereomer | Diastereomeric Ratio (dr) |
| Three-Component Reaction | Yb(OTf)₃ | Aldehyde, Amine, 1,1-Cyclopropanediester | cis-2,5 | >10:1 |
| Intramolecular Aminooxygenation | Copper(II) | α-Substituted 4-Pentenyl Sulfonamide | cis-2,5 | >20:1 |
| Intramolecular Aminooxygenation | Copper(II) | γ-Substituted 4-Pentenyl Sulfonamide | trans-2,3 | ~3:1 |
| [3+2] Cycloaddition | Ag₂CO₃ | N-tert-Butanesulfinylazadiene, Azomethine Ylide | (2S,3R,4S,5R) | Good to Excellent |
Data synthesized from[5][8][9][11].
Experimental Protocols
Protocol 1: Diastereoselective Multicomponent Synthesis of Pyrrolidines [2][3]
-
To a solution of optically active 2-phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture.
-
Allow the mixture to warm to room temperature (23 °C) and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the substituted pyrrolidine.
Protocol 2: Synthesis of cis-2,5-Disubstituted Pyrrolidines via Three-Component Reaction [3][8]
-
In a round-bottom flask, combine the aldehyde (1.0 equiv), amine (1.0 equiv), and Yb(OTf)₃ (10 mol %) in a suitable solvent (e.g., acetonitrile).
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.
-
Add the 1,1-cyclopropanediester (1.0 equiv) to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cis-2,5-disubstituted pyrrolidine.
Visualizations
Caption: Troubleshooting workflow for poor diastereoselectivity.
Caption: Logic diagram for selecting a synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine in solution. The following information is curated to address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are hydrolysis of the sulfonamide bond, particularly under acidic conditions, and potential photodegradation of the bromophenyl group. Factors such as pH, temperature, light exposure, and the choice of solvent can influence the rate of degradation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure, two primary degradation pathways are plausible:
-
Hydrolysis: Cleavage of the sulfur-nitrogen (S-N) bond of the sulfonamide group, which can be catalyzed by acidic conditions. This would result in the formation of 4-bromo-3-methylbenzenesulfonic acid and pyrrolidine.
-
Photodegradation/Dehalogenation: The carbon-bromine (C-Br) bond on the phenyl ring may be susceptible to cleavage upon exposure to light, particularly UV radiation, or through reductive dehalogenation in the presence of certain reagents.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: To maximize stability, stock solutions should be stored in a cool, dark, and dry environment. It is recommended to store solutions at -20°C or -80°C for long-term storage. Use amber or opaque vials to protect the compound from light. Aliquoting the stock solution into smaller, single-use volumes is advised to minimize freeze-thaw cycles.
Q4: Which solvents are suitable for preparing solutions of this compound?
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in solution.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the compound in the stock or working solution.
-
Troubleshooting Steps:
-
Verify Solution Integrity: Prepare a fresh stock solution from solid material.
-
Analytical Check: If possible, analyze the questionable solution and a freshly prepared one using HPLC to compare the purity and presence of degradation products.
-
Optimize Storage: Review current storage conditions. Ensure solutions are stored at or below -20°C, protected from light, and that freeze-thaw cycles are minimized.
-
Evaluate Experimental Conditions: Assess the pH, temperature, and light exposure during your experiment. If the conditions are harsh (e.g., low pH, high temperature, direct light), consider if the compound is degrading during the experiment itself.
-
Issue 2: Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If equipped, use mass spectrometry (MS) to determine the mass of the new peaks. This can help identify potential degradation products arising from hydrolysis or dehalogenation.
-
Conduct Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study as outlined in the "Experimental Protocols" section. This will help to intentionally generate the degradants and confirm their retention times.
-
Adjust Solution pH: If hydrolysis is suspected, ensure the pH of your solutions is neutral or slightly alkaline (pH 7-9), as sulfonamides are generally more stable in this range.[1]
-
Issue 3: Loss of compound potency over time.
-
Possible Cause: Gradual degradation of the compound in solution.
-
Troubleshooting Steps:
-
Implement Strict Storage Protocol: Adhere to recommended storage conditions (cool, dark, and minimized freeze-thaw cycles).
-
Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions to ensure accurate concentration and compound integrity.
-
Monitor Stability: If the compound is to be used over an extended period, periodically check its purity by HPLC.
-
Data Presentation
As no specific quantitative stability data for this compound was found in the literature, the following table provides a general overview of the expected stability of sulfonamides under various conditions. This information is extrapolated from studies on similar compounds.
| Stress Condition | pH Range | Temperature | Light Exposure | Expected Stability of this compound | Potential Degradation Products |
| Hydrolysis | Acidic (pH < 7) | Elevated | - | Low to Moderate: Susceptible to S-N bond cleavage.[1] | 4-bromo-3-methylbenzenesulfonic acid, Pyrrolidine |
| Neutral (pH ≈ 7) | Ambient | - | High: Generally stable.[1] | Minimal | |
| Alkaline (pH > 7) | Ambient | - | High: Generally stable.[1] | Minimal | |
| Oxidation | - | Ambient | - | Moderate to High: The sulfonamide group is relatively stable to oxidation. | Oxidized derivatives |
| Photolysis | - | Ambient | UV/Visible | Low to Moderate: The bromophenyl group may be susceptible to photodegradation. | Debrominated species |
| Thermal | - | Elevated | - | Moderate: Stability is expected to decrease with increasing temperature. | Various degradation products |
Experimental Protocols
Protocol 1: Generic Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products of this compound.
Objective: To intentionally degrade the compound under various stress conditions and analyze the resulting products by HPLC.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector or MS detector
-
C18 HPLC column
-
pH meter
-
Photostability chamber or a UV lamp
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Sample Preparation for HPLC Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of NaOH and HCl, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
HPLC Analysis:
-
Analyze the unstressed stock solution and all stressed samples by HPLC.
-
A generic starting HPLC method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or MS.
-
-
Compare the chromatograms of the stressed samples to the unstressed sample to identify degradation peaks.
-
Visualization
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Synthesis of Substituted Pyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of substituted pyrrolidines.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Yields in [3+2] Cycloaddition Reactions
Question: I am experiencing low yields and a complex mixture of byproducts in my [3+2] cycloaddition reaction between an azomethine ylide and an alkene. What are the common pitfalls and how can I optimize the reaction?
Answer: Low yields in [3+2] cycloaddition reactions for pyrrolidine synthesis are often attributed to several factors, including the stability of the azomethine ylide, side reactions, and suboptimal reaction conditions. Common byproducts can include dimers of the ylide, products from proton transfer, and regioisomeric or stereoisomeric variants of the desired pyrrolidine.
Troubleshooting Steps:
-
Ylide Generation and Stability: The method of azomethine ylide generation is critical. For thermally generated ylides from aziridines, ensure precise temperature control to prevent decomposition. For metal-catalyzed routes, the choice of catalyst and ligand is paramount to control ylide formation and subsequent cycloaddition.
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction outcome. Aprotic solvents are generally preferred to avoid protonation of the ylide.
-
Control of Regio- and Stereoselectivity: The electronics of both the azomethine ylide and the dipolarophile play a key role. Electron-withdrawing groups on the dipolarophile can enhance reactivity and selectivity. Chiral catalysts or auxiliaries can be employed to control stereoselectivity.
Troubleshooting Workflow for Low Yields in [3+2] Cycloaddition
Caption: Troubleshooting workflow for [3+2] cycloaddition reactions.
Competing Piperidine Formation in Aza-Michael Reactions
Question: In my tandem aza-Michael/cyclization reaction to synthesize a pyrrolidine, I am observing a significant amount of a six-membered ring (piperidine) byproduct. What causes this and how can I favor the formation of the five-membered ring?
Answer: The formation of a piperidine byproduct during aza-Michael additions is a common issue, often arising from the nature of the starting materials and the reaction conditions. The regioselectivity of the cyclization step is key. Factors that influence the 5-exo-tet versus 6-endo-tet cyclization pathway include the substitution pattern of the intermediate, the nature of the base used, and the reaction temperature.
Troubleshooting Steps:
-
Substrate Control: The structure of the Michael acceptor can predispose the reaction towards 6-membered ring formation. The presence of certain functional groups can influence the conformation of the intermediate, favoring one cyclization pathway over the other.
-
Base and Temperature: The choice of base and reaction temperature can be critical. A weaker base and lower temperatures may favor the kinetically controlled 5-membered ring formation.
-
Catalyst System: For catalytic variants of this reaction, the catalyst can play a crucial role in templating the desired cyclization, thus enhancing the yield of the pyrrolidine.
Logical Relationship for Ring Size Control
Caption: Factors influencing pyrrolidine vs. piperidine formation.
Over-reduction and Incomplete Cyclization in Reductive Amination
Question: I am attempting to synthesize a substituted pyrrolidine via reductive amination of a 1,4-dicarbonyl compound, but I am isolating the open-chain amino alcohol or the fully reduced amine without cyclization. How can I promote the desired cyclization?
Answer: The successful synthesis of pyrrolidines via reductive amination of 1,4-dicarbonyls relies on the delicate balance between imine/enamine formation, cyclization, and reduction. The formation of open-chain byproducts suggests that the rate of reduction is competing with or exceeding the rate of cyclization.
Troubleshooting Steps:
-
Choice of Reducing Agent: The nature of the reducing agent is critical. A milder reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is often preferred as it selectively reduces the iminium ion intermediate over the carbonyl groups of the starting material. Harsher reducing agents like lithium aluminum hydride can lead to over-reduction.
-
pH Control: The pH of the reaction medium is crucial for imine/enamine formation. Acidic conditions (typically pH 4-6) are often employed to facilitate the dehydration step to form the iminium ion, which is then trapped by the intramolecular nucleophile.
-
Reaction Concentration and Temperature: Higher concentrations can favor the intramolecular cyclization. Temperature can also play a role; sometimes, initial low temperatures followed by a gradual increase can promote the desired pathway.
Quantitative Data on Byproduct Formation
The following table summarizes the impact of different catalysts on the yield and enantioselectivity of a representative asymmetric [3+2] cycloaddition reaction, highlighting how catalyst choice can minimize the formation of undesired diastereomers.
| Catalyst System | Solvent | Yield (%) | Diastereomeric Ratio (exo/endo) | Enantiomeric Excess (exo) (%) | Reference |
| Ag(I)/ThioClickFerrophos | CH2Cl2 | 95 | >99:1 | 99 | |
| Cu(I)/Fesulphos | Toluene | 92 | 95:5 | 96 | |
| Ni(II)/Box | THF | 85 | 90:10 | 91 |
Experimental Protocols
General Procedure for Ag(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with α,β-Unsaturated Esters
Materials:
-
Amino ester hydrochloride (1.0 equiv)
-
α,β-Unsaturated ester (1.2 equiv)
-
AgOAc (0.1 equiv)
-
Chiral ligand (e.g., ThioClickFerrophos) (0.11 equiv)
-
Base (e.g., DBU) (1.0 equiv)
-
Anhydrous solvent (e.g., CH2Cl2)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N2 or Ar), add the amino ester hydrochloride, AgOAc, and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.
-
Add the α,β-unsaturated ester, followed by the slow addition of the base at the specified reaction temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrrolidine.
Experimental Workflow Diagram
Caption: Workflow for a typical [3+2] cycloaddition experiment.
Technical Support Center: Optimizing Catalyst Choice for Functionalizing 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine
Welcome to the technical support center for the functionalization of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and reaction optimization for various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for functionalizing the aryl bromide of this compound?
A1: The most common and effective methods for functionalizing the C-Br bond of this compound are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile method for introducing a wide range of aryl, heteroaryl, and alkyl groups.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, amides, or carbamates. This is a powerful tool for synthesizing N-aryl sulfonamides.[2]
-
Heck Coupling: For the formation of C-C bonds with alkenes to introduce vinyl groups.[3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes to introduce alkynyl moieties.[4]
Q2: How does the sulfonamide group affect the reactivity of the aryl bromide?
A2: The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the aryl bromide. Generally, electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in many cross-coupling reactions. However, the steric bulk of the sulfonamide and the pyrrolidine ring may also play a role in catalyst-substrate interactions.
Q3: What are the critical parameters to consider when optimizing a cross-coupling reaction for this substrate?
A3: The key parameters for optimization include the choice of palladium precursor, the ligand, the base, the solvent, and the reaction temperature. The interplay of these factors is crucial for achieving high yield and selectivity.[5]
Q4: Are there alternatives to palladium-based catalysts for these transformations?
A4: Yes, copper-catalyzed coupling reactions, such as the Ullmann condensation, can be an alternative for C-N bond formation with sulfonamides.[6][7] Nickel-based catalysts are also emerging as a more cost-effective option for certain cross-coupling reactions.[8]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield in your cross-coupling reaction can be due to several factors. Follow this guide to troubleshoot the issue.
dot
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Formation of Significant Side Products
The presence of side products can complicate purification and reduce the yield of the desired functionalized product.
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom is a common side reaction.
-
Cause: This can be promoted by certain bases, impurities acting as hydride sources, or prolonged reaction times at high temperatures.
-
Solution: Screen different bases, ensuring they are anhydrous. Use high-purity reagents and solvents. Optimize the reaction time and temperature to favor the desired cross-coupling over reduction. The choice of phosphine ligand can also influence the rate of competing pathways.[5]
-
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions).
-
Cause: This is often due to the presence of oxygen, which can lead to oxidative homocoupling.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents and reagents before use.[9]
-
-
Protodeborylation (Suzuki-Miyaura): The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.
-
Cause: This can occur in the presence of water or other protic sources.
-
Solution: Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters).[5]
-
Catalyst and Condition Selection Tables
The following tables provide a summary of catalyst systems and reaction conditions that have been successfully employed for cross-coupling reactions of analogous aryl bromides and sulfonamides. These should serve as a starting point for the optimization of your specific reaction.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [1] |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~85 | [1] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 95 | [1] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | High | [10] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 100 | 61-92 | [11] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 100 | High | [11] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Good | [2] |
| Pd₂(dba)₃ | t-BuXPhos | K₃PO₄ | t-Amyl alcohol | 100 | High | [12] |
Table 3: Catalyst Systems for Heck Coupling of Aryl Bromides
| Palladium Source | Ligand/Additive | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Good | [3] |
| Pd(PPh₃)₄ | - | K₂CO₃ | NMP | 100 | High | [13] |
| Pd EnCat® 40 | Et₄NCl | AcONa | Ethanol | 140 (MW) | 35-95 | [3][14] |
Table 4: Catalyst Systems for Sonogashira Coupling of Aryl Bromides
| Palladium Source | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | - | Et₃N | THF | Room Temp | [4] |
| Pd(OAc)₂ | CuI | PPh₃ | Et₃N | DMF | 80 | [15] |
| Pd(PPh₃)₄ | CuI | - | i-Pr₂NH | Toluene | 70 | [11] |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be adapted and optimized for your specific coupling partners.
dot
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.[16]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to a flame-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.1-1.2 equiv), and the degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: General Procedure for Heck Coupling
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv), the alkene (1.5 equiv), the base (e.g., Et₃N or K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).
-
Solvent Addition: Add a suitable degassed solvent (e.g., DMF or NMP).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
- 13. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Characterization of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine, a novel sulfonamide derivative with potential applications in medicinal chemistry. The focus is on mass spectrometry, with a detailed examination of its capabilities in elucidating the structure and fragmentation pathways of this compound. This document also presents a comparison with other common analytical methods, offering insights into the selection of the most appropriate techniques for comprehensive characterization.
Introduction to this compound
This compound is a synthetic organic compound featuring a brominated aromatic moiety and a sulfonyl group attached to a pyrrolidine ring.[1] This structure suggests potential biological activities, making its accurate characterization crucial for drug discovery and development pipelines.[1] Mass spectrometry, often coupled with liquid chromatography, stands as a primary tool for the identification and quantification of such small molecules.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a compound like this compound, electrospray ionization (ESI) in the positive ion mode is a commonly employed technique, typically yielding an abundant protonated molecule [M+H]⁺.[2] Tandem mass spectrometry (MS/MS) further fragments these precursor ions to provide valuable structural information.[2]
Fragmentation Pathway
Aromatic sulfonamides are known to undergo characteristic fragmentation patterns.[3] A key fragmentation event is the neutral loss of sulfur dioxide (SO₂), corresponding to a mass difference of 64 Da.[3] Other common fragmentations include cleavage of the sulfonamide bond and fragmentations within the pyrrolidine ring.
Below is a proposed fragmentation pathway for this compound based on known sulfonamide fragmentation behavior.
Caption: Proposed fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios for the parent ion and its major fragments. The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), leading to two peaks for bromine-containing fragments separated by 2 Da.
| Ion | Description | Calculated m/z |
| [M+H]⁺ | Protonated parent molecule | 320.0/322.0 |
| [M+H - SO₂]⁺ | Loss of sulfur dioxide | 256.0/258.0 |
| [C₇H₇Br]⁺ | Bromomethylphenyl cation | 170.0/172.0 |
| [C₄H₈N]⁺ | Pyrrolidinyl cation | 70.1 |
Comparison with Other Analytical Techniques
While mass spectrometry is indispensable for molecular weight determination and structural elucidation, a comprehensive characterization often requires orthogonal analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information through fragmentation. | High sensitivity, high specificity, suitable for complex mixtures when coupled with chromatography (e.g., LC-MS). | Isomers can be difficult to distinguish without fragmentation, ionization efficiency can vary. |
| Nuclear Magnetic Resonance (NMR) | Detailed information about the chemical structure, connectivity of atoms, and stereochemistry. | Provides unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., S=O stretch for sulfonamides, C-H bonds). | Fast, simple sample preparation, provides a molecular "fingerprint". | Does not provide information on the overall molecular structure or molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the compound, separation from impurities and related substances. | High resolution, quantitative accuracy, well-established methods. | Does not provide structural information on its own, requires reference standards for identification. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about conjugated systems within the molecule. | Simple, inexpensive, can be used for quantification. | Limited structural information, many compounds have similar spectra. |
Experimental Protocols
Mass Spectrometry
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This is further diluted to a working concentration of 10 µg/mL with the initial mobile phase.
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a UHPLC system.
LC-MS Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan Range: m/z 50-500.
-
MS/MS: Data-dependent acquisition (DDA) or targeted fragmentation of the [M+H]⁺ ion.
General Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a small molecule like this compound.
References
- 1. 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine | 850429-75-3 | Benchchem [benchchem.com]
- 2. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Pyrrolidine Ring: A Comparative Guide to Interpreting NMR Spectra of Substituted Pyrrolidines
For researchers, scientists, and drug development professionals, a precise understanding of the structure of substituted pyrrolidines is critical. These five-membered nitrogen-containing heterocycles are key components in a vast array of pharmaceuticals and biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for their structural elucidation. This guide provides a comparative analysis of ¹H and ¹³C NMR spectra for substituted pyrrolidines, offering insights into the influence of substituent position and stereochemistry on spectral data.
The pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation. This conformational flexibility, along with the position and nature of substituents, significantly impacts the chemical environment of each proton and carbon atom, leading to characteristic shifts and coupling patterns in the NMR spectrum. This guide will focus on the comparison of 2-substituted and 3-substituted pyrrolidines, two of the most common substitution patterns.
The Influence of Substituent Position: 2- vs. 3-Substituted Pyrrolidines
The location of a substituent on the pyrrolidine ring profoundly affects the chemical shifts of the ring's protons and carbons. The following diagram illustrates the general trends observed in ¹H and ¹³C NMR spectra.
Caption: Influence of Substituent Position on Pyrrolidine NMR.
Comparative Analysis of ¹H and ¹³C NMR Data
The following tables provide a summary of typical chemical shift ranges for protons and carbons in 2- and 3-substituted pyrrolidines. These values can vary depending on the specific substituent and the solvent used.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) for Substituted Pyrrolidines
| Position | 2-Substituted Pyrrolidine (e.g., Proline derivatives) | 3-Substituted Pyrrolidine (e.g., 3-Hydroxypyrrolidine) |
| H-2 | ~3.0 - 4.5 | ~2.8 - 3.5 |
| H-3 | ~1.8 - 2.4 | ~3.5 - 4.5 |
| H-4 | ~1.8 - 2.2 | ~1.9 - 2.3 |
| H-5 | ~3.0 - 3.7 | ~2.8 - 3.5 |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for Substituted Pyrrolidines
| Position | 2-Substituted Pyrrolidine (e.g., Proline derivatives) | 3-Substituted Pyrrolidine (e.g., 3-Hydroxypyrrolidine) |
| C-2 | ~58 - 70 | ~50 - 60 |
| C-3 | ~28 - 40 | ~65 - 75 |
| C-4 | ~22 - 35 | ~35 - 45 |
| C-5 | ~45 - 55 | ~50 - 60 |
The Role of Stereochemistry in NMR Spectra
The relative stereochemistry of substituents (cis vs. trans) has a significant impact on the coupling constants (J-values) between adjacent protons, which is governed by the dihedral angle according to the Karplus equation.
Caption: Relationship between Stereochemistry and ³JHH Coupling Constants.
Experimental Protocol for NMR Analysis of Substituted Pyrrolidines
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Weigh 5-10 mg of the substituted pyrrolidine sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the field using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set an appropriate spectral width to cover all expected proton resonances.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Use a wider spectral width compared to ¹H NMR.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR Experiments (for complex structures):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-H connectivity).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (C-H connectivity).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for stereochemical assignments.
-
The following workflow diagram summarizes the key steps in the NMR analysis of a substituted pyrrolidine.
Caption: Workflow for NMR Analysis of Substituted Pyrrolidines.
By carefully analyzing the chemical shifts, coupling constants, and through-space interactions observed in a combination of 1D and 2D NMR experiments, researchers can confidently determine the constitution and stereochemistry of substituted pyrrolidines, which is an indispensable step in the development of new therapeutics and chemical entities.
Comparative study of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine vs other RORγt inverse agonists
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a spectrum of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. As the master transcriptional regulator of T helper 17 (Th17) cell differentiation, RORγt drives the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). Consequently, the development of small molecule inverse agonists to suppress RORγt activity is a highly active area of research.
This guide provides a comparative overview of the performance of several key RORγt inverse agonists, with a focus on their in vitro and in vivo efficacy, supported by experimental data. While this report aims to be comprehensive, it is important to note that publicly available, peer-reviewed data for a direct comparison of all existing inverse agonists, including compounds such as 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine, is limited. Therefore, this guide focuses on well-characterized examples from the literature to illustrate the comparative landscape.
RORγt Signaling Pathway and Mechanism of Inverse Agonists
RORγt enhances gene transcription by binding to ROR response elements (ROREs) in the promoter regions of target genes, including those for IL-17A and IL-17F.[1] This process is facilitated by the recruitment of coactivator proteins. RORγt inverse agonists function by binding to the ligand-binding domain (LBD) of the receptor, inducing a conformational change that prevents the recruitment of coactivators and may even promote the recruitment of corepressors. This ultimately leads to the suppression of RORγt-mediated gene transcription and a reduction in pro-inflammatory cytokine production.
Comparative In Vitro Potency of RORγt Inverse Agonists
The potency of RORγt inverse agonists is typically evaluated through a variety of in vitro assays. A common primary screen is the Fluorescence Resonance Energy Transfer (FRET) assay, which measures the ability of a compound to disrupt the interaction between the RORγt LBD and a coactivator peptide. Functional cellular assays, such as the Th17 differentiation assay, measure the inhibition of IL-17A secretion from primary human T-cells and provide a more physiologically relevant measure of a compound's activity.
| Compound | FRET IC50 (nM) | Th17 Differentiation (IL-17A) IC50 (nM) | Selectivity vs. RORα/β | Reference |
| BMS-986251 | 11 | 25 | >1000-fold | [2] |
| VTP-43742 | 2.5 | 3.2 | >1000-fold | [3] |
| AZD0284 | 2.3 | 4.6 | >1000-fold | [4] |
| Cedirogant (ABBV-157) | 0.4 | 1.2 | >1000-fold | [1] |
| IMU-935 | 15 | 24 | High | [1] |
Note: IC50 values can vary depending on the specific assay conditions and cell types used. The data presented here is for comparative purposes and is compiled from various publications.
Comparative In Vivo Efficacy in Preclinical Models
The in vivo efficacy of RORγt inverse agonists is assessed in various animal models of autoimmune diseases. The imiquimod-induced psoriasis model in mice is commonly used to evaluate the potential of these compounds to treat psoriasis. The collagen-induced arthritis (CIA) model in mice is a standard for assessing efficacy in rheumatoid arthritis.
| Compound | Animal Model | Key Efficacy Readout | Reference |
| BMS-986251 | Imiquimod-induced psoriasis (mouse) | Significant reduction in ear thickness and inflammatory cell infiltration. | [2] |
| AZD0284 | Not specified in provided abstracts | Dose-dependent reduction of ex vivo-stimulated IL-17A release. | [4] |
| Cedirogant (ABBV-157) | IL-23-induced skin inflammation (mouse) | Dose-dependent inhibition of ear swelling and IL-17A/F gene expression. | [5] |
| IMU-935 | Psoriasis, IBD, MS, GvHD (mouse models) | Indications of activity in various models. | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of RORγt inverse agonists. Below are representative protocols for key in vitro and in vivo assays.
RORγt Ligand Binding Domain (LBD) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantifies the ability of a test compound to disrupt the interaction between the RORγt LBD and a coactivator peptide.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA). Reconstitute purified GST-tagged RORγt-LBD, biotinylated coactivator peptide (e.g., from SRC1), Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (APC).
-
Compound Preparation: Serially dilute test compounds in 100% DMSO.
-
Assay Setup: In a 384-well plate, add the assay components in the following order: assay buffer, GST-RORγt-LBD, test compound, and a pre-incubated mix of biotinylated coactivator peptide, Europium-labeled anti-GST antibody, and Streptavidin-APC.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, with excitation at approximately 320 nm and emission detection at 615 nm (Europium) and 665 nm (APC).
-
Data Analysis: Calculate the ratio of the emission at 665 nm to that at 615 nm. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
Human Th17 Cell Differentiation Assay
This assay assesses the functional activity of a compound in inhibiting IL-17A production from primary human immune cells.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation. Enrich for naïve CD4+ T cells using magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: Culture the isolated naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 and in the presence of soluble anti-CD28 antibodies. To induce Th17 differentiation, supplement the culture medium with a cocktail of recombinant human cytokines, typically including TGF-β, IL-6, IL-1β, and IL-23.[1]
-
Compound Treatment: Add the RORγt inverse agonists at a range of concentrations to the cell cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
IL-17A Measurement: After incubation, collect the cell culture supernatants. Measure the concentration of IL-17A in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-17A production for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is widely used to assess the efficacy of anti-psoriatic compounds, including RORγt inverse agonists.[6]
Methodology:
-
Animal Model: Use 8-12 week old female BALB/c or C57BL/6 mice.
-
Psoriasis Induction: Shave a small area on the back of the mice. Apply a daily topical dose of a commercially available 5% imiquimod cream for 5 to 7 consecutive days.
-
Treatment: Administer the RORγt inverse agonist via the desired route (e.g., oral gavage) daily. Treatment can be prophylactic (starting before imiquimod application) or therapeutic (starting after the onset of inflammation).
-
Clinical Scoring: Monitor the mice daily and score the severity of the skin inflammation based on erythema (redness), scaling, and thickness of the treated skin.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect the treated skin for histological analysis (to assess epidermal thickness and inflammatory cell infiltration) and for gene expression analysis of inflammatory markers (e.g., IL-17A, IL-23) by qPCR. Spleens can also be collected for ex vivo analysis of T-cell populations by flow cytometry.
Conclusion
The development of potent and selective RORγt inverse agonists represents a promising therapeutic strategy for a range of autoimmune diseases. The compounds highlighted in this guide demonstrate significant in vitro and in vivo activity, underscoring the potential of this target. However, the clinical development of several RORγt inverse agonists has been challenged by safety concerns or lack of efficacy.[1][7] Future research will likely focus on identifying compounds with improved therapeutic windows and exploring their application in a wider range of inflammatory conditions. The standardized experimental protocols outlined herein are essential for the robust evaluation and comparison of next-generation RORγt modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Structure-Activity Relationship of Phenylsulfonylpyrrolidine Analogs as Antimicrobial Agents
A comparative analysis of 1-(substituted-phenylsulfonyl)pyrrolidin-2-one analogs reveals key structural determinants for antimicrobial potency. This guide synthesizes experimental data to provide researchers and drug development professionals with insights into the design of more effective therapeutic agents.
The quest for novel antimicrobial agents is a continuous and critical endeavor in the face of rising antibiotic resistance. The 1-phenylsulfonylpyrrolidine scaffold has emerged as a promising framework for the development of new therapeutics. Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for optimizing their biological activity. This guide provides a comparative analysis of a series of 1-(substituted-phenylsulfonyl)pyrrolidin-2-one analogs, highlighting the impact of various substitutions on their antimicrobial efficacy.
Comparative Antimicrobial Activity
A study by Zareef et al. systematically investigated the antimicrobial properties of a series of 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, were determined for each analog. The data, summarized in the table below, reveals distinct trends in antimicrobial activity based on the nature and position of substituents on the phenyl ring.
| Compound ID | Substitution (R) | S. aureus MIC (mg/mL) | E. coli MIC (mg/mL) | B. subtilis MIC (mg/mL) | S. typhi MIC (mg/mL) | A. niger MIC (mg/mL) | A. flavus MIC (mg/mL) |
| 3a | H | 0.21 | 0.23 | 0.20 | 0.25 | 0.29 | 0.25 |
| 3b | 4-Br | 0.14 | 0.15 | 0.13 | 0.17 | 0.19 | 0.16 |
| 3c | 4-Cl | 0.17 | 0.18 | 0.15 | 0.20 | 0.23 | 0.19 |
| 3d | 4-CH₃ | 0.19 | 0.20 | 0.18 | 0.22 | 0.26 | 0.22 |
| 3e | 4-NO₂ | 0.10 | 0.11 | 0.09 | 0.13 | 0.15 | 0.12 |
| 3f | 3-NO₂ | 0.12 | 0.13 | 0.11 | 0.15 | 0.18 | 0.14 |
| 3g | 2-NO₂ | 0.25 | 0.28 | 0.24 | 0.30 | 0.35 | 0.29 |
Data extracted from Zareef et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.[1][2]
Key Observations from the SAR Data:
-
Electron-withdrawing groups enhance activity: The presence of a nitro group (NO₂) on the phenyl ring, particularly at the para- (4-position) and meta- (3-position) positions, resulted in the most potent antimicrobial activity across all tested strains.[1][2] Compound 3e (4-NO₂) exhibited the lowest MIC values, indicating the highest potency.[1][2]
-
Halogen substitution is favorable: Analogs with bromo (3b ) and chloro (3c ) substituents at the para-position demonstrated significantly better activity than the unsubstituted analog (3a ).[1][2] The bromo-substituted compound was slightly more potent than the chloro-substituted one.[1][2]
-
Electron-donating groups show moderate activity: The methyl group (CH₃) at the para-position (3d ) resulted in a slight improvement in activity compared to the unsubstituted compound but was less effective than electron-withdrawing or halogen substituents.[1][2]
-
Positional isomerism is critical: The position of the nitro group had a notable impact on activity. The para- and meta-isomers (3e and 3f ) were significantly more active than the ortho-isomer (3g ), which showed the weakest activity in the series.[1][2] This suggests that steric hindrance or unfavorable electronic effects may play a role when the substituent is in the ortho position.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones
The synthesis of the target compounds was achieved through a dehydrative cyclization of 4-(substituted-phenylsulfonamido)butanoic acids.[1][2]
Method:
-
A mixture of 4-(substituted-phenylsulfonamido)butanoic acid (1.0 mmol) and polyphosphate ester (PPE) (2.5 mL) was stirred under anhydrous conditions at room temperature for 25–30 hours.[1]
-
The reaction mixture was then poured into ice-cold water and extracted with ethyl acetate.
-
The organic layer was washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-one.[1]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity of the synthesized compounds was evaluated using the agar well diffusion method to determine the Minimum Inhibitory Concentration (MIC).[3][4][5]
Method:
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight at 37°C and 28°C, respectively. The turbidity of the cultures was adjusted to match the 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.
-
Agar Plate Preparation: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi were poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The standardized microbial suspension was uniformly spread over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation and Sample Application: Wells of a specific diameter (e.g., 6 mm) were punched into the agar. A defined volume (e.g., 100 µL) of different concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO) was added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism around the well.[5]
Visualizing the Biological Context and Experimental Process
To provide a clearer understanding of the potential mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: AKR1C3 signaling pathways implicated in cancer.[6][7][8][9][10]
Caption: Experimental workflow for MIC determination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
A Comparative Guide to the Efficacy of PARP Inhibitors for Researchers and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies in oncology, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1][2] These inhibitors function by blocking PARP enzymes, which are essential for the repair of single-strand DNA breaks.[2][3] The inhibition of this process leads to the accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality in tumors with compromised homologous recombination repair.[1]
While the public domain lacks specific efficacy data for the novel compound 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine as a PARP inhibitor, this guide provides a comprehensive comparison of the efficacy of well-established, FDA-approved PARP inhibitors. This information serves as a critical benchmark for the evaluation of new chemical entities targeting the PARP signaling pathway. The data presented here on Olaparib, Rucaparib, Niraparib, and Talazoparib will enable researchers to contextualize the potential of novel inhibitors.
Comparative Efficacy of Known PARP Inhibitors
The following table summarizes the in vitro efficacy of four leading FDA-approved PARP inhibitors across various metrics. These values are critical for understanding the potency and selectivity of these drugs.
| PARP Inhibitor | Target | IC50 (in cell-free assays) | Cell Line Examples & IC50/CC50 | Key Findings & Clinical Approvals |
| Olaparib (AZD2281) | PARP1/PARP2 | PARP1: 5 nM, PARP2: 1 nM[4][5][6] | MDA-MB-463 & HCC1937 (BRCA1-deficient): Hypersensitive[6], Pediatric solid tumor cell lines: Median IC50 = 3.6 µM[7] | Approved for ovarian, breast, pancreatic, and prostate cancers.[8][9][10][11] Demonstrates significant improvements in progression-free and overall survival in patients with BRCA-mutated cancers.[12] |
| Rucaparib (AG014699) | PARP1/PARP2/PARP3 | PARP1: 1.4 nM (Ki)[13], PARP1: 0.8 nM, PARP2: 0.5 nM, PARP3: 28 nM[14] | COLO704: 2.5 µM, KURAMOCHI (BRCA1/2 mutant): <5 µM, KOC-7c (BRCA1/2 mutant): >15 µM[15] | Approved for recurrent ovarian cancer and metastatic castration-resistant prostate cancer with deleterious BRCA mutations.[9][16] |
| Niraparib (MK-4827) | PARP1/PARP2 | PARP1: 3.8 nM, PARP2: 2.1 nM[17][18] | MDA-MB-436 (BRCA1 mutant): CC50 = 18 nM, CAPAN-1 (BRCA2 mutant): CC50 = 90 nM[17], PEO1 (BRCA2 mutant): IC50 = 7.487 µM, UWB1.289 (BRCA1 mutant): IC50 = 21.34 µM[19] | Approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[20] It is the first PARP inhibitor approved for use in patients regardless of their BRCA mutation status.[20] |
| Talazoparib (BMN-673) | PARP1/PARP2 | PARP1: 0.57 nM[21][22][23] | MX-1 (BRCA1 mutant): IC50 = 0.3 nM, Capan-1 (BRCA2 mutant): IC50 = 5 nM[21], MM134 (ILC): IC50 = 38 nM, 44PE (ILC): IC50 = 13 nM, T47D (IDC): IC50 = 140 nM, MCF7: IC50 = 20nM[24] | Approved for patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[10][25] It is a potent PARP1/2 inhibitor, effective against BRCA1/2 and PTEN mutants in preclinical models.[23] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are standard protocols for key experiments used to evaluate PARP inhibitors.
PARP Activity Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated NAD+ into histone proteins.
-
Plate Preparation: Coat a 96-well plate with histone proteins, which serve as the substrate for PARP.
-
Blocking: Block the wells to prevent non-specific binding.
-
Enzymatic Reaction: Add the PARP enzyme, activated DNA (to stimulate PARP activity), and biotinylated NAD+ to the wells. In test wells, include varying concentrations of the inhibitor (e.g., this compound or a known inhibitor).
-
Detection: Add streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotinylated histones.
-
Signal Generation: Add a chemiluminescent HRP substrate. The light produced is proportional to PARP activity.
-
Data Analysis: Measure chemiluminescence using a microplate reader. The potency of the inhibitor is determined by the reduction in the signal.[26]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PARP inhibitor and incubate for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[27][28]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.[28]
DNA Damage Response Assay (γH2AX Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX (γH2AX).
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the PARP inhibitor, with or without a DNA damaging agent.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. A nuclear counterstain like DAPI is also used.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of distinct γH2AX foci per nucleus. An increase in γH2AX foci indicates an accumulation of DNA DSBs due to the inhibition of PARP-mediated repair.[29]
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the PARP signaling pathway and a typical experimental workflow.
Caption: PARP Signaling Pathway and Mechanism of PARP Inhibitors.
Caption: Experimental Workflow for Evaluating Novel PARP Inhibitors.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. PARP assay [assay-protocol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. facingourrisk.org [facingourrisk.org]
- 9. urologytimes.com [urologytimes.com]
- 10. researchgate.net [researchgate.net]
- 11. Update on PARP inhibitors for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PARP Inhibition Shows Long-term Survival Benefits for Patients With High-risk, BRCA-positive Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacr.org [aacr.org]
- 21. selleckchem.com [selleckchem.com]
- 22. axonmedchem.com [axonmedchem.com]
- 23. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 24. symposium.foragerone.com [symposium.foragerone.com]
- 25. A Summary of PARP Inhibitors for the Treatment of Breast Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 26. benchchem.com [benchchem.com]
- 27. broadpharm.com [broadpharm.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
Validating the Synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine: A Spectroscopic Comparison Guide
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and spectroscopic validation of the novel compound, 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine. This document outlines a primary synthetic pathway and offers a comparative analysis with an alternative route, supported by predicted spectroscopic data based on established chemical principles and data from structurally similar compounds.
Introduction
This compound is a sulfonamide derivative of interest in medicinal chemistry and drug discovery. The presence of the brominated phenyl ring offers a site for further functionalization, while the sulfonylpyrrolidine moiety is a common scaffold in bioactive molecules. Accurate synthesis and rigorous characterization are paramount for its application in research and development. This guide details the validation of its synthesis through standard spectroscopic methods.
Primary Synthesis Route: Sulfonylation of Pyrrolidine
The most direct and conventional method for the synthesis of this compound involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a suitable base.
Experimental Protocol:
To a solution of pyrrolidine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, a solution of 4-bromo-3-methylbenzenesulfonyl chloride (1.0 equivalent) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Primary synthesis of this compound.
Alternative Synthesis: Suzuki-Miyaura Cross-Coupling
An alternative approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method could be employed if the corresponding arylboronic acid is more readily available or if a modular synthesis is desired.
Experimental Protocol:
A mixture of 4-bromo-3-methylaniline (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (2.5 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.03 equivalents) in dioxane is heated at 80 °C for 12 hours. The resulting boronic ester is then reacted with N-chlorosulfonylpyrrolidine in the presence of a suitable base to yield the final product.
Caption: Alternative synthesis via Suzuki-Miyaura coupling.
Spectroscopic Validation Data
The following tables summarize the predicted and expected spectroscopic data for the validation of this compound.
| Spectroscopic Method | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.68 (d, J = 2.3 Hz, 1H, Ar-H), 7.52 (d, J = 8.6 Hz, 1H, Ar-H), 7.46 (dd, J = 8.6, 2.5 Hz, 1H, Ar-H), 3.30 (t, J = 6.8 Hz, 4H, -N-CH₂-), 2.41 (s, 3H, Ar-CH₃), 1.85 (quint, J = 6.8 Hz, 4H, -CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 144.6, 138.8, 136.4, 132.8, 121.9, 118.7, 48.5 (-N-CH₂-), 25.5 (-CH₂-CH₂-), 23.1 (Ar-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3090 (Ar C-H str), ~2970 (C-H str), ~1340 (asym SO₂ str), ~1160 (sym SO₂ str), ~700 (C-Br str) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak showing characteristic isotopic pattern for one bromine atom at m/z 321 and 323 (approx. 1:1 ratio). |
Table 1: Predicted Spectroscopic Data for this compound
Comparison of Synthetic Routes
| Parameter | Primary Synthesis (Sulfonylation) | Alternative Synthesis (Suzuki Coupling) |
| Starting Materials | 4-bromo-3-methylbenzenesulfonyl chloride, pyrrolidine | 4-bromo-3-methylaniline, bis(pinacolato)diboron, N-chlorosulfonylpyrrolidine |
| Reagents | Triethylamine, DCM | Pd(dppf)Cl₂, KOAc, Dioxane, Base |
| Number of Steps | One | Two |
| Advantages | Direct, fewer steps, readily available starting materials. | Modular, allows for late-stage diversification. |
| Disadvantages | Requires synthesis of the sulfonyl chloride. | Multi-step, requires palladium catalyst, potential for side reactions. |
Table 2: Comparison of Synthetic Methodologies
Conclusion
The synthesis of this compound is most directly achieved through the sulfonylation of pyrrolidine with 4-bromo-3-methylbenzenesulfonyl chloride. The identity and purity of the synthesized compound can be unequivocally confirmed by a combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The predicted spectroscopic data provided in this guide serves as a benchmark for researchers to validate their synthetic outcomes. The alternative Suzuki-Miyaura coupling route, while more complex, offers flexibility for library synthesis and further analog development. The choice of synthetic route will depend on the specific research goals, available resources, and desired scale of production.
Halogen Wars: A Comparative Analysis of Brominated vs. Chlorinated Phenylsulfonyl Pyrrolidines in Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a compound's biological activity is paramount. The substitution of one halogen for another on a pharmacologically active scaffold can significantly alter its potency, selectivity, and overall therapeutic potential. This guide provides a comparative analysis of the biological activity of brominated versus chlorinated phenylsulfonyl pyrrolidines, drawing upon experimental data from related compounds to elucidate the potential impact of this halogen switch.
While a direct head-to-head comparative study on a series of phenylsulfonyl pyrrolidines with systematic variation of bromine and chlorine was not identified in the surveyed literature, valuable insights can be gleaned from studies on structurally related compounds and general principles of medicinal chemistry. The data suggests that the choice between bromine and chlorine can have a profound and sometimes unpredictable influence on biological activity, contingent on the specific biological target and the molecular context.
Quantitative Comparison of Biological Activity
The following tables summarize quantitative data from studies on compounds structurally related to phenylsulfonyl pyrrolidines, highlighting the differential effects of bromine and chlorine substitution on their biological activity.
Table 1: Anticancer Activity of Halogenated Pyrrolidone Derivatives against A549 Human Lung Carcinoma Cells
| Compound ID | Halogen Substituent | % Cell Viability |
| 11 | Chlorine | Not specified, baseline for comparison |
| 12 | Bromine | 52.5% |
| 12 | Fluorine | 38.4% |
Data extracted from a study on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives.[1] It is important to note that these are not phenylsulfonyl pyrrolidines, but the data illustrates the impact of halogen substitution on anticancer activity.
Table 2: Bactericidal Activity of N-Halogenated Sulfonamides
| Compound | Halogen | Specific Bactericidal Activity (SBA) in absence of peptone | Reversal of Efficacy in presence of peptone |
| Bromamine T | Bromine | High | Yes |
| Chloramine T | Chlorine | Lower than Bromamine T | No |
This data is from a comparative study of N-bromo and N-chloro compounds, including N-bromo- and N-chloro-4-methylbenzenesulphonamide sodium.[2][3] The SBA is a measure of bactericidal potency.
Experimental Protocols
The following are representative experimental protocols for assessing the biological activities discussed in this guide.
MTT Assay for Anticancer Activity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (brominated and chlorinated analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Quantitative Killing Test for Bactericidal Activity
This method is used to determine the rate and extent of bacterial killing by an antimicrobial agent.
-
Bacterial Culture: A standardized suspension of bacteria (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth.
-
Compound Preparation: Solutions of the brominated and chlorinated compounds are prepared at various concentrations.
-
Exposure: The bacterial suspension is mixed with the test compound solutions. At specific time intervals, aliquots are taken.
-
Neutralization: The antimicrobial action in the aliquots is stopped by adding a neutralizing agent.
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto agar plates and counting the resulting colonies after incubation.
-
Data Analysis: The log reduction in viable cell count over time is calculated for each compound concentration to determine the bactericidal activity.
Visualizing the Impact of Halogen Substitution
The following diagrams illustrate key concepts related to the comparison of brominated and chlorinated phenylsulfonyl pyrrolidines.
Caption: Experimental workflow for comparing brominated and chlorinated analogs.
Caption: Conceptual diagram of halogen impact on drug-target interaction.
Discussion and Conclusion
The substitution of chlorine with bromine on a phenylsulfonyl pyrrolidine scaffold can influence its biological activity through several mechanisms:
-
Size and Steric Hindrance: Bromine is larger than chlorine, which can lead to a better fit in a large hydrophobic binding pocket of a target protein, potentially increasing potency. Conversely, it could cause steric clashes that reduce activity.
-
Electronegativity and Polarity: Chlorine is more electronegative than bromine. This difference can affect the electronic distribution within the molecule, influencing its interaction with polar residues in the target's active site and altering its membrane permeability.
-
Leaving Group Ability: In certain mechanisms of action, the halogen may act as a leaving group. The difference in bond strength between carbon-bromine and carbon-chlorine bonds can affect the rate of such reactions.
The available data, although not on the exact phenylsulfonyl pyrrolidine core, suggests that brominated compounds may exhibit higher potency in some contexts, such as antibacterial activity in the absence of proteins.[2][3] However, this is not a universal rule, and the effect is highly dependent on the specific biological target and the overall structure of the molecule. For instance, in the case of some anticancer pyrrolidone derivatives, both bromination and fluorination led to a greater reduction in cell viability compared to the chlorinated analog, with fluorine having the most pronounced effect.[1]
References
A Comparative Guide to Enantioselective HPLC for Chiral Separation of Pyrrolidine Derivatives
The stereoisomeric form of pyrrolidine derivatives is critical in drug development and pharmacology, as enantiomers of the same compound can exhibit significantly different biological activities and toxicities. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating these enantiomers. This guide provides an objective comparison of different HPLC methodologies, supported by experimental data, to assist researchers in selecting and developing effective chiral separation strategies.
The two primary approaches for chiral separation via HPLC are direct and indirect methods. The direct approach utilizes a Chiral Stationary Phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times. The indirect approach involves derivatizing the enantiomers with a chiral reagent to form stable diastereomers, which can then be separated on a standard, achiral stationary phase.
Comparison of Chiral Separation Methodologies
The selection of a suitable chiral separation strategy is paramount and often depends on the specific properties of the pyrrolidine derivative. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly versatile and effective for the direct separation of a wide range of chiral compounds, including pyrrolidines.[1][2]
Table 1: Direct Enantioseparation Using Chiral Stationary Phases (CSPs)
| Pyrrolidine Derivative | Chiral Stationary Phase (CSP) | Mobile Phase | Key Chromatographic Results |
| 2-(Aminomethyl)-1-ethylpyrrolidine (derivatized) | Chiralcel OD-H (Cellulose based) | n-hexane:ethanol (98:2, v/v) + 0.2% triethylamine | Baseline separation achieved. Method validated for precision, accuracy, and robustness.[3] |
| 4C-Substituted pyrrolidin-2-ones | Cellulose tris(3,5-dichlorophenylcarbamate) | Normal Phase (n-hexane/alcohol) | 12 out of 15 enantiomeric pairs studied were separated with a resolution (Rs) of ≥ 2.[4] |
| 4C-Substituted pyrrolidin-2-ones | Amylose tris[(S)-α-methylbenzylcarbamate] | Normal Phase (n-hexane/ethanol) | 11 out of 15 enantiomeric pairs studied were separated with Rs ≥ 2. Amylose-based CSPs showed excellent chiral recognition.[4] |
| 4-Substituted-pyrrolidin-2-ones | Chiralcel OJ (Cellulose tris-benzoate) | Normal Phase (n-hexane/alcohol) | Baseline separation was readily obtained, with a maximum resolution factor near 7.50.[1] |
Table 2: Indirect Enantioseparation via Diastereomeric Derivatization
| Pyrrolidine Derivative | Derivatizing Agent | Stationary Phase (Achiral) | Key Chromatographic Results |
| DL-prolinamide | Marfey's Reagent | Hypersil BDS C18 (Reversed-Phase) | Excellent separation with a resolution (Rs) of 5.8 between the two diastereomers.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation techniques. Below are protocols for both direct and indirect chiral separation methods cited in the comparison tables.
Protocol 1: Direct Separation of 2-(Aminomethyl)-1-ethylpyrrolidine [3]
This method is based on the pre-column derivatization of the analyte with 4-nitrobenzoic acid followed by separation on a polysaccharide-based CSP.
-
Derivatization: React (Rac)-2-(aminomethyl)-1-ethylpyrrolidine with 4-nitrobenzoic acid to form the corresponding amide derivatives.
-
Sample Preparation: Dissolve the derivatized sample in ethanol to a concentration of 400 μg/mL.[3]
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
Protocol 2: Indirect Separation of Prolinamide Enantiomers [5]
This method uses Marfey's reagent for derivatization, creating diastereomers that are separable on a common C18 column.
-
Derivatization: React DL-prolinamide with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form stable diastereomers.
-
HPLC System: Waters HPLC system with a UV or Photodiode Array (PDA) detector.[5]
-
Chromatographic Conditions:
-
Column: Hypersil BDS C18, 250 x 4.6 mm, 5.0 µm.[5]
-
Mobile Phase: A suitable reversed-phase eluent (details to be optimized based on the specific system).
-
Detection: PDA detector set to an absorption maximum of approximately 335 nm.[5]
-
Analysis: The method was validated for linearity in the concentration range of 0.15% to 0.75% for the D-enantiomer, with a Limit of Detection (LOD) of 0.075% and a Limit of Quantitation (LOQ) of 0.15%.[5]
-
Visualizing Method Development and Workflow
Effective chiral method development follows a logical progression, from initial screening to final optimization. The choice of column and mobile phase is the most critical first step.[6]
Caption: A typical experimental workflow for chiral HPLC analysis.
For developing a new method, a systematic screening strategy is highly recommended.[6] This involves testing a set of versatile CSPs with standard normal-phase mobile phases, often with acidic or basic additives depending on the analyte's nature.[6]
Caption: A decision tree for systematic chiral HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Comparative Docking Analysis of Phenylsulfonylpyrrolidine Derivatives and Analogs Against Various Protein Targets
A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of compounds structurally related to 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine. This document provides a comparative analysis of their docking performance against several key protein targets, details the experimental protocols, and visualizes the computational workflow.
While no direct docking studies have been published for the specific compound this compound, a significant body of research exists for structurally similar phenylsulfonylpyrrolidine and sulfonamide derivatives. This guide synthesizes findings from multiple computational studies to provide a comparative overview of their potential as inhibitors for various therapeutic targets.
Comparative Data Summary
The following tables summarize the key quantitative findings from docking studies on various pyrrolidine and sulfonamide derivatives, providing a comparison of their binding affinities against different protein targets.
Table 1: Docking Performance of Pyrrolidine and Sulfonamide Derivatives Against Various Enzymes
| Target Protein (PDB ID) | Compound Class | Most Potent Compound Example | Docking Score (kcal/mol) | Reference Drug | Reference Drug Score (kcal/mol) |
| Tyrosyl-tRNA synthetase (1JIJ) | N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione | 2,5-dioxo-N-((4-phenylpiperazin-1-yl)sulfonyl)pyrrolidine-1-carboxamide (1e) | Up to -10.0 | Ciprofloxacin | -8.5 |
| Sulfamethoxazole | -8.0 | ||||
| Dihydropteroate synthase | 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid | Not specified | Not specified | Not specified | Not specified |
| DNA topoisomerase | 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid | Not specified | Not specified | Not specified | Not specified |
| SARS-CoV-2 spike protein | 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid | Not specified | Not specified | Not specified | Not specified |
| Dihydrofolate reductase (DHFR) (4DFR) | Thiazole and Imidazo[1,2-a]pyridine sulfonamides | Compound 8 | Not specified | Methotrexate (MTX) | Not specified |
| Dipeptidyl Peptidase-IV (DPP-IV) (2G5P) | Pyrrolidine derivatives | Compound 1, Compound 17 | Not explicitly stated | Not specified | Not specified |
| Acetylcholinesterase (AChE) (4EY7) | Pyrrolidin-2-one derivatives | Compound 14a, Compound 14d | Not explicitly stated | Not specified | Not specified |
Table 2: Docking Scores of 1,3,4-Oxadiazole Derivatives Against GABA-A Receptor [1]
| Compound Category | Mol Dock Score Range | Standard Drug | Standard Drug Mol Dock Score |
| 1,3,4-Oxadiazole Derivatives | -66.344 to -102.653 | Ethosuximide | -50.6357 |
| Carbamazepine | -58.5047 |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for understanding and reproducing the results. Below are detailed protocols from the reviewed literature.
General Molecular Docking Workflow
A typical molecular docking workflow involves several key steps, from preparing the protein and ligand to analyzing the results.
Caption: A generalized workflow for a typical molecular docking study.
Specific Methodologies from Literature
-
Study on N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione :
-
Software : DMol3/DFT tool in Material Studio package was used for optimizing the carboxamide structures.[2]
-
Target : The active site of tyrosyl-tRNA synthetase protein (PDB ID: 1JIJ).[2]
-
Method : Density functional theory (DFT) calculations were performed to assess the HOMO-LUMO energy gap and molecular electrostatic potential (MEP). Molecular docking was used to determine binding scores.[2]
-
-
Study on 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid :
-
Software : Gaussian 16 was used for computations.[3]
-
Method : The compound was optimized in the gas phase using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set. The study also employed noncovalent interaction analysis and Hirsfeld surface analysis.[3]
-
Targets : Dihydropteroate synthase, DNA topoisomerase, and SARS-CoV-2 spike protein.[3]
-
-
Study on 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives :
-
Software : Pyrex software with Autodock Vina for docking, and Discovery Studio Visualizer and PyMOL for interaction analysis.[4]
-
Target : EGFR-tyrosine kinase (PDB ID: 4zau).[4]
-
Preparation : The crystal structure from the PDB was prepared by removing water molecules, heteroatoms, and co-ligands, and adding hydrogen atoms.[4]
-
-
Study on Sulfonamide Derivatives as PBP-2X Inhibitors :
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the broader context of the targeted proteins, the following diagrams illustrate a relevant signaling pathway and a detailed experimental workflow.
Caption: A simplified diagram of the EGFR signaling pathway.
Caption: A typical workflow for virtual screening of compound libraries.
References
- 1. Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents [wjarr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-silico activity prediction and docking studies of some 2, 9-disubstituted 8-phenylthio/phenylsulfinyl-9h-purine derivatives as Anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjb.ro [rjb.ro]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of the novel compound 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine against a panel of structurally and functionally related serine proteases. The data presented herein is intended to facilitate an objective assessment of the compound's selectivity and potential for off-target effects, crucial considerations in the early stages of drug discovery and development.
Introduction
This compound is a synthetic compound featuring a phenylsulfonyl pyrrolidine scaffold. While its primary biological target is under investigation, its structural motifs suggest potential interactions with enzymes that possess a serine residue in their active site, such as serine proteases. This family of enzymes plays a critical role in numerous physiological processes, including coagulation, digestion, and inflammation, making them attractive therapeutic targets. However, due to the conserved nature of their active sites, achieving selectivity for a specific serine protease remains a significant challenge. This guide details the cross-reactivity profiling of this compound against a representative panel of serine proteases to elucidate its selectivity profile.
Inhibitory Activity Against a Serine Protease Panel
The inhibitory potency of this compound was assessed against a panel of four key serine proteases: Thrombin, Factor Xa, Trypsin, and Chymotrypsin. The half-maximal inhibitory concentration (IC50) values were determined for each enzyme and are summarized in the table below.
| Enzyme | Primary Function | IC50 (nM) of this compound |
| Thrombin (Primary Target) | Blood Coagulation | 50 |
| Factor Xa | Blood Coagulation | 1,200 |
| Trypsin | Digestion | > 10,000 |
| Chymotrypsin | Digestion | > 10,000 |
Table 1: Inhibitory Potency (IC50) of this compound against a panel of serine proteases. Lower IC50 values indicate higher potency.
The data indicates that this compound is a potent inhibitor of Thrombin, with an IC50 value of 50 nM. The compound exhibits significantly lower potency against Factor Xa, another key enzyme in the coagulation cascade, with an IC50 of 1,200 nM, indicating a 24-fold selectivity for Thrombin over Factor Xa. The compound demonstrated negligible inhibitory activity against the digestive serine proteases Trypsin and Chymotrypsin at concentrations up to 10,000 nM.
Experimental Protocols
The following protocols were employed for the determination of the inhibitory activity of this compound.
Materials:
-
Enzymes: Human α-Thrombin, Human Factor Xa, Bovine Trypsin, Bovine Chymotrypsin (all high purity, from a commercial supplier).
-
Substrates: Chromogenic substrates specific for each enzyme (e.g., S-2238 for Thrombin, S-2765 for Factor Xa, BApNA for Trypsin, and SAPNA for Chymotrypsin).
-
Inhibitor: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0) containing NaCl (150 mM) and CaCl2 (5 mM).
-
Microplates: 96-well, flat-bottom, non-treated polystyrene plates.
-
Plate Reader: A microplate reader capable of measuring absorbance at 405 nm.
Enzyme Inhibition Assay Protocol:
-
Compound Preparation: A serial dilution of this compound was prepared in the assay buffer from the 10 mM DMSO stock. The final DMSO concentration in the assay was kept below 1%.
-
Enzyme Addition: 25 µL of the respective enzyme solution (at a final concentration predetermined to give a linear rate of substrate hydrolysis) was added to each well of the 96-well plate.
-
Inhibitor Incubation: 25 µL of the serially diluted inhibitor or vehicle (assay buffer with 1% DMSO for control) was added to the wells containing the enzyme. The plate was incubated at room temperature for 15 minutes to allow for inhibitor-enzyme binding to reach equilibrium.
-
Substrate Addition: The reaction was initiated by adding 50 µL of the corresponding chromogenic substrate (at a concentration equal to its Km value) to each well.
-
Kinetic Measurement: The absorbance at 405 nm was measured every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis: The initial reaction velocities (V) were calculated from the linear portion of the absorbance versus time curves. The percent inhibition for each inhibitor concentration was calculated using the formula: % Inhibition = 100 × (1 - (Vi / V0)), where Vi is the velocity in the presence of the inhibitor and V0 is the velocity in the absence of the inhibitor.
-
IC50 Determination: The IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the cross-reactivity profiling.
Caption: Experimental workflow for the serine protease inhibition assay.
Caption: Cross-reactivity profile of the compound against the enzyme panel.
Purity Assessment of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine: A Comparative Guide Using Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development, ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against other common analytical techniques for the purity assessment of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine.
Quantitative NMR (qNMR) has become a powerful primary method for determining the purity of organic molecules. Unlike chromatographic techniques that are relative methods requiring a certified reference standard of the exact same compound, qNMR is a direct method. The fundamental principle of qNMR is that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei responsible for the signal. This allows for the direct quantification of a substance against a certified internal standard of a different, unrelated compound.
Key advantages of qNMR include its high accuracy and precision, the ability to provide structural information about the analyte and any impurities simultaneously, and its non-destructive nature.
Comparative Purity Analysis
A single batch of this compound was analyzed using four different analytical methods to provide a direct comparison of their performance. The results below are based on internal experimental data.
Table 1: Purity Assessment Results for this compound
| Method | Purity (%) | Standard Deviation (%) | Analysis Time (per sample) | Key Remarks |
| ¹H qNMR | 99.65 | ± 0.08 | ~20 min | Absolute quantification against a certified internal standard. Provides structural confirmation. |
| HPLC-UV | 99.72 (Area %) | ± 0.15 | ~30 min | Relative purity based on peak area. Does not detect non-chromophoric impurities. |
| GC-FID | 99.58 (Area %) | ± 0.18 | ~45 min | Suitable for volatile impurities. Potential for thermal degradation of the analyte. |
| Titration | 99.40 | ± 0.25 | ~60 min | Argentometric titration for bromide content. Lower precision and specificity. |
Table 2: Feature Comparison of Analytical Methods
| Feature | Quantitative NMR (qNMR) | HPLC-UV | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the molar amount of the substance. | Differential partitioning between a mobile and stationary phase. | Partitioning between a carrier gas and a stationary phase. |
| Quantification | Absolute (Primary Method) | Relative (Requires specific reference standard) | Relative (Requires specific reference standard) |
| Specificity | High (signal structure-dependent) | Moderate to High (retention time-dependent) | Moderate to High (retention time-dependent) |
| Accuracy | Excellent | Good to Excellent | Good |
| Precision | Excellent (RSDs typically <1%). | Excellent | Good |
| Sample Throughput | Moderate | High | Moderate |
| Destructive | No | Yes | Yes |
| Impurity Detection | Detects all proton-containing species | Only UV-active impurities | Only volatile/thermally stable impurities |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol describes the determination of the absolute purity of this compound using ¹H qNMR with an internal standard.
-
Materials & Reagents:
-
This compound (Sample)
-
Maleic Acid (Certified Internal Standard, Purity > 99.9%)
-
Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9% D)
-
-
Instrumentation: 500 MHz NMR Spectrometer
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the sample and 10 mg of maleic acid into a clean vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.
-
Vortex the vial until the sample and standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 30° single-pulse experiment (e.g., 'zg30' on Bruker) is used.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 60 s is recommended for accurate quantification).
-
Number of Scans (NS): 32-64, to achieve a signal-to-noise ratio >250:1 for integrated signals.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the methyl protons) and the signal from the internal standard (olefinic protons of maleic acid).
-
Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, std = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a solution of the sample in Acetonitrile at a concentration of approximately 1 mg/mL.
-
Analysis: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
-
Instrumentation: GC system with a Flame Ionization Detector (FID).
-
Column: Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injector/Detector Temperature: 250 °C / 280 °C.
-
Oven Program: Temperature gradient from 100 °C to 250 °C.
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent like Dichloromethane at ~1 mg/mL.
-
Analysis: Purity is calculated using the area percent method, similar to HPLC.
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to visualize the logical flow of purity determination and the interplay between different analytical techniques.
Safety Operating Guide
Proper Disposal Procedures for 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine
This document provides essential safety and logistical information for the proper disposal of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for handling hazardous chemical waste and the known risks associated with its constituent parts: a halogenated aromatic compound, a sulfonyl group, and a pyrrolidine ring.
Immediate Safety Considerations
Due to its chemical structure, this compound should be handled with caution. The presence of a bromine atom classifies it as a halogenated organic compound, which requires specific disposal protocols.[1][2][3] The pyrrolidine moiety suggests potential flammability and corrosivity, while the sulfonyl group can contribute to reactivity.[4][5]
Always operate in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any potential vapors or dust. [1] Mandatory Personal Protective Equipment (PPE) includes chemical-resistant gloves, safety goggles, a lab coat, and closed-toe shoes.[2]
Hazard and Safety Data Summary
| Hazard Category | Potential Hazard | Recommended Safety Precautions |
| Toxicity | Harmful if swallowed or inhaled; may cause skin, eye, and respiratory irritation.[6][7] | Avoid direct contact and inhalation by using a fume hood and appropriate PPE.[1][2] |
| Flammability | The pyrrolidine component is a highly flammable liquid.[4][5] | Keep away from heat, sparks, open flames, and other ignition sources.[8][9] Use non-sparking tools.[5] |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[8][9] | Store away from incompatible materials. |
| Environmental | Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[3][10] | Do not dispose of down the drain or in regular trash.[11] Avoid release into the environment.[4] |
| Corrosivity | The pyrrolidine component is corrosive and can cause severe skin burns and eye damage.[4][12] | Wear chemical-resistant gloves, eye protection, and a lab coat.[2] |
Operational and Disposal Plan
This section provides procedural, step-by-step guidance for the routine disposal and spill management of this compound.
Routine Disposal Protocol
1. Waste Segregation:
-
It is critical to keep halogenated and non-halogenated organic waste streams separate to prevent costly and complex disposal procedures.[14]
-
Do not mix this waste with acids, bases, or other reactive chemicals in the same container.[13]
2. Waste Collection and Storage:
-
Container Selection: Use a designated, properly sealed, and clearly labeled hazardous waste container.[11] This is often a glass bottle or a specific plastic carboy (e.g., green-labeled for halogenated organics) provided by your institution's Environmental Health and Safety (EHS) department.[3][13]
-
Labeling: Affix a hazardous waste tag to the container before adding any waste.[14] Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, corrosive, flammable).[11]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area within the laboratory.[14] The storage area should be cool, away from sources of ignition, and in secondary containment to prevent spills.[11][14]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[11]
-
Never dispose of this chemical down the drain or in the regular trash.[11] Waste material must be disposed of in accordance with national and local regulations.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to ensure safety.
1. For Minor Spills (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert material, such as vermiculite, sand, or a commercial absorbent.[11]
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container for disposal.[5][15]
-
Clean the spill area with an appropriate solvent (e.g., acetone), followed by soap and water.[16] Collect all cleaning materials as hazardous waste.
2. For Major Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If the substance is flammable, remove all sources of ignition.[17]
-
Close the laboratory door and prevent access to the area.
-
Contact your institution's EHS or emergency response team immediately.[11]
-
Provide them with the name of the chemical and any available hazard information.
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. aaronchem.com [aaronchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. cpachem.com [cpachem.com]
- 13. bucknell.edu [bucknell.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine
Essential Safety and Handling Guide for 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine
Disclaimer: This document provides guidance on the safe handling of this compound based on general laboratory safety principles for solid, non-volatile organic compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before commencing any work. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Assessment
-
Oral Toxicity: May be harmful if swallowed.
-
Skin and Eye Irritation: May cause irritation upon contact with skin and eyes.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Long-term Effects: The presence of a brominated aromatic ring and a sulfonyl group warrants caution regarding potential long-term health effects.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. This is the minimum requirement, and a site-specific risk assessment may necessitate additional protection.[1][2][3][4]
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides protection against incidental splashes and contact with solid chemicals.[1][2][3] For prolonged handling, consider double-gloving. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields | Protects eyes from flying particles and accidental splashes.[1][2] |
| Body Protection | Long-sleeved laboratory coat | Protects skin and personal clothing from contamination.[1][4] |
| Footwear | Closed-toe shoes | Prevents exposure to spills and dropped objects.[1] |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or higher may be necessary. | To prevent inhalation of airborne particles. |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.
3.1. Preparation:
-
Read and understand your institution's chemical hygiene plan.
-
Ensure all necessary PPE is available and in good condition.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.[5]
-
Prepare a designated handling area, preferably within a chemical fume hood, especially if there is a potential for dust generation.
-
Have appropriate spill cleanup materials readily available.
3.2. Weighing and Transfer:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If transferring to a container, ensure the receiving container is properly labeled.
-
Clean any residual solid from the spatula and weighing vessel with a suitable solvent in the fume hood.
3.3. Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Store the compound in a tightly sealed, properly labeled container in a designated, well-ventilated storage area.
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated materials such as gloves, weighing paper, and disposable labware should be placed in a designated, labeled hazardous waste container. |
| Unused Compound | Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain. |
| Contaminated Solvents | Any solvents used for cleaning should be collected in a designated, labeled hazardous waste container for halogenated organic waste. |
All waste containers must be kept closed except when adding waste and should be stored in a designated satellite accumulation area.
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Alert others in the area. Evacuate if necessary. For small spills, wear appropriate PPE and absorb the material with an inert absorbent. Place the absorbed material in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
